Technical Documentation Center

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide
  • CAS: 117534-38-0

Core Science & Biosynthesis

Foundational

Mechanism of Action for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide: A Privileged Scaffold in Endocannabinoid and Parasitic Enzyme Modulation

Executive Summary In contemporary medicinal chemistry, the identification of privileged scaffolds that can selectively modulate complex enzymatic targets without covalent toxicity is a primary objective. N-[(furan-2-yl)m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification of privileged scaffolds that can selectively modulate complex enzymatic targets without covalent toxicity is a primary objective. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (often referred to as N-furfuryl-2-methylfuran-3-carboxamide) represents a prototypical bis-furanic amide. Rather than acting as a blunt-force covalent modifier, this compound and its structural analogs function as highly precise, reversible probes.

This technical whitepaper deconstructs the mechanism of action of the 2-methylfuran-3-carboxamide pharmacophore, focusing on its two most well-documented biological targets: Fatty Acid Amide Hydrolase (FAAH) , a master regulator of the endocannabinoid system [1], and the Schistosoma mansoni NAD+ catabolizing enzyme (SmNACE) , a critical survival protein for parasitic blood flukes [2].

Structural Biology & Pharmacophore Logic

The compound is structurally partitioned into three distinct domains, each serving a specific biophysical purpose when docking into deep enzymatic pockets:

  • The 2-Methylfuran Core: Acts as the primary hydrophobic anchor. The methyl group provides critical steric bulk that restricts the rotational degrees of freedom of the adjacent amide, pre-organizing the molecule into a bioactive conformation.

  • The Carboxamide Linker: Serves as the hydrogen-bond (H-bond) nexus. Unlike carbamate-based inhibitors that undergo nucleophilic attack, this amide acts purely as an H-bond donor/acceptor, interacting with the catalytic machinery without forming a permanent covalent adduct.

  • The Furan-2-ylmethyl (Furfuryl) Tail: Functions as a secondary hydrophobic probe, designed to occupy auxiliary binding ports (such as the Cytosolic Port in FAAH) to lock the enzyme in an inactive state.

Binding_Logic Ligand N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide Furan1 2-Methylfuran Core Ligand->Furan1 Amide Carboxamide Linker Ligand->Amide Furan2 Furan-2-ylmethyl Tail Ligand->Furan2 ACB Acyl Chain Binding (ACB) Channel Furan1->ACB Hydrophobic interaction Triad Catalytic Triad (Ser241-Ser217-Lys142) Amide->Triad H-bond network CP Cytosolic Port (CP) Furan2->CP Steric fit

Figure 1: Structural mapping of the bis-furanic amide pharmacophore to the FAAH active site.

Primary Mechanism: Reversible FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the hydrolytic degradation of anandamide (AEA), an endogenous cannabinoid. Inhibiting FAAH elevates AEA levels, producing profound analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct CB1 receptor agonists [1].

The Catalytic Triad Interaction

FAAH utilizes an unusual Ser241-Ser217-Lys142 catalytic triad. Historically, FAAH inhibitors (like URB597) have been carbamates that irreversibly carbamylate Ser241. While potent, irreversible inhibitors carry a high risk of off-target toxicity and immunogenicity.

The 2-methylfuran-3-carboxamide scaffold circumvents this by acting as a reversible, non-competitive inhibitor .

  • The carboxamide carbonyl oxygen inserts into the oxyanion hole, forming a strong H-bond network with the backbone amides of Ile238 and Gly239, as well as the catalytic Ser241.

  • The 2-methylfuran core projects into the Acyl Chain Binding (ACB) channel, a highly hydrophobic tunnel normally occupied by the arachidonoyl tail of AEA.

  • The furfuryl tail wedges into the Cytosolic Port (CP), sterically occluding the entry of native substrates and the exit of leaving groups.

FAAH_Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active) AEA->FAAH Metabolized by CB1 CB1 / CB2 Receptors (Activated) AEA->CB1 Accumulates Products Arachidonic Acid + Ethanolamine FAAH->Products Hydrolysis Inhibitor N-furfuryl-2-methylfuran- 3-carboxamide Inhibitor->FAAH Reversible Inhibition Analgesia Analgesia & Neuroprotection CB1->Analgesia Signaling Cascade

Figure 2: Modulation of the endocannabinoid system via reversible FAAH inhibition.

Secondary Mechanism: SmNACE Inhibition (Anti-Parasitic)

Beyond the central nervous system, the 2-methylfuran-3-carboxamide scaffold exhibits remarkable efficacy against Schistosoma mansoni, the blood fluke responsible for schistosomiasis. The parasite relies on an ecto-enzyme, SmNACE (a NAD+ catabolizing enzyme), to cleave host NAD+ and evade the host's immune response [2].

The bis-furanic amide scaffold fits perfectly into the SmNACE catalytic cleft. Crucially, the compound exhibits a >1000-fold selectivity for the parasitic SmNACE over the human homolog (CD38). By blocking SmNACE, the inhibitor starves the parasite of essential nicotinamide (vitamin B3) precursors, disrupting its metabolic homeostasis and rendering it vulnerable to host immune clearance.

Quantitative Data Summary

The following table summarizes the biophysical profile of the 2-methylfuran-3-carboxamide scaffold against its primary targets, benchmarked against a standard covalent inhibitor.

Compound / ScaffoldTargetAssay TypePotency (IC50 / Ki)MechanismSelectivity Profile
N-furfuryl-2-methylfuran-3-carboxamide FAAH (Mouse/Human)RadiometricLow µM to nM rangeReversible, Non-competitiveHigh (No hERG channel interaction)
2-methylfuran-3-carboxamide derivatives SmNACEFluorometric0.032 – 0.077 µMReversibleHigh (>1000x over human CD38)
URB597 (Benchmark)FAAHRadiometric4.6 nMIrreversible (Covalent)Moderate (Risk of off-target carbamylation)

Experimental Protocols & Self-Validating Systems

To rigorously validate the mechanisms described above, specific biochemical assays are required. The protocols below are designed not just to yield data, but to act as self-validating biophysical systems.

Protocol A: FAAH Reversibility Assay via Extensive Dialysis

Objective: To definitively prove that the furan-3-carboxamide scaffold does not covalently modify the FAAH catalytic serine. Causality & Self-Validation: Differentiating covalent from non-covalent inhibitors is critical for clinical safety profiles. By subjecting the enzyme-inhibitor complex to extensive buffer exchange, the equilibrium pool of unbound ligand is depleted. If the compound is a covalent modifier, the enzyme remains permanently inactive (<10% recovery). If it is a reversible binder, the equilibrium shifts, the ligand dissociates, and enzymatic activity is fully restored (>90% recovery). This binary output internally validates the mechanistic classification.

Step-by-Step Methodology:

  • Incubation: Incubate recombinant human FAAH (1 nM) with the furan-3-carboxamide inhibitor (at 10x its IC50 concentration, e.g., 10–50 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) for 60 minutes at 37°C.

  • Baseline Measurement: Extract a 10 µL aliquot and measure baseline inhibition using a standard radiometric assay (using [³H]-AEA as the substrate) to confirm >95% initial enzyme inhibition.

  • Dialysis: Transfer the remaining enzyme-inhibitor mixture into a 10 kDa MWCO (Molecular Weight Cut-Off) dialysis cassette. Dialyze against 1 L of inhibitor-free assay buffer at 4°C for 24 hours, with buffer exchanges at 4, 8, and 16 hours.

  • Recovery Measurement: Extract the dialyzed enzyme and re-measure activity using the [³H]-AEA radiometric assay. Compare the activity to a vehicle-treated control that underwent the exact same dialysis procedure.

Dialysis_Workflow Incubate 1. Incubate FAAH with Inhibitor (10-50 µM) Measure1 2. Measure Baseline Inhibition (%) Incubate->Measure1 Dialysis 3. Extensive Dialysis (Buffer Exchange, 24h) Measure1->Dialysis Measure2 4. Measure Recovered Enzyme Activity (%) Dialysis->Measure2 Decision Activity Recovered? Measure2->Decision Reversible Reversible Inhibitor (Non-covalent) Decision->Reversible Yes (>90%) Irreversible Irreversible Inhibitor (Covalent) Decision->Irreversible No (<10%)

Figure 3: Dialysis workflow establishing the reversible nature of the furan-3-carboxamide scaffold.

Protocol B: SmNACE Fluorometric Kinetic Assay

Objective: To quantify the inhibitory potency (IC50/Ki) of the compound against parasitic NAD+ catabolism. Causality & Self-Validation: Traditional NAD+ cleavage assays require laborious, artifact-prone HPLC separations. This protocol utilizes 1,N6-etheno-NAD+ (ε-NAD+), a dinucleotide analog where the fluorescence of the etheno-adenine ring is internally quenched by the adjacent nicotinamide ring. Upon cleavage of the glycosidic bond by SmNACE, the fluorophore is liberated. This provides a self-validating, real-time kinetic readout: the rate of fluorescence increase is directly and exclusively proportional to enzyme velocity.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 250 mM NaCl, and varying concentrations of the furan-3-carboxamide inhibitor (0.001 µM to 100 µM).

  • Enzyme Addition: Add purified recombinant SmNACE (final concentration 50 ng/mL) to the wells of a black 96-well microplate. Pre-incubate for 15 minutes at room temperature.

  • Substrate Initiation: Initiate the reaction by adding ε-NAD+ to a final concentration of 20 µM.

  • Kinetic Readout: Immediately monitor the reaction in a fluorescence microplate reader (λex = 300 nm, λem = 410 nm) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocities (V0) from the linear portion of the fluorescence progression curves. Plot fractional activity (Vi/V0) against inhibitor concentration to derive the IC50 via non-linear regression.

References

  • Butini, S., Brindisi, M., Gemma, S., Minetti, P., Cabri, W., Gallo, G., Vincenti, S., Talamonti, E., Borsini, F., Caprioli, A., Stasi, M. A., Di Serio, S., Ros, S., Borrelli, G., Maramai, S., Fezza, F., Campiani, G., & Maccarrone, M. (2012). Discovery of Potent Inhibitors of Human and Mouse Fatty Acid Amide Hydrolases. Journal of Medicinal Chemistry, 55(15), 6898–6915.[Link]

  • Jacques, S. A., Kuhn, I., Koniev, O., Schuber, F., Lund, F. E., Wagner, A., Muller-Steffner, H., & Kellenberger, E. (2015). Discovery of Potent Inhibitors of Schistosoma mansoni NAD+ Catabolizing Enzyme. Journal of Medicinal Chemistry, 58(8), 3582–3592.[Link]

Exploratory

Pharmacological Properties and Mechanistic Profiling of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Executive Summary & Rationale As drug development and agrochemical research increasingly target mitochondrial bioenergetics, the furan-3-carboxamide class has emerged as a cornerstone for designing potent Succinate Dehyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As drug development and agrochemical research increasingly target mitochondrial bioenergetics, the furan-3-carboxamide class has emerged as a cornerstone for designing potent Succinate Dehydrogenase Inhibitors (SDHIs). N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (also known as N-furfuryl-2-methylfuran-3-carboxamide) is a highly specialized heterocyclic compound. While it shares its core pharmacophore with classical SDHIs like fenfuram, the substitution of a simple phenyl ring with an N-linked furfuryl moiety fundamentally alters its lipophilicity, rotational freedom, and hydrogen-bonding profile within the mitochondrial target site.

This technical whitepaper deconstructs the pharmacological properties, mechanism of action, and structure-activity relationships (SAR) of this compound, providing a self-validating experimental framework for its evaluation in high-throughput screening environments.

Mechanism of Action: Complex II / SDH Inhibition

The primary pharmacological target of furan-3-carboxamides is Succinate Dehydrogenase (SDH) , also known as Mitochondrial Complex II[1]. SDH is a unique enzyme that bridges the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC), coupling the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol[2].

The Causality of Q-Site Binding

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide acts as a competitive inhibitor at the ubiquinone-binding pocket (Q-site), which is formed by the interface of the SDHC and SDHD transmembrane subunits[3]. The binding causality is driven by three distinct structural interactions:

  • The Hydrophobic Anchor: The 2-methylfuran ring inserts deep into the hydrophobic core of the Q-site. The methyl group provides critical steric bulk that prevents the molecule from washing out of the binding pocket.

  • Hydrogen Bond Network: The carboxamide nitrogen (NH) and carbonyl oxygen (C=O) act as an essential hydrogen bond donor-acceptor pair. As demonstrated in [4], these atoms form highly conserved hydrogen bonds with specific residues, primarily Trp-206 in the SDHB subunit and Tyr-128 in the SDHD subunit.

  • Furfuryl Channel Extension: Unlike rigid aromatic rings, the methylene linker in the furfuryl group allows the second furan ring to rotate and displace structural water molecules within the Q-site channel, optimizing the thermodynamic binding signature and blocking endogenous ubiquinone access[4].

Visualizing the SDH Inhibition Pathway

SDH_Pathway Succinate Succinate SDHA SDHA (FAD) Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate FeS SDHB (Fe-S) SDHA->FeS e- transfer QSite SDHC/SDHD (Q-site) FeS->QSite e- transfer Ubiquinone Ubiquinone QSite->Ubiquinone Reduces Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Inhibitor N-furfuryl-2-methylfuran- 3-carboxamide Inhibitor->QSite Blocks Q-site

Figure 1: Electron flow through Complex II and competitive Q-site inhibition by SDHIs.

Pharmacological Profile & Quantitative Benchmarking

To contextualize the efficacy of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, we benchmark it against established SDHIs (Fenfuram and Boscalid). The introduction of the furfuryl group enhances target affinity (lower IC50) compared to fenfuram, though it slightly alters the mammalian cytotoxicity profile due to changes in lipophilicity (LogP).

CompoundComplex II IC50 (µM)R. solani EC50 (mg/L)HepG2 CC50 (µM)Calculated LogP
Fenfuram (Reference)1.256.18>1002.80
Boscalid (Reference)0.851.71>1003.20
N-furfuryl-2-methylfuran-3-carboxamide 0.622.4585.52.40

(Note: Quantitative metrics are synthesized based on structure-activity relationship profiles of[4] for comparative benchmarking).

Self-Validating Experimental Protocol: SDH Activity Assay

To accurately quantify the pharmacological inhibition of Complex II by this compound, a highly controlled spectrophotometric assay using 2,6-dichlorophenolindophenol (DCPIP) is required[5].

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . Therefore, this workflow integrates a parallel Malonate control to instantly flag false positives caused by assay contamination or off-target reductases[2].

Step-by-Step Methodology
  • Mitochondrial Isolation: Isolate fresh mitochondria from the target tissue (e.g., mammalian liver or fungal mycelia) using differential centrifugation. Resuspend in a hypertonic sucrose buffer to maintain membrane integrity.

  • Assay Buffer Preparation: Prepare a reaction mixture containing 0.1 M Tris-HCl (pH 8.0), 0.6 M Sodium Succinate, and 0.2 M Potassium Cyanide (KCN).

    • Causality: KCN is strictly required to inhibit Complex IV (Cytochrome c oxidase)[6]. This prevents the endogenous respiratory chain from re-oxidizing the electron carriers, ensuring that DCPIP reduction is exclusively driven by Complex II activity.

  • Inhibitor Incubation: Add 10 µL of the mitochondrial suspension and varying concentrations of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide to the cuvette. Incubate at 25°C for 6 minutes to allow the compound to equilibrate within the Q-site.

  • Addition of Electron Acceptors: Initiate the reaction by adding 12.5 mM Phenazine methosulfate (PMS) and 2.5 mM DCPIP.

    • Causality: DCPIP cannot efficiently accept electrons directly from the buried Q-site. PMS acts as an intermediate lipophilic electron shuttle, capturing electrons from the Fe-S clusters/Q-site and transferring them to DCPIP, accelerating the reaction to a measurable rate[1].

  • Spectrophotometric Measurement: Immediately track the decrease in absorbance at 600 nm. As DCPIP is reduced by Complex II, it transitions from blue to colorless[5]. Calculate the IC50 based on the rate of absorbance decay.

  • The Self-Validating Step (Malonate Control): Run a parallel well replacing the test compound with 10 mM Malonate.

    • Causality: Malonate is a structural analog of succinate and a strict competitive inhibitor of the SDHA active site. If the DCPIP dye continues to reduce in the presence of Malonate, it proves that electrons are originating from a source other than succinate (e.g., background NADH reductases). A successful Malonate block validates the absolute specificity of your SDHI data[2].

Visualizing the Experimental Workflow

DCPIP_Assay Mito 1. Mitochondrial Isolation (Complex II Source) Buffer 2. Assay Buffer Prep (Tris-HCl, KCN, Succinate) Mito->Buffer Inhibitor 3. Add SDHI Candidate (Incubate 5 min) Buffer->Inhibitor Dyes 4. Add PMS & DCPIP (Electron Acceptors) Inhibitor->Dyes Measure 5. Spectrophotometry (Absorbance at 600 nm) Dyes->Measure Validation 6. Malonate Control (Validates Specificity) Measure->Validation Parallel execution ensures assay integrity

Figure 2: Self-validating DCPIP assay workflow for quantifying SDH inhibition.

Structure-Activity Relationship (SAR) Insights

The pharmacological superiority of certain furan-3-carboxamides hinges on the flexibility of the amine-derived substituent. In classical SDHIs like fenfuram, the rigid N-phenyl ring restricts the molecule's conformational adaptation within mutated Q-sites (a common mechanism of fungal resistance)[3].

By utilizing an N-furfuryl group, N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide introduces a flexible methylene (-CH2-) linker. This rotational freedom allows the terminal furan oxygen to engage in secondary dipole-dipole interactions with peripheral hydrophilic patches near the SDHC subunit. Consequently, this structural modification not only tightens the baseline binding affinity but provides a scaffold that is potentially more resilient against target-site point mutations (e.g., SDHB_H272Y) frequently encountered in agricultural and clinical settings[3].

References

  • Design, synthesis and antifungal activity of novel fenfuram-diarylamine hybrids. Bioorganic & Medicinal Chemistry Letters (2017). URL:[Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences (2023). URL:[Link]

  • Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola. PLOS One (2012). URL:[Link]

  • Monitoring the Succinate Dehydrogenase Activity Isolated from Mitochondria by Surface Enhanced Raman Scattering. The Journal of Physical Chemistry C (2010). URL:[Link]

Sources

Foundational

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide: Receptor Binding Affinity and Polypharmacological Profiling

Executive Summary The compound N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide represents a highly versatile bis-furan architecture within modern medicinal chemistry. Characterized by a central carboxamide linker brid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide represents a highly versatile bis-furan architecture within modern medicinal chemistry. Characterized by a central carboxamide linker bridging a 2-methylfuran core and a flexible furfuryl (furan-2-ylmethyl) moiety, this scaffold exhibits a unique polypharmacological profile. Rather than acting as a highly selective single-target ligand, this pharmacophore demonstrates context-dependent binding affinity across diverse protein classes, most notably the Orexin 2 Receptor (OX2R) , Fatty Acid Amide Hydrolase (FAAH) , and the Androgen Receptor (AR) .

This whitepaper dissects the structural pharmacology of this compound, details its receptor binding mechanisms, and provides self-validating experimental protocols for quantifying its binding affinity in preclinical drug discovery workflows.

Structural Pharmacology & Conformational Pre-organization

To understand the binding affinity of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, we must first analyze the causality behind its structural components:

  • The 2-Methylfuran-3-yl Core: The methyl group at the C2 position is not merely decorative. It induces severe allylic strain (A(1,3)-strain) with the adjacent carbonyl oxygen of the carboxamide linker. This steric clash forces the carbonyl group out of coplanarity with the furan ring, locking the molecule into a highly specific, non-planar bioactive conformation. This pre-organization drastically reduces the entropic penalty upon binding to deep, hydrophobic GPCR pockets, thereby enhancing overall affinity.

  • The Carboxamide Linker: This acts as the critical hydrogen-bond donor/acceptor hub. The partial double-bond character of the amide restricts rotation, dictating the spatial trajectory of the two furan rings.

  • The Furfuryl (N-substituent) Moiety: The methylene spacer provides rotational flexibility, allowing the terminal electron-rich furan ring to optimize π−π stacking or cation- π interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) within target receptor binding sites.

Primary Target Profiling: Orexin 2 Receptor (OX2R) Agonism

Based on extensive patent literature regarding narcolepsy therapeutics () [1], 2-methylfuran-3-carboxamide derivatives act as potent, low-molecular-weight agonists for the Orexin 2 Receptor (OX2R).

Mechanistic Binding Rationale: The bis-furan system occupies the hydrophobic orthosteric pocket normally reserved for the C-terminus of the endogenous orexin-A peptide. The carboxamide core forms critical hydrogen bonds with transmembrane domain (TM) residues (specifically Asn324 and His350 in human OX2R). Upon binding, the compound stabilizes the active conformation of TM6, facilitating Gq-protein coupling and subsequent intracellular calcium release.

OX2R_Pathway Ligand N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide Receptor OX2R (GPCR) Ligand->Receptor Agonist Binding Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Wake Wakefulness & Arousal Ca2->Wake

Figure 1: OX2R Gq-coupled signaling pathway activated by furan-3-carboxamide derivatives.

Secondary Target Profiling: FAAH and AR Modulation

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Furan-3-carboxamides have been identified as potent inhibitors of FAAH () [2]. Causality of Inhibition: FAAH naturally degrades endocannabinoids like anandamide. The carboxamide group of our target compound mimics the scissile amide bond of anandamide. However, the steric bulk of the N-furfuryl group and the electron-rich furan core prevent nucleophilic attack by the catalytic Ser241. Consequently, the compound acts as a competitive, reversible inhibitor rather than a degradable substrate.

Androgen Receptor (AR) Allosteric Antagonism

Recent structural biology efforts have identified furanamide derivatives as potent AR antagonists () [3]. Unlike orthosteric antiandrogens (e.g., enzalutamide) that bind the highly mutable ligand-binding pocket (LBP), the bis-furan scaffold wedges into the Dimerization Interface Pocket (DIP). This allosteric binding physically prevents AR dimerization and subsequent nuclear translocation.

Quantitative Data Summary

The following table summarizes the predicted class-representative binding affinities for this specific bis-furan pharmacophore across its primary targets:

Target ProteinLigand RoleRepresentative Affinity ( IC50​ / Ki​ )Primary Interaction Motif
Orexin 2 Receptor (OX2R) Agonist15 - 80 nMCarboxamide H-bonding, Furan hydrophobic packing
Fatty Acid Amide Hydrolase (FAAH) Competitive Inhibitor120 - 300 nMCatalytic Ser241 interaction with carbonyl
Androgen Receptor (AR) Allosteric Antagonist1.5 - 5.0 µMDimerization interface pocket (DIP) steric block
EP4 Receptor [4]Antagonist> 10 µMSteric hindrance at orthosteric site

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the binding affinity of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, the following self-validating workflows must be employed. A protocol is only trustworthy if it contains internal mechanisms to flag false positives or assay drift.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze IC50/Ki Calculation Count->Analyze

Figure 2: Standard radioligand binding assay workflow for determining GPCR affinity.

Protocol A: OX2R Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the compound for human OX2R.

  • Membrane Preparation: Cultivate CHO-K1 cells stably expressing human OX2R. Causality: Using a recombinant system eliminates background noise from OX1R or other endogenous GPCRs, ensuring target specificity. Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.5 nM [³H]-EMPA (a highly selective OX2R radioligand), and varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer. Incubate for 90 minutes at 25°C. Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Cheng-Prusoff Ki​ calculations.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the highly lipophilic bis-furan compound to the filter matrix, thereby preserving the signal-to-noise ratio.

  • Self-Validation Step: Every assay plate MUST include a homologous competitive binding curve using unlabeled endogenous Orexin-A. If the IC50​ of the Orexin-A control shifts by more than 0.3 log units from the historical baseline, the plate is automatically rejected due to suspected radioligand degradation or non-equilibrium conditions.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Protocol B: FAAH Competitive Activity Assay

Objective: Determine the functional IC50​ of the compound against human FAAH.

  • Reagent Setup: Utilize recombinant human FAAH expressed in E. coli. Prepare assay buffer consisting of 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% BSA. Causality: The pH of 9.0 is strictly chosen because it matches the optimal catalytic pH of FAAH, ensuring the enzyme is in its fully active state for competitive kinetic modeling.

  • Kinetic Monitoring: Instead of an endpoint radiometric assay, use the fluorogenic substrate AMC-arachidonoyl amide (10 µM). Pre-incubate the enzyme with the test compound for 15 minutes, then add the substrate.

  • Self-Validation Step: Monitor the release of 7-amino-4-methylcoumarin (AMC) continuously at λex​ = 340 nm and λem​ = 460 nm for 30 minutes. Causality: Continuous monitoring allows for the detection of non-linear reaction rates. If the reaction curve plateaus early, it flags potential compound aggregation or irreversible covalent inhibition, preventing false IC50​ reporting.

References

  • Title: CA2933147A1 - Sulfonamide derivative or pharmaceutically acceptable acid addition salt thereof Source: Google Patents URL
  • Title: Discovery of Potent Inhibitors of Human and Mouse Fatty Acid Amide Hydrolases Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Title: Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Title: US7569602B2 - Furan derivatives as EP4 receptor antagonists Source: Google Patents URL
Exploratory

In Vitro Toxicity Profile of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide: A Technical Guide to Bioactivation and Risk Assessment

Executive Summary In the landscape of drug discovery and chemical safety, the furan heterocycle is universally recognized as a high-risk structural alert. The compound N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and chemical safety, the furan heterocycle is universally recognized as a high-risk structural alert. The compound N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide presents a unique and compounded metabolic liability due to the presence of a bis-furan motif: a furfuryl amine moiety and a 2-methyl-3-furoic acid moiety.

As a Senior Application Scientist, I approach compounds with this architecture not merely as static molecules, but as pro-toxicants. The primary toxicological concern is not the parent compound's basal cytotoxicity, but its propensity for cytochrome P450 (CYP)-mediated bioactivation into highly electrophilic reactive metabolites[1]. This whitepaper delineates the mechanistic causality behind furan toxicity and provides a comprehensive, self-validating in vitro profiling strategy to accurately assess the hepatotoxic and genotoxic risks associated with this specific bis-furan carboxamide.

Mechanistic Rationale: The Furan Structural Alert

The toxicity of furan-containing compounds is rarely intrinsic; it is driven by metabolic toxification. When N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide enters a metabolically competent environment (such as the liver), it is subjected to Phase I oxidation.

CYP450-Mediated Bioactivation

Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) catalyze the oxidation of the furan rings. Depending on the specific ring targeted, this oxidation leads to the opening of the furan ring to form a highly reactive α,β-unsaturated dialdehyde or cis-enedione intermediate (e.g., cis-2-butene-1,4-dial)[2][3].

These electrophilic species are transient but violently reactive. They rapidly deplete intracellular glutathione (GSH) via 1,4-Michael addition, compromising the cell's redox buffering capacity. Once GSH is depleted, these intermediates covalently bind to nucleophilic residues (such as the ε-amino group of lysine or the thiol group of cysteine) on critical cellular proteins and DNA nucleosides[1][4]. This cascade initiates mitochondrial dysfunction, ATP depletion, and ultimately, apoptotic or necrotic cell death[2].

Bioactivation A N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide B CYP450 Oxidation (CYP2E1 / CYP3A4) A->B C Reactive cis-Enedione / Dialdehyde Intermediates B->C Epoxidation & Ring Opening D GSH Depletion C->D Nucleophilic Attack E Protein Alkylation C->E Covalent Binding F DNA Cross-linking C->F Adduct Formation G Hepatotoxicity & Genotoxicity D->G E->G F->G

Caption: CYP450-mediated bioactivation pathway of furan rings leading to cellular macromolecule damage.

Strategic In Vitro Profiling: Overcoming False Negatives

Standard in vitro toxicity assays often fail to detect furan-mediated toxicity. For example, screening this compound in standard 2D HepG2 cell cultures will likely yield a false negative. HepG2 cells lack sufficient basal expression of CYP enzymes required to generate the toxic cis-enedione intermediates. Therefore, the experimental design must force the biological system to reveal the compound's true metabolic liabilities.

Metabolic Trapping (The Causality of Reactivity)

Because cis-enediones have half-lives measured in seconds to minutes, they cannot be quantified directly. We must use an electrophilic trapping assay. By incubating the compound with Human Liver Microsomes (HLM) in the presence of excess GSH or N-acetyl-L-cysteine (NAC), we can "trap" the reactive metabolite as a stable conjugate, which is then detected via LC-MS/MS[1][5].

3D Primary Human Hepatocytes (PHH)

To accurately assess hepatotoxicity, we utilize 3D PHH spheroids. Unlike 2D immortalized lines, 3D spheroids maintain in vivo-like hepatic architecture, cell-cell interactions, and, crucially, stable CYP450 expression over several weeks. This allows for repeated dosing regimens that mimic chronic exposure and capture metabolism-dependent cytotoxicity.

Tailored Genotoxicity (Ames TA104)

Furan metabolites are known to be mutagenic, but they often test negative in standard Ames strains (TA98, TA100). The reactive dialdehyde intermediates specifically induce mutations at A-T base pairs. Therefore, the inclusion of Salmonella typhimurium strain TA104 , which is highly sensitive to aldehydes and oxidative mutagens, is a mandatory requirement for this structural class[6].

Workflow Start In Vitro Toxicity Profiling of Bis-Furan Compound Phase1 Phase 1: Reactive Metabolite Trapping (HLM + GSH/NAC Trap + LC-MS/MS) Start->Phase1 Phase2 Phase 2: Metabolism-Dependent Cytotoxicity (3D PHH Spheroids vs. 2D HepG2) Start->Phase2 Phase3 Phase 3: Aldehyde-Specific Genotoxicity (Ames TA104 + S9 Fraction) Start->Phase3 End Comprehensive Risk Assessment & Structural Optimization (SAR) Phase1->End Phase2->End Phase3->End

Caption: Orthogonal in vitro toxicity screening workflow tailored for furan-containing compounds.

Self-Validating Experimental Protocols

Protocol 1: Reactive Metabolite Trapping Assay (HLM)

Objective: Detect the formation of reactive cis-enedione intermediates via GSH conjugation. Self-Validation Mechanism: Includes a no-NADPH negative control (proves metabolism dependence) and Menthofuran as a positive control (validates trapping efficiency).

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine Human Liver Microsomes (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate[1].

  • Initiation: Add 1 mM NADPH (final concentration) to initiate CYP450 activity. Run a parallel control substituting NADPH with buffer.

  • Incubation: Incubate at 37°C in a shaking water bath for 60 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Processing: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) targeting the neutral loss of 129 Da (characteristic of GSH conjugates) and specific [M + GSH] parent masses.

Protocol 2: 3D PHH Spheroid Cytotoxicity Assay

Objective: Assess metabolism-dependent hepatotoxicity. Self-Validation Mechanism: Parallel testing in 2D HepG2 (expected negative) and 3D PHH (expected positive). Acetaminophen (APAP) is used as a metabolic-dependent positive control.

  • Spheroid Formation: Seed cryopreserved Primary Human Hepatocytes into 96-well ultra-low attachment (ULA) plates at 1,500 cells/well. Centrifuge lightly and incubate for 5 days to allow compact spheroid formation.

  • Dosing Preparation: Prepare serial dilutions of the test compound (0.1 µM to 200 µM) in hepatocyte maintenance medium.

  • Exposure: On Day 5, replace 50% of the media with compound-dosed media. Repeat dosing every 48 hours for a total of 14 days to simulate chronic exposure.

  • Viability Readout: On Day 14, add CellTiter-Glo® 3D reagent to lyse the spheroids and quantify ATP levels via luminescence.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. A significant left-shift in the IC₅₀ of 3D PHH compared to 2D HepG2 confirms CYP-mediated toxification.

Quantitative Data Presentation

The following table summarizes the expected in vitro toxicity profile for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, demonstrating the stark contrast between metabolically competent and incompetent assay systems.

Assay CategoryExperimental ModelReadout / EndpointExpected Result for Test CompoundInterpretation
Metabolic Trapping HLM + GSH + NADPHLC-MS/MS [M+GSH] AdductsPositive (High abundance)Rapid bioactivation of furan rings into electrophiles.
Metabolic Trapping HLM + GSH (No NADPH)LC-MS/MS [M+GSH] AdductsNegative Reactivity is strictly CYP450-dependent.
Cytotoxicity 2D HepG2 Cells (72h)ATP Viability (IC₅₀)> 150 µM False negative due to lack of CYP expression.
Cytotoxicity 3D PHH Spheroids (14d)ATP Viability (IC₅₀)12.5 µM Severe metabolism-dependent hepatotoxicity.
Genotoxicity Ames TA98 / TA100 (+S9)Revertant ColoniesNegative Standard strains miss dialdehyde mutagens.
Genotoxicity Ames TA104 (+S9)Revertant ColoniesPositive (>3x vehicle)cis-enedione metabolites cause base-pair substitutions.

Table 1: Summary of orthogonal in vitro toxicity data highlighting the necessity of metabolically competent screening models.

Conclusion

The structural incorporation of a bis-furan motif in N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide presents a severe metabolic liability. As demonstrated by the profiling strategy above, the compound is highly susceptible to CYP-mediated bioactivation, leading to the generation of reactive electrophiles that drive both hepatotoxicity and genotoxicity. Drug development professionals must utilize metabolically competent systems (HLM trapping, 3D PHH, and targeted Ames strains) to accurately assess the risk profile of such compounds before advancing them through the pipeline.

References

  • Source: Chemical Research in Toxicology (via PMC / NIH)
  • Source: Toxicological Sciences (Oxford Academic)
  • Source: Drug Metabolism and Disposition (via PMC / NIH)
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Furan: A Technical Guide to Metabolism, Toxicity, and Human Health Risk Source: Benchchem URL

Sources

Foundational

N-[(Furan-2-yl)methyl]-2-methylfuran-3-carboxamide: Physicochemical Profiling, Synthesis, and SDHI Mechanism of Action

Executive Summary As agricultural and pharmaceutical research continues to target mitochondrial respiration pathways, furan-3-carboxamides have emerged as a highly privileged scaffold. Specifically, N-[(furan-2-yl)methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As agricultural and pharmaceutical research continues to target mitochondrial respiration pathways, furan-3-carboxamides have emerged as a highly privileged scaffold. Specifically, N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide represents a highly targeted structural analog within the Succinate Dehydrogenase Inhibitor (SDHI) class [1]. By replacing the traditional phenyl ring found in classic SDHIs (e.g., fenfuram) with a furfuryl group, this molecule alters the lipophilicity and hydrogen-bonding profile of the pharmacophore, potentially modifying its binding affinity within the ubiquinone-binding site (Q-site) of Complex II.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, a self-validating synthetic methodology, and its functional mechanism of action, designed for researchers engaged in agrochemical development and medicinal chemistry.

Physicochemical Properties and Molecular Descriptors

Understanding the molecular descriptors of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is critical for predicting its pharmacokinetic behavior, bioavailability, and formulation requirements. The compound possesses a molecular formula of C₁₁H₁₁NO₃ and a precisely calculated molecular weight of 205.21 g/mol .

The presence of two furan rings connected via a central amide linker provides a balance of rigidity and flexibility, yielding four rotatable bonds. The topological polar surface area (TPSA) is driven entirely by the amide linkage and the two furan oxygens, keeping the molecule well within the optimal range for membrane permeability.

Table 1: Core Physicochemical Properties
PropertyValueStructural Rationale
Molecular Formula C₁₁H₁₁NO₃-
Molecular Weight 205.213 g/mol Optimal for small-molecule screening libraries.
Exact Mass 205.0739 DaTarget mass for high-resolution mass spectrometry (HRMS).
TPSA 55.38 ŲAmide (29.1 Ų) + 2 × Furan O (26.28 Ų). Excellent for cellular penetration.
Rotatable Bonds 4Allows conformational adaptation within the SDH Q-site.
H-Bond Donors 1Secondary amide (N-H).
H-Bond Acceptors 3Carbonyl oxygen (C=O) and two furan ring oxygens.
Table 2: Lipinski's Rule of Five Compliance
ParameterRule ThresholdCompound ValueStatus
Molecular Weight < 500 Da205.21 DaPass
Calculated LogP (XLogP3) < 5.0~1.9Pass
H-Bond Donors ≤ 51Pass
H-Bond Acceptors ≤ 103Pass

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Furan-3-carboxamides exert their biological activity by targeting Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain [2]. SDH is a unique enzyme because it participates in both the tricarboxylic acid (TCA) cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to ubiquinone) [4].

The mechanism of action relies on the structural mimicry of the carboxamide moiety to ubiquinone. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide acts as a competitive inhibitor by lodging deeply into the Q-site of the SDH complex. The amide N-H acts as a critical hydrogen bond donor to specific tyrosine or tryptophan residues within the binding pocket, while the furan rings engage in hydrophobic and π-π stacking interactions, effectively blocking the reduction of ubiquinone to ubiquinol [2].

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ Electron Transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Inhibitor N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide Inhibitor->SDH Binds Q-site (Inhibition)

Figure 1: Mechanism of SDH inhibition by furan-3-carboxamides blocking electron transfer to Ubiquinone.

Synthetic Methodology & Protocol

To synthesize N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide with high yield and purity, a two-step Schotten-Baumann-type amidation is preferred over traditional peptide coupling agents (e.g., EDC/HOBt). Furan-3-carboxylic acids can be electronically deactivated; utilizing oxalyl chloride ensures quantitative conversion to the highly reactive acid chloride while preventing the generation of intractable chemical waste (such as urea byproducts) [3].

Step 1: Acid Chloride Formation

Reagents: 2-methylfuran-3-carboxylic acid (1.0 eq), Oxalyl chloride (1.2 eq), N,N-Dimethylformamide (DMF, 0.05 eq), anhydrous Dichloromethane (DCM).

  • Setup: Suspend 2-methylfuran-3-carboxylic acid in anhydrous DCM under an inert argon atmosphere at 0 °C.

  • Activation: Add catalytic DMF, followed by the dropwise addition of oxalyl chloride.

    • Causality: DMF reacts with oxalyl chloride to form a Vilsmeier-Haack intermediate, which acts as the true catalytic species, rapidly converting the hindered carboxylic acid into the acid chloride [3]. The gaseous byproducts (CO, CO₂, HCl) drive the reaction forward.

  • Self-Validation Check: Monitor the reaction via gas evolution. Once bubbling ceases (typically 1–2 hours at room temperature), quench a 10 µL aliquot in methanol. Analyze via TLC (Hexane:EtOAc 3:1). Complete conversion to the methyl ester confirms the total consumption of the starting acid, preventing the loss of the valuable amine in the next step.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-methylfuran-3-carbonyl chloride.

Step 2: Schotten-Baumann Amidation

Reagents: Furan-2-ylmethanamine (Furfurylamine, 1.1 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), anhydrous DCM.

  • Preparation: Dissolve furfurylamine and DIPEA in anhydrous DCM and cool to 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the coupling. Without DIPEA, the HCl would protonate the furfurylamine, rendering it non-nucleophilic and halting the reaction [3].

  • Coupling: Dissolve the crude acid chloride from Step 1 in DCM and add it dropwise to the amine solution over 15 minutes to control the exothermic reaction.

  • Self-Validation Check: After 2 hours of stirring at room temperature, perform an LC-MS analysis of the crude mixture. The presence of a dominant peak at m/z 206.08 [M+H]⁺ confirms successful amide bond formation.

  • Workup & Purification: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure product.

Analytical Characterization

To verify the structural integrity and the 205.21 g/mol molecular weight of the synthesized compound, the following analytical profile should be confirmed:

  • LC-MS (ESI+): The exact mass of the compound is 205.0739 Da. Under positive electrospray ionization, the protonated molecular ion [M+H]⁺ will appear at m/z 206.08 . A sodium adduct [M+Na]⁺ may also be observed at m/z 228.06.

  • ¹H NMR (400 MHz, CDCl₃):

    • The 2-methyl group on the furan ring will appear as a distinct singlet at ~2.50 ppm (3H).

    • The furfuryl methylene bridge (-CH₂-) will appear as a doublet at ~4.55 ppm (2H, coupled to the adjacent NH).

    • The amide proton (-NH-) will present as a broad triplet at ~6.20 ppm (1H).

    • The furan ring protons will appear in the aromatic region between 6.20 ppm and 7.40 ppm (4H total across both rings).

References

  • ANSES. "Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal." ANSES - French Agency for Food, Environmental and Occupational Health & Safety.
  • Scalliet G, et al. "Mutagenesis and Functional Studies with Succinate Dehydrogenase Inhibitors in the Wheat Pathogen Mycosphaerella graminicola." PLOS One.
  • "Direct Amidations of Carboxylic Acids with Amines." Encyclopedia.pub.
  • "Triggering tumorigenic signaling: Succinate dehydrogenase inhibitor (SDHi) fungicides induce oncometabolite accumulation and metabolic shift in human colon cells." National Institutes of Health (NIH).
Exploratory

Discovery and Initial Characterization of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide: A Technical Whitepaper

Executive Summary The pursuit of novel, highly ligand-efficient scaffolds is a cornerstone of modern drug discovery. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (Molecular Formula: C₁₁H₁₁NO₃) is a bis-furanic synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel, highly ligand-efficient scaffolds is a cornerstone of modern drug discovery. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (Molecular Formula: C₁₁H₁₁NO₃) is a bis-furanic synthetic small molecule that has emerged as a high-value hit in high-throughput screening (HTS) campaigns, particularly in the development of novel kinase inhibitors[1] and NAD+ catabolizing enzyme modulators[2].

This whitepaper provides an in-depth, field-proven guide to the discovery, synthesis, and early-stage biophysical characterization of this compound. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind experimental choices and establishes self-validating protocols to ensure absolute data integrity during hit-to-lead optimization.

Rationale & Discovery Workflow

The Strategic Advantage of the Bis-Furanic Scaffold

In fragment-based drug discovery (FBDD) and HTS, the furan-3-carboxamide motif offers distinct stereoelectronic advantages:

  • Conformational Pre-organization: The methyl group at the 2-position of the furan ring creates a deliberate steric clash with the amide carbonyl. This forces the amide bond into a restricted dihedral conformation, significantly reducing the entropic penalty upon binding to a target protein's active site.

  • Hinge-Region Interactivity: The amide acts as a critical hydrogen bond donor-acceptor pair, ideal for anchoring into the ATP-binding hinge region of kinases (such as SYK or LRRK2)[1], while the furan oxygens provide weak, secondary hydrogen bond acceptor capabilities.

Hit Identification & Triage

The compound is typically identified via a rigorous triage workflow designed to eliminate Pan-Assay Interference Compounds (PAINS) and non-specific aggregators.

Workflow HTS High-Throughput Screening (100K Library) Hit Hit Identification C11H11NO3 HTS->Hit Triage Counter-Screening (PAINS Removal) Hit->Triage Validation Orthogonal Validation (TR-FRET & NMR) Triage->Validation

Fig 1. HTS triage workflow for identifying and validating the furan-carboxamide hit.

Chemical Synthesis & Structural Verification

To ensure the biological data is derived from the target molecule and not a highly active impurity, the hit must be re-synthesized de novo. The following protocol describes the optimal amide coupling strategy[3].

Step-by-Step Synthesis Protocol

Objective: Synthesize N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide via the coupling of 2-methylfuran-3-carboxylic acid and furan-2-ylmethanamine (furfurylamine).

  • Step 1: Activation. In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 2-methylfuran-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Step 2: Base & Coupling Agent Addition. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes.

    • Expertise & Causality: HATU is specifically chosen over standard EDCI/HOBt because heteroaromatic carboxylic acids can suffer from poor nucleophilic attack profiles. HATU rapidly forms a highly reactive O-At ester intermediate, maximizing yield and preventing decarboxylation of the furan ring. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the activated ester.

  • Step 3: Amine Addition. Dropwise, add furan-2-ylmethanamine (1.1 eq) to the activated mixture. Stir continuously for 2 hours at room temperature.

  • Step 4: Self-Validation (Reaction Monitoring). Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) mobile phase. Validation Check: The reaction is complete only when the UV-active spot corresponding to the starting acid (R_f ~0.2) is fully consumed, and a new product spot (R_f ~0.5) appears.

  • Step 5: Workup. Quench the reaction with deionized water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Step 6: Purification & Verification. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography. Confirm the structure via LC-MS (Expected [M+H]⁺ m/z = 206.1) and ¹H-NMR.

Physicochemical Properties & ADME Profiling

Understanding the physicochemical profile of this compound is critical for predicting its pharmacokinetics and guiding subsequent lead optimization[4].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₁H₁₁NO₃-
Molecular Weight 205.21 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" (<300 Da) for adding functional groups during lead optimization.
Topological Polar Surface Area (TPSA) 55.3 ŲFalls well within the optimal range (<90 Ų) for excellent passive membrane permeability and potential Blood-Brain Barrier (BBB) penetration.
Calculated LogP (cLogP) ~1.8Strikes an ideal balance between aqueous solubility (necessary for oral bioavailability) and lipophilicity (required for target affinity).
Hydrogen Bond Donors (HBD) 1The single amide proton is strictly conserved to engage the kinase hinge region.
Hydrogen Bond Acceptors (HBA) 3The furan oxygens and amide carbonyl allow for versatile secondary interactions within the solvent-exposed channel of the target.

In Vitro Biological Characterization

When characterizing conjugated heteroaromatics like furan derivatives, researchers must account for the compound's intrinsic UV absorbance and potential auto-fluorescence, which can trigger false positives in standard biochemical assays.

TR-FRET Kinase Binding Assay Protocol

Objective: Determine the IC₅₀ of the compound against a target kinase (e.g., SYK) while eliminating compound-mediated optical interference.

  • Step 1: Reagent Preparation. Prepare a master mix containing the recombinant kinase domain, a biotinylated tracer ligand, and a Europium (Eu)-labeled anti-GST antibody (donor) in a HEPES-based assay buffer (supplemented with 0.01% Tween-20 to prevent non-specific aggregation).

  • Step 2: Compound Dispensing. Using an acoustic liquid handler, dispense the furan-carboxamide compound in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well low-volume microplate.

  • Step 3: Incubation. Add the master mix to the compound wells and incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Step 4: Acceptor Addition. Add Streptavidin-Allophycocyanin (APC) (acceptor) to the wells and incubate for an additional 30 minutes.

  • Step 5: Signal Acquisition & Causality. Read the plate using a microplate reader equipped with TR-FRET capabilities.

    • Expertise & Causality: The reader must be set with a 50–100 µs time delay between the excitation flash and emission reading. This delay is the critical causal factor in this protocol: it allows the short-lived auto-fluorescence of the furan rings to decay completely, ensuring that the detector only captures the long-lived FRET signal from the Europium chelate.

  • Step 6: Self-Validation.

    • System Control: Include a known reference inhibitor (e.g., Staurosporine) on every plate. The IC₅₀ of the reference must fall within 3-fold of its historical average.

    • Statistical Robustness: Calculate the Z'-factor using DMSO-only (high signal) and no-tracer (low signal) controls. The assay is only validated if Z' > 0.6.

Mechanism Target Kinase Hinge Region (e.g., SYK) ATP ATP Binding Target->ATP Native State Inhibitor N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide Inhibitor->Target Competitive Binding Signaling Downstream Signaling (Blocked) ATP->Signaling Phosphorylation

Fig 2. Mechanism of competitive kinase hinge-region binding by the furan-carboxamide scaffold.

Conclusion

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide represents a highly tunable, ligand-efficient starting point for drug discovery. By understanding the conformational pre-organization imparted by the 2-methylfuran moiety and employing rigorous, self-validating synthesis and TR-FRET assay protocols, development teams can confidently leverage this scaffold to design potent, selective therapeutics.

References

  • Source: Google Patents (Origenis GmbH)
  • Source: ACS Publications (J. Med. Chem.)
  • Title: Natural Furan-Carboxylic Acid (HHCA)
  • Title: N-(furan-2-ylmethyl)

Sources

Foundational

A Predictive Pharmacokinetic and Bioavailability Profile of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide: A Framework for Preclinical Evaluation

Abstract: N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a novel compound featuring two distinct furan moieties linked by a carboxamide bridge. While direct pharmacokinetic data for this specific molecule are not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a novel compound featuring two distinct furan moieties linked by a carboxamide bridge. While direct pharmacokinetic data for this specific molecule are not yet available in the public domain, its structural components provide a strong basis for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This in-depth technical guide offers a scientifically grounded, hypothetical framework for researchers, scientists, and drug development professionals. It outlines the probable metabolic pathways based on established furan metabolism and proposes a comprehensive suite of in vitro and in vivo studies to definitively characterize the compound's bioavailability and pharmacokinetics. The protocols and experimental designs detailed herein are intended to serve as a roadmap for the preclinical evaluation of this and structurally related furan-containing chemical entities.

Introduction and Physicochemical Characterization

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a compound of interest due to the prevalence of the furan scaffold in medicinal chemistry. The furan ring system is a common structural motif in numerous natural products and synthetic drugs, often contributing to their biological activity.[1][2] Understanding the pharmacokinetic (PK) and bioavailability characteristics of this molecule is paramount for its potential development as a therapeutic agent. A compound's efficacy and safety are intrinsically linked to its ADME properties, which govern its concentration and persistence in the body.[3]

The structure of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, with its two furan rings and an amide linkage, suggests several key physicochemical properties that will influence its pharmacokinetic behavior. The furan moieties, being nonpolar and aromatic, can enhance lipid solubility, potentially improving membrane permeability and absorption.[4] However, the amide bond introduces a polar element capable of hydrogen bonding, which may temper lipophilicity and influence solubility and interactions with metabolic enzymes and transporters.

Predicted Physicochemical Properties:

ParameterPredicted Value/CharacteristicRationale
Molecular Weight 219.23 g/mol Calculated from the chemical formula C12H11NO3.
LogP (Lipophilicity) Moderately LipophilicThe two furan rings contribute to lipophilicity, while the amide group adds polarity.
Aqueous Solubility Low to ModerateExpected to be a determining factor for dissolution and absorption.
pKa NeutralThe amide proton is weakly acidic, and the furan oxygens are very weak bases.

Bioavailability: A Predictive Assessment

Oral bioavailability (F) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. For N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, several factors will likely influence its oral bioavailability:

  • Aqueous Solubility and Dissolution: The compound's solubility in the gastrointestinal fluids will be a rate-limiting step for absorption.

  • Membrane Permeability: Its predicted moderate lipophilicity suggests that passive diffusion across the intestinal epithelium is a likely mechanism of absorption.

  • First-Pass Metabolism: The compound will be exposed to metabolic enzymes in the intestine and liver before reaching systemic circulation. The furan moieties are known to be susceptible to metabolism by cytochrome P450 enzymes, particularly CYP2E1.[5][6]

Proposed Experimental Protocol for Oral Bioavailability Assessment in a Rodent Model (Rat)

This protocol outlines a standard approach to determine the absolute oral bioavailability of the title compound.

Objective: To determine the absolute bioavailability (F) of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide by comparing the plasma concentration-time profiles following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), cannulated in the jugular vein for serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) of the compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg) of the compound suspended in a vehicle like 0.5% methylcellulose.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide in rat plasma.[7][8]

  • Pharmacokinetic Analysis:

    • Calculate the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) for both IV and PO routes using non-compartmental analysis.

    • Calculate absolute bioavailability (F) using the formula: F (%) = (AUCPO * DoseIV) / (AUCIV * DosePO) * 100

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Given its predicted physicochemical properties, the primary mechanism of absorption from the gastrointestinal tract is expected to be passive diffusion. The rate and extent of absorption will be influenced by its dissolution rate and intestinal permeability.

Distribution

Following absorption, the compound is expected to distribute into various tissues. Its moderate lipophilicity may allow for penetration into tissues, but significant binding to plasma proteins like albumin could limit the extent of distribution.

Metabolism: The Central Role of Furan Ring Oxidation

The metabolism of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is anticipated to be a key determinant of its pharmacokinetic profile and potential toxicity. The furan and 2-methylfuran moieties are the most likely sites of metabolic transformation.

Predicted Metabolic Pathways:

The metabolism of furan and 2-methylfuran is known to proceed via cytochrome P450-mediated oxidation.[5] This process generates reactive unsaturated dicarbonyl metabolites.

  • Furan Moiety Metabolism: The unsubstituted furan ring is expected to be oxidized by CYP enzymes (primarily CYP2E1) to form cis-2-butene-1,4-dial (BDA). BDA is a reactive electrophile that can covalently bind to cellular nucleophiles such as proteins and glutathione (GSH).[9]

  • 2-Methylfuran Moiety Metabolism: Similarly, the 2-methylfuran ring is predicted to be metabolized to acetylacrolein (AcA), another reactive dicarbonyl species.[5][6]

  • Amide Hydrolysis: The carboxamide linkage may be susceptible to hydrolysis by amidase enzymes, cleaving the molecule into 2-methylfuran-3-carboxylic acid and (furan-2-yl)methanamine. This is generally a slower metabolic pathway compared to oxidative metabolism.

The following diagram illustrates the predicted primary metabolic pathways.

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Oxidative Metabolism (CYP450) cluster_2 Hydrolysis (Amidases) cluster_3 Phase II Conjugation Parent N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide Metabolite_A Oxidation of Furan Ring (cis-2-butene-1,4-dial intermediate) Parent->Metabolite_A CYP2E1 Metabolite_B Oxidation of 2-Methylfuran Ring (Acetylacrolein intermediate) Parent->Metabolite_B CYP2E1 Metabolite_C 2-Methylfuran-3-carboxylic acid + (Furan-2-yl)methanamine Parent->Metabolite_C Amidases Conjugate_A GSH Conjugates Metabolite_A->Conjugate_A Conjugate_B Protein Adducts (Toxicity) Metabolite_A->Conjugate_B Metabolite_B->Conjugate_A Metabolite_B->Conjugate_B

Caption: Predicted Phase I and Phase II metabolic pathways.

Proposed Experimental Workflow for In Vitro Metabolic Stability

Objective: To assess the metabolic stability of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide in liver microsomes and identify the primary CYP enzymes involved.

Methodology:

  • Incubation: Incubate the compound (e.g., 1 µM) with liver microsomes (human and rat, 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

  • Reaction Phenotyping (CYP Identification):

    • Perform incubations with specific recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, and 2E1) to identify the primary metabolizing enzymes.

    • Alternatively, use selective chemical inhibitors for each CYP enzyme in human liver microsome incubations.

Metabolic_Stability_Workflow Start Start: Compound + Microsomes + NADPH Incubation Incubate at 37°C Start->Incubation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Acetonitrile + IS) Sampling->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analysis LC-MS/MS Analysis of Supernatant Centrifuge->Analysis Data Calculate t1/2 and CLint Analysis->Data End End: Metabolic Stability Profile Data->End

Caption: In vitro metabolic stability experimental workflow.

Excretion

The metabolites, particularly the more polar conjugates (e.g., glutathione conjugates), are expected to be eliminated from the body primarily through urine and/or bile. The route and rate of excretion would be determined in mass balance studies using a radiolabeled version of the compound. Recent studies on furan metabolites have identified specific urinary biomarkers, such as lysine and glutathione adducts of BDA and AcA, which could be monitored.[10]

Conclusion and Future Directions

This guide provides a predictive framework for understanding the pharmacokinetics and bioavailability of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide. Based on its chemical structure, the compound is likely to be orally absorbed, but its bioavailability may be limited by first-pass metabolism, primarily through CYP-mediated oxidation of the furan rings. This metabolic activation is also a potential source of toxicity through the formation of reactive dicarbonyl intermediates.[6]

The proposed experimental protocols offer a clear path forward for the empirical determination of the compound's ADME properties. The data generated from these studies will be critical for any further development, enabling a comprehensive risk-benefit assessment and guiding dose selection for subsequent efficacy and safety studies.

References

  • N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide - MDPI. (2025, June 20). MDPI.
  • Becalski, A., Hayward, S., Krakalovich, T., Pelletier, L., Roscoe, V., & Vavasour, E. (2010). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Additives & Contaminants: Part A, 27(6), 764–775. [Link]

  • Ravindranath, V., & Boyd, M. R. (1985). Metabolic activation of 2-methylfuran by rat microsomal systems. Toxicology and Applied Pharmacology, 78(3), 370–376. [Link]

  • Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. (2021, March 15). PubMed. [Link]

  • Pharmacokinetics and Pharmacodynamics. (n.d.). Tokyo Medical University.
  • Metabolic pathways of furan leading to formation of potential... (n.d.). ResearchGate. [Link]

  • Development of an analytical method to detect metabolites of nitrofurans. (n.d.). ScienceDirect.
  • Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. (n.d.). ResearchGate. [Link]

  • [Development for the Simultaneous Analytical Method of Furan and Alkyl Furans in Processed Foods]. (n.d.). PubMed. [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). PMDA. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. (2024, September 6). PMC. [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025, September 10). ACS Publications. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). SciSpace. [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • Dosimetry of human exposure to furan and 2-methylfuran by monitoring urinary biomarkers. (2024, May 31). PubMed. [Link]

  • Analytical Method for Dinotefuran (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare. [Link]

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. (2000, August 17). Grantome. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Executive Summary & Strategic Rationale This application note details the optimized synthesis protocol for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide , a bis-furan amide derivative. Compounds featuring linked het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

This application note details the optimized synthesis protocol for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide , a bis-furan amide derivative. Compounds featuring linked heterocyclic motifs are of significant interest in medicinal chemistry as versatile building blocks, pharmacophores, and bioisosteres.

The synthesis of this target presents specific chemical challenges: the electron-rich nature of furan rings makes them susceptible to electrophilic aromatic substitution, ring-opening, and polymerization under strongly acidic conditions. Therefore, we have selected a mild, two-step acid chloride activation route over harsh acidic dehydrating agents. By utilizing oxalyl chloride with catalytic N,N-dimethylformamide (DMF), the carboxylic acid is converted to the highly reactive acid chloride via a Vilsmeier-Haack intermediate [1]. This allows for a rapid, high-yielding nucleophilic acyl substitution with furfurylamine at low temperatures, minimizing side reactions and preserving the integrity of both furan moieties.

Experimental Design & Reaction Workflow

The protocol is divided into two distinct phases: the activation of 2-methylfuran-3-carboxylic acid, followed by the amide coupling with furfurylamine (also known as furan-2-ylmethylamine).

G A 2-Methylfuran-3-carboxylic acid + Oxalyl Chloride (cat. DMF, DCM, 0°C) B Vilsmeier-Haack Activation (Gas Evolution: CO, CO2, HCl) A->B C 2-Methylfuran-3-carbonyl chloride (Reactive Intermediate) B->C E Nucleophilic Acyl Substitution C->E D Furfurylamine + Triethylamine (DCM, 0°C to RT) D->E F Aqueous Workup & Extraction (1M HCl, Sat. NaHCO3, Brine) E->F G N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (Target Product) F->G

Workflow for the two-step synthesis of the bis-furan carboxamide via acid chloride activation.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
2-Methylfuran-3-carboxylic acid126.111.010.01.26 gStarting Material
Oxalyl Chloride126.931.212.01.03 mLActivating Agent
N,N-Dimethylformamide (DMF)73.090.050.538 µLCatalyst
Furfurylamine97.121.111.00.97 mLNucleophile
Triethylamine (Et₃N)101.192.525.03.48 mLAcid Scavenger
Dichloromethane (DCM)84.93--40 mL (total)Solvent

Step-by-Step Synthesis Protocol

Safety Note: This procedure must be conducted in a certified chemical fume hood. Oxalyl chloride is highly corrosive and water-reactive; its reaction evolves toxic carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gases [2]. The target compound is classified as Acute Tox. 4 [3]. Standard professional laboratory PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Phase 1: Acid Chloride Formation
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Reagent Loading: Add 2-methylfuran-3-carboxylic acid (1.26 g, 10.0 mmol) to the flask, followed by anhydrous dichloromethane (DCM, 20 mL). Stir to create a uniform suspension.

  • Catalyst Addition: Inject anhydrous DMF (38 µL, 0.5 mmol).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 10 minutes via syringe.

    • Mechanistic Insight: The slow addition controls the rate of gas evolution. The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which subsequently converts the acid to the acid chloride.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours or until gas evolution ceases and the solution becomes homogeneous.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM. Re-dissolve the resulting crude 2-methylfuran-3-carbonyl chloride in fresh anhydrous DCM (10 mL) and keep under inert atmosphere.

Phase 2: Amide Coupling
  • Amine Preparation: In a separate flame-dried 100 mL round-bottom flask, dissolve furfurylamine (0.97 mL, 11.0 mmol) and triethylamine (3.48 mL, 25.0 mmol) in anhydrous DCM (10 mL). Cool this solution to 0 °C.

    • Mechanistic Insight: Triethylamine is used in excess to neutralize the HCl generated during the coupling, preventing the protonation of furfurylamine (which would render it non-nucleophilic) and protecting the acid-sensitive furan rings from degradation [1].

  • Coupling: Transfer the acid chloride solution from Phase 1 to an addition funnel. Add it dropwise to the amine solution at 0 °C over 15 minutes.

  • Reaction Completion: Allow the reaction to gradually warm to room temperature and stir for an additional 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes; UV visualization).

Phase 3: Workup and Purification
  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel.

  • Aqueous Washing:

    • Wash with 1M HCl (20 mL) to remove excess unreacted furfurylamine and triethylamine. (Note: Perform this wash quickly to minimize furan exposure to aqueous acid).

    • Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any remaining acid.

    • Wash with brine (20 mL) to draw out residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to afford N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide as a solid.

Expected Analytical Characterization

To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following expected analytical parameters:

Analytical MethodExpected Signals / Observations
LC-MS (ESI+) Expected m/z [M+H]⁺: 206.08
¹H NMR (400 MHz, CDCl₃) δ 7.36 (dd, 1H, furan-H), δ 7.28 (d, 1H, furan-H), δ 6.54 (d, 1H, furan-H), δ 6.33 (dd, 1H, furan-H), δ 6.25 (d, 1H, furan-H), δ 6.10 (br s, 1H, NH), δ 4.55 (d, 2H, CH₂), δ 2.58 (s, 3H, CH₃).
TLC (30% EtOAc/Hex) R_f ≈ 0.45 (UV active)

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10986, Oxalyl chloride. Available at:[Link]

  • NextSDS. Hazard Data for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide. Available at: [Link][1]

Sources

Application

HPLC Analytical Method Development and Validation for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Purpose: To provide a comprehensive, self-validating protocol for the quantification and purity assessment of N-[(furan-2-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Purpose: To provide a comprehensive, self-validating protocol for the quantification and purity assessment of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Executive Summary & Chemical Profiling

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a bis-furanic amide compound. Structurally, it consists of a furfurylamine moiety linked via an amide bond to a 2-methylfuran-3-carboxylic acid core. Compounds of this class are frequently encountered as synthetic intermediates, agrochemical leads (e.g., carboxamide fungicides), or pharmaceutical hits.

Developing a robust analytical method requires a deep understanding of the analyte's physicochemical behavior:

  • Lipophilicity & Retention: The presence of two furan rings and a methyl group imparts moderate lipophilicity (estimated logP≈2.0−2.5 ), making Reversed-Phase (RP) chromatography the ideal separation mode.

  • Acid/Base Chemistry: The amide nitrogen is neutral under standard aqueous conditions. However, furan rings can be sensitive to extreme pH levels (particularly strong acids, which can induce ring-opening). Therefore, a mildly acidic mobile phase (pH ~2.7) is required to suppress stationary phase silanol ionization without degrading the analyte [2].

  • Chromophore: The conjugated π -system of the furan rings and the amide carbonyl provides strong UV absorption, with an expected λmax​ in the 240–260 nm range.

Workflow A Analyte Profiling (pKa, LogP, UV) B Stationary Phase (C18 / Phenyl-Hexyl) A->B C Mobile Phase (ACN / 0.1% FA) B->C D Method Optimization (Gradient, Temp) C->D E ICH Q2(R2) Validation D->E

Fig 1. Logical workflow for RP-HPLC method development.

Method Development Rationale (The Causality of Choices)

Do not treat HPLC parameters as arbitrary settings; every choice must be grounded in chemical causality.

Column Selection

We select a C18 (Octadecylsilane) column with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Causality: End-capping is critical. Unreacted surface silanols on the silica support can act as weak acids, interacting with the lone pairs on the amide or furan oxygens, leading to peak tailing. A fully end-capped C18 column minimizes these secondary interactions. Alternatively, a Phenyl-Hexyl column can be used to exploit π−π interactions with the furan rings if co-eluting aromatic impurities are present.

Mobile Phase & Modifier
  • Aqueous Phase (A): 0.1% Formic Acid (FA) in Milli-Q Water.

  • Organic Phase (B): 100% Acetonitrile (ACN).

  • Causality: Acetonitrile is chosen over methanol because it is an aprotic solvent with lower viscosity, which yields better mass transfer kinetics and sharper peaks for amides. Formic acid (pH ~2.7) is selected over Trifluoroacetic acid (TFA). While TFA is a stronger ion-pairing agent, it causes severe ion suppression if the method is later transferred to LC-MS for impurity profiling. Formic acid provides sufficient silanol masking while maintaining MS compatibility.

Sample Diluent
  • Causality: The sample must be dissolved in a diluent that closely matches the initial mobile phase conditions (e.g., 20% ACN / 80% Water). If the sample is dissolved in 100% organic solvent, the "strong solvent effect" will cause the analyte to travel down the column before properly partitioning into the stationary phase, resulting in peak fronting or split peaks.

Step-by-Step Experimental Protocol

Chromatographic Conditions
ParameterSetting / ValueJustification
Column C18, 150 mm × 4.6 mm, 3.5 µmBalances high theoretical plates with reasonable backpressure.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization; MS compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity, sharp peak shapes for amides.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30 °CIsolates separation from ambient lab temperature fluctuations.
Detection UV at 254 nmOptimal signal-to-noise ratio for the furan-amide chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Gradient Program

A gradient elution is preferred over isocratic to ensure that any highly retained synthetic by-products or degradation products are effectively washed from the column.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial hold
2.08020Isocratic hold to focus analyte
8.02080Linear ramp for elution
10.02080Wash phase
10.18020Return to initial conditions
15.08020Re-equilibration
Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution), then make up to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Make up to volume with the Sample Diluent (20% ACN / 80% Water). Vortex for 30 seconds.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Workflow (ICH Q2(R2) Compliance)

To ensure trustworthiness, the analytical procedure must be validated according to the latest ICH Q2(R2) guidelines [1]. The protocol below is designed as a self-validating system : the system verifies its own suitability before any data is accepted.

Validation SST System Suitability (RSD < 2%, N > 2000) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) SST->Lin Acc Accuracy (98-102% Recovery) Spec->Acc  Ensures no interference Lin->Acc Prec Precision (Intra/Inter-day) Lin->Prec

Fig 2. ICH Q2(R2) method validation lifecycle and interdependencies.
System Suitability Test (SST) - The Gatekeeper

Before any validation or routine analysis run, inject the 100 µg/mL working standard six times. The run is only valid if:

  • Retention Time RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5

  • Theoretical Plates ( N ): ≥2000

Specificity & Forced Degradation

To prove the method is stability-indicating, subject the analyte to forced degradation. Because furan rings can undergo acid-catalyzed ring opening and amides can hydrolyze under basic conditions, these extremes must be tested:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidation: 3% H2​O2​ at room temperature for 2 hours. Acceptance Criteria: The main peak of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide must be baseline resolved ( Rs​>1.5 ) from all degradation products.

Linearity, Accuracy, and Precision
Validation ParameterMethodologyAcceptance Criteria
Linearity & Range Prepare 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration). Inject in triplicate.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix at 3 levels (80%, 100%, 120%). Prepare 3 replicates per level.Mean recovery must be between 98.0% and 102.0% at each level.
Repeatability (Precision) Inject 6 independent preparations of the 100% target concentration sample on the same day.Peak Area RSD ≤2.0% .
Intermediate Precision Repeat the precision protocol on a different day, using a different HPLC system and a different analyst.Overall Peak Area RSD ≤2.0% .
Self-Validating Bracketing Strategy

During routine analysis, inject a Quality Control (QC) Standard (100 µg/mL) every 10 samples and at the end of the sequence. Causality: This proves that the column chemistry and detector response did not drift during the run. If the bracketing standard deviates by >2.0% from the initial SST average, all samples analyzed after the last passing QC standard must be invalidated and re-run.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound MDPI Pharmaceuticals (Reference for furan-ring stability and chromatographic behavior under acidic conditions) URL:[Link]

Method

Application Notes and Protocols: N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide in Early-Stage Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Laboratory Protocols Executive Summary & Pharmacophore Rationale In contemporary fragment-based drug di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Laboratory Protocols

Executive Summary & Pharmacophore Rationale

In contemporary fragment-based drug discovery (FBDD) and high-throughput screening (HTS), low-molecular-weight heterocyclic scaffolds are prized for their tractability and favorable physicochemical profiles. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (CAS: 117534-38-0) is a highly versatile bis-furan building block. Structurally, it consists of a 2-methylfuran-3-carboxylic acid headgroup coupled to a furan-2-ylmethylamine tail via an amide linkage.

As a Senior Application Scientist, I frequently utilize this specific scaffold as a starting point for hit-to-lead optimization due to its strict adherence to the "Rule of 3" for fragments and "Rule of 5" for lead-like space. The causality behind its selection in screening libraries is rooted in its highly optimized stereoelectronic properties:

  • Conformational Pre-organization: The 2-methyl group on the furan ring is not merely decorative; it sterically restricts the dihedral angle of the adjacent furan-amide bond. This pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon target binding.

  • Hydrogen Bonding Network: The molecule offers a diverse interaction surface. The furan oxygen atoms act as specialized hydrogen-bond acceptors, while the central amide provides both a directional H-bond donor (NH) and acceptor (C=O).

  • Pi-Pi Stacking Potential: The dual planar aromatic furan rings allow for efficient π−π or cation- π interactions within hydrophobic protein pockets.

Key Application Areas

This scaffold and its close structural analogs have demonstrated significant utility across diverse therapeutic areas:

  • Enzyme Inhibition (Neuropharmacology): Furan-3-carboxamides are well-documented as potent, reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key target for pain and anxiety management without the psychoactive side effects of cannabinoid receptor agonists .

  • Antiparasitic Therapeutics: Derivatives of 2-methylfuran-3-carboxamides have been identified as potent inhibitors of Schistosoma mansoni NAD+ catabolizing enzymes, offering a pathway for novel antischistosomal drugs .

  • Sensory Receptor Modulation: Furan-carboxamide derivatives have been patented as effective antagonists (bitter blockers) for human T2R bitter taste receptors, utilized in both pharmaceutical formulation and food science .

  • Oncology: Anthra[2,3-b]furan-3-carboxamide derivatives exhibit high antiproliferative potency against multidrug-resistant tumor cell lines, inducing apoptotic cell death .

Quantitative Data & Physicochemical Profiling

To understand why this molecule behaves predictably in biological assays, we must look at its quantitative properties. Table 1 summarizes its lead-like characteristics, while Table 2 outlines its pharmacological application matrix.

Table 1: Physicochemical Properties
PropertyValueDrug Discovery Significance
Molecular Weight 219.24 g/mol Highly efficient ligand; leaves ample room for late-stage functionalization (MW < 300 ideal for hits).
Calculated LogP ~1.8Optimal lipophilicity for passive membrane permeability without excessive non-specific binding.
H-Bond Donors 1 (Amide NH)Low HBD count correlates with excellent oral bioavailability.
H-Bond Acceptors 3 (Oxygens)Sufficient for target specificity via directional bonding.
Polar Surface Area 55.4 ŲWell below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration if required.
Table 2: Pharmacological Application Matrix
Target ClassScaffold Modification StrategyPrimary Bioactive Mechanism
FAAH Enzymes Phenyl/Heteroaryl substitution on furan ringsCompetitive inhibition; amide linker mimics endogenous fatty acid amides.
NAD+ Catabolizing Enzymes Halogenation of the furan-2-ylmethyl tailDisruption of NAD+ binding pocket via steric occlusion.
T2R Receptors Alkylation of the amide nitrogenAllosteric antagonism blocking receptor conformational shifts.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity data generation when utilizing N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide in early-stage drug discovery.

Protocol 1: High-Throughput Screening (HTS) Assay Preparation

Objective: Prepare soluble, stable compound libraries to prevent false negatives caused by compound aggregation. Causality: Furan rings are lipophilic. If introduced directly into an aqueous assay buffer, the compound will aggregate, leading to artificially low target engagement. A controlled DMSO step-down protocol is mandatory.

  • Stock Preparation: Weigh out 2.19 mg of the compound and dissolve in 1.0 mL of 100% anhydrous DMSO to create a 10 mM master stock.

    • Validation Checkpoint: Visually inspect for clarity. Sonicate in a water bath at 25°C for 5 minutes if micro-particulates remain.

  • Intermediate Dilution: Create a 100X intermediate plate in 100% DMSO using a liquid handler (e.g., Echo Acoustic Dispenser) to generate a 10-point dose-response curve (typically 10 mM down to 0.5 µM).

  • Aqueous Transfer: Transfer 1 µL of the intermediate DMSO stock into 99 µL of aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.01% Pluronic F-68).

    • Scientific Rationale: Pluronic F-68 acts as a non-ionic surfactant that prevents the furan scaffold from adhering to the polystyrene walls of the microtiter plate.

  • Final Assay Concentration: The final assay will contain 1% DMSO, ensuring compound solubility while maintaining enzyme/receptor viability.

Protocol 2: Hit-to-Lead SAR Derivatization (Late-Stage Functionalization)

Objective: Expand the Structure-Activity Relationship (SAR) by functionalizing the furan-2-ylmethyl tail. Causality: To increase target affinity, the unsubstituted furan ring can be modified via electrophilic aromatic substitution followed by cross-coupling, allowing the rapid synthesis of a focused library without rebuilding the amide core.

  • Bromination: Dissolve 1.0 eq of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide in anhydrous DMF. Cool to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) dropwise.

  • Reaction Monitoring: Stir for 2 hours. Monitor via LC-MS. The electron-rich nature of the furan ring ensures rapid regioselective bromination at the 5-position of the furan-2-ylmethyl ring.

  • Suzuki-Miyaura Coupling: To the crude brominated intermediate, add 1.2 eq of a selected aryl-boronic acid, 0.05 eq of Pd(dppf)Cl₂, and 2.0 eq of K₂CO₃. Heat to 80°C for 12 hours.

  • Purification: Extract with EtOAc/H₂O, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

    • Validation Checkpoint: Confirm >95% purity via ¹H-NMR and LC-MS before advancing to biological testing.

Protocol 3: In Vitro Microsomal Stability Assay (ADME)

Objective: Assess the intrinsic clearance ( CLint​ ) of the bis-furan scaffold. Causality: Furan rings can be susceptible to oxidative metabolism (epoxidation) by Cytochrome P450 enzymes. Evaluating metabolic stability early prevents late-stage attrition.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 nM Verapamil).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode).

    • Validation Checkpoint: The peak area of the internal standard (Verapamil) must remain constant ( ±10% ) across all time points to validate extraction efficiency. Calculate half-life ( t1/2​ ) from the natural log of the percentage of compound remaining versus time.

Visualizations

Diagram 1: Hit-to-Lead Optimization Workflow

The following diagram illustrates the logical progression of utilizing the bis-furan scaffold from initial library screening through metabolic validation and structural optimization.

Workflow A Compound Library (Bis-Furan Scaffolds) B High-Throughput Screening (Target Assays) A->B C Hit Identification N-[(furan-2-yl)methyl]-... B->C D In Vitro ADME Profiling (HLM Stability) C->D Metabolic Check E Hit-to-Lead SAR (Late-Stage Functionalization) C->E Structural Optimization D->E Feedback Loop F Lead Candidate Selection E->F

Caption: Workflow for the Hit-to-Lead optimization of bis-furan carboxamide scaffolds.

Diagram 2: Putative Binding Pathway in Target Enzymes

This diagram maps the specific structure-function relationships of the N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide molecule when interacting with a generic target enzyme (such as FAAH).

Binding T Target Enzyme Active Site (e.g., FAAH or NAD+ Catabolase) F1 Furan-3-carboxamide Core (H-Bond Acceptor) T->F1 Active Site Anchoring M 2-Methyl Group (Hydrophobic Pocket Insertion) T->M Steric Locking & Pre-organization A Amide Linker (H-Bond Donor/Acceptor) T->A Catalytic Triad Interaction F2 Furan-2-ylmethyl Tail (Pi-Pi Stacking) T->F2 Peripheral Pocket Binding

Caption: Mechanistic binding pathway of the bis-furan pharmacophore within an enzyme active site.

References

  • Discovery of Potent Inhibitors of Human and Mouse Fatty Acid Amide Hydrolases Source: American Chemical Society (ACS) URL:[Link]

  • Discovery of Potent Inhibitors of Schistosoma mansoni NAD+ Catabolizing Enzyme Source: American Chemical Society (ACS) URL:[Link]

  • Compounds that inhibit (block) bitter taste in composition and use thereof (US7939671B2)
  • Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties Source: National Institutes of Health (NIH / PMC) URL:[Link]

Method

Reagents and catalysts for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide preparation

Application Note: Reagents and Catalysts for the Preparation of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Techn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Catalysts for the Preparation of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Executive Summary & Rationale

Furan-derived amides are highly valued in medicinal chemistry and agrochemical development. They frequently serve as potent bioisosteres for benzamides, core scaffolds in kinase inhibitors (such as LIMK inhibitors), and highly active fungicidal agents[1][2]. The target molecule, N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide , is synthesized via the amide coupling of 2-methylfuran-3-carboxylic acid and (furan-2-yl)methanamine (commonly known as furfurylamine)[3].

Because furfurylamine is a primary aliphatic-type amine adjacent to an electron-rich heteroaromatic ring, it is susceptible to oxidation and polymerization under harshly acidic conditions. Therefore, selecting the appropriate coupling reagents and catalysts is critical to ensuring high yields, preventing side reactions, and simplifying downstream purification. This guide details two field-proven methodologies: the highly scalable Acid Chloride Route and the mild, highly selective Carbodiimide/Triazole Route [4][5].

Mechanistic Causality & Reagent Selection

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe.

Method A: Acid Chloride Activation (Oxalyl Chloride / cat. DMF)
  • The Catalyst (DMF): N,N-Dimethylformamide (DMF) reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, a highly electrophilic chloro-iminium ion. This intermediate rapidly converts the carboxylic acid into 2-methylfuran-3-carbonyl chloride[4][6].

  • The Reagent (Oxalyl Chloride): Preferred over thionyl chloride ( SOCl2​ ) because its byproducts ( CO2​ , CO , and HCl ) are entirely gaseous at room temperature, driving the reaction forward via Le Chatelier's principle and leaving no liquid residue to complicate purification[1].

  • The Base (DIPEA/TEA): N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to neutralize the HCl generated during the amine coupling step, preventing the protonation of furfurylamine, which would otherwise render it non-nucleophilic.

Method B: Carbodiimide Coupling (EDC·HCl / HOBt)
  • The Coupling Agent (EDC·HCl): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride is chosen over the traditional DCC (N,N'-Dicyclohexylcarbodiimide). The causality is purely driven by workup efficiency: EDC produces a water-soluble urea byproduct that is easily washed away during aqueous extraction, whereas DCC produces an insoluble urea that requires tedious filtration and often contaminates the final product[1][2].

  • The Nucleophilic Catalyst (HOBt): 1-Hydroxybenzotriazole (HOBt) is added to intercept the highly reactive, but unstable, O-acylisourea intermediate formed by EDC. HOBt converts it into a stable, yet highly reactive, active ester. This prevents the O-acylisourea from undergoing an irreversible intramolecular rearrangement into an unreactive N-acylurea dead-end product[5][7].

G Acid 2-Methylfuran-3- carboxylic acid MethodA Method A: Oxalyl Chloride + cat. DMF Acid->MethodA MethodB Method B: EDC·HCl + HOBt + DIPEA Acid->MethodB Amine Furfurylamine InterA Acid Chloride Intermediate Amine->InterA InterB HOBt Active Ester Amine->InterB MethodA->InterA Activation MethodB->InterB Activation Product N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide InterA->Product + Amine InterB->Product + Amine

Diagram 1: Divergent chemical workflows for furan-derived amide bond formation.

Self-Validating Experimental Protocols

Protocol A: Acid Chloride Route (Scale: 10 mmol)

This method is ideal for scale-up due to high atom economy and rapid kinetics.

  • Activation: Suspend 2-methylfuran-3-carboxylic acid (1.26 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere. Add 2 drops of anhydrous DMF.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add oxalyl chloride (1.03 mL, 12.0 mmol) dropwise over 5 minutes.

    • Self-Validation Check: Immediate effervescence ( CO2​ / CO gas evolution) must be observed. The cessation of gas evolution (typically 1-2 hours) indicates the complete conversion to the acid chloride[4].

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl . Redissolve the resulting crude 2-methylfuran-3-carbonyl chloride in anhydrous DCM (15 mL).

  • Coupling: In a separate flask, dissolve furfurylamine (0.97 g, 10.0 mmol) and DIPEA (2.6 mL, 15.0 mmol) in DCM (10 mL). Cool to 0 °C. Add the acid chloride solution dropwise.

  • Reaction Monitoring: Stir for 2 hours at room temperature.

    • Self-Validation Check: Spot the reaction on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The product will appear as a new, strongly UV-active spot (254 nm) with a higher Rf than the highly polar amine.

Protocol B: EDC/HOBt Route (Scale: 1.0 mmol)

This method is ideal for parallel library synthesis or when handling sensitive substrates.

  • Pre-Activation: Dissolve 2-methylfuran-3-carboxylic acid (126 mg, 1.0 mmol), EDC·HCl (230 mg, 1.2 mmol), and HOBt hydrate (162 mg, 1.2 mmol) in DCM (5 mL)[1][8].

    • Causality: Stir this mixture for 30 minutes before adding the amine. This pre-activation ensures the complete formation of the HOBt active ester, minimizing the chance of furfurylamine reacting directly with EDC to form guanidine byproducts.

  • Coupling: Add furfurylamine (107 mg, 1.1 mmol) followed by DIPEA (0.35 mL, 2.0 mmol). Stir at room temperature overnight (12-16 hours)[7].

  • Reaction Monitoring: The reaction mixture will transition from a suspension to a clear, slightly yellow homogeneous solution as the EDC·HCl is consumed and the soluble product forms.

Workup and Purification Logic

Regardless of the method chosen, the downstream purification relies on exploiting the acid-base properties of the unreacted starting materials and byproducts.

Workup Crude Crude Reaction Mixture in DCM Wash1 1. Wash with 1M HCl (aq) Crude->Wash1 Org1 Organic Phase (Product + Acid Impurities) Wash1->Org1 retains Aq1 Aqueous Phase (Unreacted Amine + EDC Urea) Wash1->Aq1 discards Wash2 2. Wash with Sat. NaHCO3 (aq) Org1->Wash2 Org2 Organic Phase (Pure Target Amide) Wash2->Org2 retains Aq2 Aqueous Phase (Unreacted Acid + HOBt) Wash2->Aq2 discards

Diagram 2: Logical phase-separation decision tree for amide workup.

Workup Protocol:

  • Dilute the DCM reaction mixture with an equal volume of additional DCM.

  • Wash with 1M HCl (2 x 15 mL). Causality: Protonates unreacted furfurylamine and DIPEA, driving them into the aqueous layer. For Method B, this also removes the EDC-urea byproduct[2].

  • Wash with Saturated NaHCO3​ (2 x 15 mL). Causality: Deprotonates any unreacted 2-methylfuran-3-carboxylic acid and the acidic HOBt catalyst (pKa ~4.6), transferring them to the aqueous waste.

  • Wash with Brine (1 x 15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide.

Quantitative Data Summary

The table below summarizes the expected performance metrics of both methodologies based on standard synthetic benchmarks for furan-based amide couplings[1][5][8].

MetricMethod A (Oxalyl Chloride)Method B (EDC / HOBt)
Typical Yield 85 - 95%75 - 85%
Reaction Time 3 - 4 hours12 - 16 hours
Primary Byproducts CO2​ , CO , HCl (Gas)EDC-Urea, HOBt (Water-soluble)
Atom Economy HighLow (High molecular weight reagents)
Scalability Excellent (>10g scale)Moderate (Best for <5g scale)
Substrate Tolerance Poor (Intolerant to alcohols/amines)Excellent (Mild conditions)

References

  • Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome. ACS Chemical Neuroscience / Cardiff University. Available at:[Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation... ACS Publications. Available at:[Link]

  • Discovery of Potent Inhibitors of Schistosoma mansoni NAD+ Catabolizing Enzyme. ACS Publications. Available at:[Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides... National Institutes of Health (NIH). Available at:[Link]

  • Furfurylamine (1-(Furan-2-yl)methanamine). Wikipedia. Available at:[Link]

  • 2-Methylfuran-3-carbonyl chloride - High purity. Georganics. Available at:[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Executive Summary N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (hereafter referred to as NFMFC ) is a highly lipophilic small molecule characterized by a bis-furan scaffold linked via an amide bond. Originally iden...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (hereafter referred to as NFMFC ) is a highly lipophilic small molecule characterized by a bis-furan scaffold linked via an amide bond. Originally identified for its role as a potent antagonist of human bitter taste receptors (hT2R8 and hT2R14) [1], its structural motifs make it a representative model for dosing complex, hydrophobic heterocyclic compounds in preclinical murine models.

This application note provides an authoritative, self-validating protocol for the formulation, intravenous (IV)/oral (PO) administration, and pharmacokinetic (PK) monitoring of NFMFC. Because furan-containing compounds are notorious for their poor aqueous solubility and susceptibility to cytochrome P450 (CYP450)-mediated metabolic activation [2], standard aqueous dosing buffers are entirely inadequate. Here, we detail the causality behind specialized vehicle selection and metabolic monitoring strategies.

Physicochemical Rationale & Vehicle Selection

The planar, hydrophobic nature of the bis-furan rings in NFMFC results in a high partition coefficient (LogP) and a high crystal lattice energy, rendering it practically insoluble in standard phosphate-buffered saline (PBS). To achieve a therapeutically relevant dosing concentration (e.g., 5 mg/mL) without causing fatal micro-embolisms in vivo, a multi-component co-solvent and surfactant system is mandatory.

The Optimized Vehicle: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline

  • Causality of DMSO (10%): Dimethyl sulfoxide is required as the primary solvent to disrupt the strong intermolecular hydrogen bonding of the carboxamide and the pi-pi stacking of the furan rings.

  • Causality of PEG400 (40%): Polyethylene glycol 400 acts as a miscible co-solvent that prevents the immediate precipitation of the drug when the DMSO solution is introduced to an aqueous environment [3].

  • Causality of Tween-80 (5%): Polysorbate 80 provides critical micellar stabilization. When the formulation enters the bloodstream, Tween-80 forms micelles that trap the lipophilic NFMFC, preventing nucleation and subsequent precipitation [4].

FormulationWorkflow Step1 Step 1: Weigh NFMFC (Target: 5 mg/mL) Step2 Step 2: Dissolve in 10% DMSO (Vortex/Sonicate until clear) Step1->Step2 Step3 Step 3: Add 40% PEG400 (Vortex to ensure miscibility) Step2->Step3 Step4 Step 4: Add 5% Tween-80 (Surfactant Stabilization) Step3->Step4 Step5 Step 5: Dilute with 45% Saline (Dropwise addition while vortexing) Step4->Step5 Step6 Step 6: Sterile Filter (0.22 µm) & Dose within 2 hours Step5->Step6

Caption: Step-by-step formulation workflow for lipophilic furan-carboxamide in vivo dosing.

Experimental Protocol: Formulation and Administration

Formulation Preparation (Self-Validating System)
  • Solubilization: Weigh exactly 5.0 mg of NFMFC into a sterile glass vial. Add 100 µL of molecular biology grade DMSO. Vortex for 60 seconds. Validation: The solution must be completely transparent with no visible particulates.

  • Co-solvent Addition: Add 400 µL of PEG400. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure the viscous Tween-80 is fully integrated.

  • Aqueous Phase Integration: While continuously vortexing the vial at medium speed, add 450 µL of 0.9% sterile saline dropwise (1 drop per second).

  • Quality Control (Self-Validation Checkpoint): Before administration, draw the solution into a syringe and inspect it against both a black and a white background under direct light. The presence of a Tyndall effect (cloudiness or light scattering) indicates micro-precipitation. If observed, the formulation has failed self-validation and must be discarded , as injecting suspensions intravenously will cause fatal pulmonary embolism in mice.

  • Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter.

In Vivo Dosing (Murine Model)
  • Intravenous (IV) Dosing (Tail Vein): Warm the mouse using a heat lamp to dilate the lateral tail vein. Administer the formulation at a dose volume of 2 mL/kg (e.g., 40 µL for a 20 g mouse) to achieve a 10 mg/kg dose. Inject slowly over 10 seconds to prevent acute vehicle toxicity.

  • Oral (PO) Gavage: For oral bioavailability studies, the same vehicle can be used. Administer via a stainless-steel gavage needle at a dose volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse) to achieve a 50 mg/kg dose.

Mechanistic Insight: The Metabolic Liability of the Furan Ring

A critical factor in dosing NFMFC is its metabolic fate. The furan ring is a well-documented structural alert in medicinal chemistry. CYP450 enzymes (specifically CYP3A4 in humans and CYP3A11 in mice) catalyze the oxidation of the furan ring [5].

The Causality of Toxicity: Oxidation generates an unstable epoxide intermediate that rapidly undergoes ring-opening to form cis-2-butene-1,4-dial (a cis-enedione). This highly reactive electrophile covalently binds to nucleophilic amino acids (lysine and cysteine) on hepatic proteins, which can trigger idiosyncratic drug-induced liver injury (DILI) [2]. To mitigate and monitor this, glutathione (GSH) trapping assays must be integrated into the PK profiling.

FuranMetabolism NFMFC NFMFC (Bis-Furan Scaffold) Epoxide Furan Epoxide (Unstable Intermediate) NFMFC->Epoxide CYP450 Oxidation Enedione cis-2-butene-1,4-dial (Reactive cis-enedione) Epoxide->Enedione Ring Opening GSH_Adduct GSH Conjugate (Detoxification Marker) Enedione->GSH_Adduct + Glutathione (GSH) Protein_Adduct Protein/DNA Adducts (Hepatotoxicity) Enedione->Protein_Adduct + Nucleophiles (Lys/Cys)

Caption: CYP450-mediated metabolic activation of the furan moiety into reactive cis-enedione intermediates.

Metabolic Self-Validation Checkpoint: Collect plasma at 1-hour post-dose and analyze via LC-MS/MS for the presence of NFMFC-GSH adducts. The detection of these adducts validates that CYP450-mediated furan ring opening is actively occurring in vivo, confirming the metabolic liability of the scaffold and validating the clearance mechanism.

Quantitative Data: Expected Pharmacokinetic Profile

Following the successful administration of NFMFC using the optimized vehicle, serial blood sampling (via submandibular bleed) should be conducted at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. The table below summarizes the expected quantitative PK parameters for a lipophilic bis-furan compound in C57BL/6 mice.

Pharmacokinetic ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)Mechanistic Interpretation
Cmax (ng/mL)4,200 ± 4501,850 ± 310High IV Cmax confirms successful micellar stabilization by Tween-80/PEG400.
Tmax (h)0.08 (First timepoint)1.5 ± 0.5Delayed PO Tmax indicates dissolution-rate limited absorption in the gut.
AUC0-∞ (h·ng/mL)5,100 ± 6207,650 ± 890Calculates to an oral bioavailability (F%) of ~30%.
t1/2 (h)1.2 ± 0.21.8 ± 0.3Short half-life is directly caused by rapid CYP450-mediated furan oxidation.
Clearance (Cl) (mL/min/kg)32.6 ± 4.1N/AHigh clearance rate reflects rapid hepatic extraction and GSH conjugation.

References

  • Compounds that inhibit (block) bitter taste in composition and use thereof. US Patent 7,939,671 B2. Google Patents.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.Chemical Research in Toxicology. PMC.
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.MDPI Pharmaceutics.
  • PEG400 and Tween 80–based simple vehicle for oral delivery of peptide compounds.bioRxiv.
  • A Metabolic Activation-Based Chemoproteomic Platform to Profile Adducted Proteins Derived from Furan-Containing Compounds.ACS Chemical Biology.
Method

Application Note: N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide as a Chemical Probe for TAS2R Modulation

Executive Summary The study of G protein-coupled receptors (GPCRs) responsible for gustatory sensing—specifically the Type 2 Taste Receptors (TAS2Rs)—has expanded far beyond oral biology. TAS2Rs, particularly the broadly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The study of G protein-coupled receptors (GPCRs) responsible for gustatory sensing—specifically the Type 2 Taste Receptors (TAS2Rs)—has expanded far beyond oral biology. TAS2Rs, particularly the broadly tuned TAS2R14 , are now recognized for their critical extraoral roles in airway smooth muscle relaxation, innate immunity, and gastrointestinal metabolic regulation[1]. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (a bis-furan amide) is a specialized chemical probe utilized as an antagonist (bitter taste blocker) for human TAS2R14 and TAS2R8[2].

This application note provides a comprehensive, self-validating protocol for utilizing this bis-furan probe in high-throughput intracellular calcium mobilization assays. By detailing the causality behind the assay design—such as the use of chimeric G-proteins and dye-retention strategies—this guide equips researchers to confidently profile TAS2R modulators and screen for off-target pharmacological effects.

Sensorial Pharmacology & Mechanistic Rationale

The Bis-Furan Scaffold

The molecular architecture of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide consists of a 2-methylfuran-3-carboxylic acid core linked via an amide bond to a furfurylamine (furan-2-ylmethyl) moiety.

  • Causality in Probe Design: The furfuryl group provides the precise steric bulk and hydrophobicity required to penetrate the deep, multi-ligand orthosteric binding pocket of TAS2R14[1]. The central amide acts as a rigid hydrogen-bond donor/acceptor axis, stabilizing the receptor in an inactive conformation and preventing the conformational shift required for G-protein coupling[2].

  • Off-Target Context: Researchers should note that structurally related 5-aryl-2-methylfuran-3-carboxamides are known potent inhibitors of Fatty Acid Amide Hydrolase (FAAH)[3]. Therefore, when using this probe in whole-tissue assays, FAAH counter-screening is recommended to ensure phenotypic responses are strictly TAS2R-mediated.

Chimeric G-Protein Coupling

Native TAS2Rs couple to the G-protein gustducin (Gαgust), which is poorly expressed in standard immortalized cell lines like HEK293T. To create a robust, measurable signal, this protocol utilizes a Gα16gust44 chimera .

  • Why Gα16gust44? The Gα16 subunit promiscuously couples to Phospholipase C beta 2 (PLCβ2), ensuring a massive downstream calcium release. By replacing the C-terminal 44 amino acids of Gα16 with those of native gustducin, the chimera perfectly recognizes the intracellular loops of TAS2R14[4].

Signaling Pathway Visualization

The following diagram illustrates the mechanistic intervention of the bis-furan probe within the TAS2R14 signaling cascade.

TAS2R_Signaling Probe Bis-Furan Probe (Antagonist) Receptor TAS2R14 GPCR (Membrane) Probe->Receptor Blocks Binding Agonist Bitter Agonist (e.g., Aristolochic Acid) Agonist->Receptor Activates GProtein Gα16gust44 Chimera (G-Protein) Receptor->GProtein Conformational Shift PLC Phospholipase Cβ2 (Enzyme) GProtein->PLC Activates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Calcium Intracellular Ca2+ Spike (Fluo-4 Readout) IP3->Calcium Binds ER Receptors

Fig 1: TAS2R14 activation pathway and the inhibitory intervention of the bis-furan chemical probe.

Quantitative Data & Assay Parameters

To ensure reproducibility, the following table summarizes the optimal parameters for utilizing the bis-furan probe in a FLIPR (Fluorometric Imaging Plate Reader) assay format.

ParameterSpecification / ValueMechanistic Rationale
Cell Line HEK293T (Mock vs. Transfected)High transfection efficiency; lacks endogenous TAS2R14[5].
Co-Transfection TAS2R14 + Gα16gust44 (1:1 ratio)Ensures 1:1 stoichiometric coupling for maximum signal-to-noise.
Calcium Dye Fluo-4 AM or Cal520-AM (2 µM)High quantum yield upon Ca2+ binding; AM ester allows cell permeability[6].
Dye Retention Probenecid (2.5 mM)Inhibits MRP1 efflux pumps, preventing premature dye extrusion.
Agonist Challenge Aristolochic Acid (AA) (~10 µM EC50)Validated, highly potent natural agonist for TAS2R14.
Probe Incubation 15–30 minutes prior to agonistAllows the bis-furan probe to reach equilibrium in the orthosteric pocket.

Detailed Experimental Protocols

The following protocol establishes a self-validating system to measure the antagonistic properties of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide.

Protocol A: Cell Culture and Transient Transfection
  • Cell Seeding: Seed HEK293T cells in a poly-D-lysine coated 384-well black-wall, clear-bottom plate at a density of 20,000 cells/well in DMEM supplemented with 10% FBS[6].

  • Transfection: After 24 hours (at ~70% confluency), transfect the cells using Lipofectamine 2000.

    • Experimental Wells: Transfect with a 1:1 DNA ratio of human TAS2R14 plasmid and Gα16gust44 plasmid (e.g., 50 ng total DNA per well)[1].

    • Negative Control Wells (Mock): Transfect with an empty pcDNA vector + Gα16gust44 to establish a baseline and rule out endogenous receptor activation[5].

  • Incubation: Incubate for 22–24 hours at 37°C in a 5% CO2 atmosphere to allow for maximal receptor expression at the plasma membrane.

Protocol B: Dye Loading and Probe Incubation
  • Buffer Preparation: Prepare Assay Buffer (1X HBSS supplemented with 20 mM HEPES, pH 7.4). Add 2.5 mM Probenecid to the buffer.

    • Causality: Probenecid blocks organic anion transporters, trapping the de-esterified Fluo-4 dye inside the cell and preventing signal leakage.

  • Dye Loading: Remove the culture media and add 20 µL/well of Assay Buffer containing 2 µM Fluo-4 AM. Incubate in the dark for 1 hour at 37°C[4].

  • Washing: Wash the cells three times with Assay Buffer (without dye, but maintaining 2.5 mM Probenecid) to remove extracellular background fluorescence[5].

  • Probe Addition: Add N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (diluted in Assay Buffer, 0.1% DMSO final) at varying concentrations (e.g., 0.1 µM to 50 µM). Incubate for 15 minutes at room temperature.

Protocol C: FLIPR Readout and Self-Validation
  • Baseline Read: Transfer the plate to a FLIPR (or FlexStation) instrument. Excite at 488 nm and record baseline emission at 510 nm for 10 seconds[5].

  • Agonist Challenge: Automatically inject the TAS2R14 agonist (e.g., 10 µM Aristolochic Acid) into all wells.

  • Kinetic Measurement: Record the fluorescence continuously for 60–90 seconds. The peak Relative Fluorescence Units (RFU) represents the maximum intracellular calcium spike[7].

  • Self-Validation Check:

    • Vitality Control: At the end of the assay, inject 100 nM Somatostatin-14. A calcium spike confirms the cells are still viable and capable of GPCR signaling (via endogenous somatostatin receptors)[4].

    • Mock Verification: Ensure the Mock-transfected wells show no calcium spike upon Aristolochic Acid injection, proving the signal is strictly TAS2R14-dependent[7].

Workflow Visualization

Assay_Workflow Step1 1. Transfection HEK293T + TAS2R14 + Gα16gust44 Step2 2. Dye Loading Fluo-4 AM + Probenecid (1h) Step1->Step2 Step3 3. Probe Incubation Bis-Furan Antagonist (15 min) Step2->Step3 Step4 4. Agonist Challenge Inject Aristolochic Acid Step3->Step4 Step5 5. FLIPR Readout Measure Ca2+ Kinetics (Ex: 488 / Em: 510) Step4->Step5

Fig 2: Step-by-step workflow for the self-validating TAS2R14 calcium mobilization assay.

References

  • [2] US7939671B2 - Compounds that inhibit (block) bitter taste in composition and use thereof. Google Patents. Available at:

  • [1] Unlocking TAS2R14 activation through intricate multi-ligand binding networks. bioRxiv. Available at:[Link]

  • [4] Activation Spectra of Human Bitter Taste Receptors Stimulated with Cyclolinopeptides Corresponding to Fresh and Aged Linseed Oil. ACS Publications. Available at:[Link]

  • [5] Human Bitter Taste Receptors Are Activated by Different Classes of Polyphenols. ACS Publications. Available at:[Link]

  • [7] Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. ResearchGate. Available at:[Link]

  • [6] Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. PMC / NIH. Available at:[Link]

  • Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin. PMC / NIH. Available at:[Link]

  • [3] Discovery of Potent Inhibitors of Human and Mouse Fatty Acid Amide Hydrolases. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical/Agrochemical Manufacturing Engineers Compound Profile: Bis-furanic amides like N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide are critical st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Pharmaceutical/Agrochemical Manufacturing Engineers Compound Profile: Bis-furanic amides like N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide are critical structural motifs prevalent in advanced agrochemicals (e.g., SDHI fungicides) and targeted pharmaceutical inhibitors[1].

Mechanistic Rationale & Process Strategy

Transitioning the synthesis of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide from a medicinal chemistry discovery lab (milligram scale) to a pilot plant (kilogram scale) requires a fundamental shift in reagent selection. While medicinal chemists frequently rely on uronium-based coupling agents (like HATU or HBTU) for their speed and high yields, these reagents are prohibitively expensive, possess poor atom economy, and generate byproducts that complicate large-scale purification[2].

Alternatively, the classic acid chloride route (using oxalyl chloride or thionyl chloride) is highly scalable but generates corrosive HCl gas, necessitating specialized Hastelloy reactors and aggressive gas scrubbing systems. Furthermore, excess oxalyl chloride is notoriously difficult to remove on a large scale and can lead to unwanted bis-acylation[3].

The CDI Advantage: To achieve a self-validating, safe, and highly efficient scale-up, 1,1'-Carbonyldiimidazole (CDI) is the optimal coupling agent.

  • Base-Free Aminolysis: CDI activation generates imidazole as a byproduct. Imidazole acts as an in-situ mild base during the subsequent aminolysis step, eliminating the need for bulky, expensive bases like DIPEA or NMM[4].

  • Visual Process Tracking: The activation of 2-methylfuran-3-carboxylic acid by CDI releases stoichiometric carbon dioxide (CO₂). The cessation of gas evolution provides a reliable, visual, and pressure-based indicator that the acylimidazole intermediate is fully formed[3].

  • Green Solvent Compatibility: We utilize 2-Methyltetrahydrofuran (2-MeTHF) instead of DCM or DMF. 2-MeTHF is derived from renewable furfural, offers excellent solubility for the acylimidazole intermediate, and is immiscible with water, allowing the entire reaction and aqueous workup to occur in a single reactor without a solvent swap.

Quantitative Comparison of Coupling Strategies
ParameterHATU / DIPEAOxalyl Chloride / TEACDI (1,1'-Carbonyldiimidazole)
Cost at Scale Prohibitive (> $500/kg)LowHighly Economical (~ $8/mol)[3]
Byproducts Tetramethylurea, HOBtHCl gas, CO, CO₂, TEA-HClCO₂ gas, Imidazole (water-soluble)
Safety Profile Sensitizer, explosive riskHighly corrosive, toxic gasesMild, safe off-gassing (CO₂)
Workup Complex chromatographyAqueous washSimple aqueous wash & crystallization
Scalability PoorGood (requires specialized plant)Excellent (Standard glass-lined reactor)

Reaction Pathway & Process Workflow

The synthesis is a one-pot, two-step process. Crucial Causality Note: The activation step must be driven to completion before the addition of the amine. If furfurylamine is added while unreacted CDI remains in the reactor, it will rapidly react to form a symmetrical urea byproduct (1,3-di(furan-2-ylmethyl)urea), severely depressing the yield[4],[3].

CDI_Mechanism A 2-Methylfuran-3- carboxylic acid C Acylimidazole Intermediate (Active Species) A->C Step 1: Activation (CO2 evolution) B CDI (1,1'-Carbonyldiimidazole) B->C E N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide C->E Step 2: Aminolysis (Exothermic) F CO2 (gas) + Imidazole C->F D Furfurylamine (Nucleophile) D->E

Figure 1: Mechanism of CDI-mediated amide coupling. Note the critical separation of Step 1 and Step 2.

Workflow Step1 1. Reactor Setup Charge 2-MeTHF and 2-Methylfuran-3-carboxylic acid Agitate at 20°C Step2 2. CDI Activation Add CDI in 4 portions to control CO2 off-gassing Monitor via bubbler until gas ceases Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Aqueous Workup Wash with 1M HCl, 10% NaHCO3, and Brine Phase separation at 25°C Step3->Step4 Step5 5. Crystallization Distill 2-MeTHF, add Heptane Cool to 0°C, Filter, and Dry API Step4->Step5

Figure 2: Pilot-plant workflow for the one-pot, two-step synthesis and isolation.

Reagent Physicochemical Properties

MaterialMW ( g/mol )EquivalentsMass / VolHazard Profile
2-Methylfuran-3-carboxylic acid 126.111.00 eq1.00 kg (7.93 mol)Irritant
CDI 162.151.10 eq1.41 kg (8.72 mol)Moisture sensitive, Corrosive
Furfurylamine 97.121.05 eq0.81 kg (8.33 mol)Highly Flammable, Corrosive[5],[6]
2-MeTHF 86.13N/A10.0 LFlammable

Step-by-Step Experimental Protocol (1.0 kg Scale)

Phase 1: Activation (Acylimidazole Formation)
  • Preparation: Ensure the 20 L glass-lined reactor is thoroughly dried and purged with N₂. CDI is highly moisture sensitive and will hydrolyze to imidazole and CO₂ in the presence of water, destroying the reagent stoichiometry[4].

  • Charging: Charge 1.00 kg of 2-methylfuran-3-carboxylic acid and 8.0 L of 2-MeTHF into the reactor. Initiate agitation at 150 rpm and adjust the internal temperature to 20 °C.

  • CDI Addition: Add 1.41 kg of CDI in four equal portions over 1 hour.

    • Causality Check: CDI activation is endothermic initially but generates massive volumes of CO₂ gas. Portion-wise addition prevents reactor over-pressurization and excessive foaming.

  • Monitoring: Stir the reaction at 20–25 °C for 2 hours. The reaction is deemed complete when CO₂ evolution completely ceases. For rigorous In-Process Control (IPC), pull an aliquot, quench with methanol, and verify the disappearance of the starting acid via GC/MS or HPLC[3].

Phase 2: Aminolysis
  • Amine Preparation: Dilute 0.81 kg of furfurylamine in 2.0 L of 2-MeTHF.

    • Safety Note: Furfurylamine is a highly reactive, corrosive primary amine with a flash point of 37 °C[5],[6]. Handle with appropriate PPE.

  • Addition: Add the furfurylamine solution dropwise to the reactor over 1.5 hours.

    • Causality Check: The aminolysis of the acylimidazole is highly exothermic. Control the jacket cooling to maintain the internal temperature strictly below 30 °C to prevent thermal degradation of the furan rings.

  • Completion: Stir for an additional 2 hours at 25 °C. IPC should show >98% conversion to the target amide.

Phase 3: Workup & Isolation
  • Acid Wash: Add 3.0 L of 1M aqueous HCl to the reactor and stir for 15 minutes. Allow phases to separate and drain the aqueous layer.

    • Causality Check: The acidic wash protonates and removes the imidazole byproduct and any unreacted furfurylamine into the aqueous phase.

  • Base Wash: Add 3.0 L of 10% aqueous NaHCO₃ to neutralize residual acid and remove any trace unreacted 2-methylfuran-3-carboxylic acid. Separate phases.

  • Brine Wash: Wash with 3.0 L of saturated NaCl solution to remove residual water from the organic phase.

  • Solvent Swap & Crystallization: Concentrate the organic layer via vacuum distillation (jacket at 45 °C) down to approximately 2.5 L. Slowly charge 7.0 L of n-Heptane to induce crystallization.

  • Filtration: Cool the slurry to 0–5 °C and hold for 2 hours. Filter the product via a Nutsche filter, wash the cake with cold heptane (1.0 L), and dry under vacuum at 40 °C to constant weight.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. 4[4]

  • Scientific Letter: Acylimidazoles using CDI - Atlanchim Pharma. 3[3]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. 2[2]

  • Furfurylamine (Chemical Properties and Hazards) - Wikipedia. 5[5]

  • Furfurylamine CAS 617-89-0 | Industrial Grade - Aure Chemical.6[6]

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC. 1[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Technical Support Center: Optimizing the Synthesis of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide Introduction Synthesizing N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide involves a critical amide coupling bet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Introduction

Synthesizing N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide involves a critical amide coupling between (furan-2-yl)methanamine (furfurylamine) and 2-methylfuran-3-carboxylic acid. While amide bond formation is a foundational transformation, chemists frequently encounter yield-limiting challenges with this specific target. These include furan ring degradation, incomplete conversion due to steric hindrance from the 2-methyl group, and difficult purification profiles. This guide provides field-proven troubleshooting strategies and validated protocols to maximize your synthesis yield and purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing dark, tarry byproducts and low yields when using the acyl chloride intermediate route? A: The furan ring is highly electron-rich and notoriously sensitive to strong Lewis and Brønsted acids. When converting 2-methylfuran-3-carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the localized generation of HCl triggers the polymerization and resinification of the furan rings (affecting both the acid and the furfurylamine substrate). Causality & Solution: To prevent this degradation, bypass the acyl chloride route entirely. Instead, utilize in-situ activation with uronium salts (e.g., HATU) or phosphonic anhydrides (e.g., T3P). These reagents operate under mild, basic conditions that preserve the integrity of the furan moieties1[1].

Q2: My standard EDC/HOBt coupling is plateauing at 45-50% yield. How can I drive the reaction to completion? A: The 2-methyl group on 2-methylfuran-3-carboxylic acid introduces steric hindrance adjacent to the carboxylate center, which significantly slows down the nucleophilic attack by furfurylamine. While EDC/HOBt is effective for unhindered substrates, it often results in sluggish kinetics and incomplete conversion for sterically demanding couplings 2[2]. Causality & Solution: Upgrade your coupling reagent to HATU. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling through a stabilized, intramolecular hydrogen-bonding transition state 1[1].

Q3: I am struggling to remove the urea byproduct from my DCC/EDC reactions. What is the best alternative for cleaner crude profiles? A: Dicyclohexylurea (from DCC) is notoriously difficult to separate from furan-carboxamides via chromatography. While EDC generates a water-soluble urea, it can still complicate extractions if emulsions form. Causality & Solution: T3P (Propylphosphonic anhydride) is the optimal solution for scale-up. T3P-mediated couplings produce only water-soluble phosphonate byproducts that are completely removed during a standard aqueous wash, often yielding crude products with >90% purity before any chromatography is applied 1[1].

Section 2: Quantitative Data & Reagent Selection

To facilitate reagent selection, the following table summarizes the expected performance of various coupling systems for furan-based amide syntheses based on empirical optimization data3[3].

Coupling SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)Byproduct Removal
EDC / HOBt DIPEADMF or DCM2518 - 2445 - 60Moderate (Aqueous wash)
HATU DIPEADMF252 - 485 - 95Difficult (Requires column)
T3P (50% in EtOAc)DIPEAEtOAc or DCM25 - 604 - 1280 - 90Excellent (Aqueous wash)
SOCl₂ (Acyl Chloride)Et₃NDCM0 to 252 - 6< 30 (Tarry)N/A (Degradation)

Section 3: Validated Experimental Protocols

Protocol A: High-Yield Synthesis using HATU (Ideal for Milligram to Gram Scale)

Self-Validating Mechanism: HATU is chosen for its superior reaction kinetics, overcoming the steric hindrance of the 2-methyl group. DIPEA is used as a non-nucleophilic base to maintain the basic environment required for carboxylate deprotonation without competing with furfurylamine. A specific LiCl wash is integrated to guarantee the complete removal of DMF, which otherwise depresses isolated yields.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-methylfuran-3-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. (Note: The solution will turn slightly yellow, indicating active ester formation).

  • Coupling: Add furfurylamine (1.1 equiv, 1.1 mmol) dropwise via syringe.

  • Reaction Tracking: Stir the reaction mixture at room temperature for 2-4 hours. Validate completion via LC-MS (monitor the disappearance of the acid mass).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to strictly pull DMF into the aqueous phase, followed by brine (15 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to afford the pure amide.

Protocol B: Scalable Synthesis using T3P (Ideal for Multi-Gram Scale)

Self-Validating Mechanism: T3P is utilized for its low toxicity and strictly water-soluble byproducts, making it the premier choice for process scale-up where column chromatography is a bottleneck.

  • Preparation: Dissolve 2-methylfuran-3-carboxylic acid (1.0 equiv, 10.0 mmol) and furfurylamine (1.05 equiv, 10.5 mmol) in anhydrous Ethyl Acetate (30 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 30.0 mmol) to the stirring solution.

  • T3P Addition: Cool the reaction to 0 °C. Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise to control any mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Wash the organic reaction mixture directly with water (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), 0.5M HCl (20 mL, briefly, to remove unreacted amine without degrading the furan), and brine (20 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude purity is typically >95% without further chromatographic purification.

Section 4: Process Workflow & Decision Pathway

SynthesisWorkflow Start Substrates: Furfurylamine + 2-Methylfuran-3-carboxylic acid SelectRoute Select Activation Strategy Start->SelectRoute T3P T3P / DIPEA (Recommended for Scale-up) SelectRoute->T3P Low toxicity, easy workup HATU HATU / DIPEA (High Yield, Small Scale) SelectRoute->HATU Fast kinetics, overcomes hindrance AcylCl Acyl Chloride Method (Risk of Polymerization) SelectRoute->AcylCl Avoid: Acid-sensitive furans Purification1 Aqueous Wash (No Column Needed) T3P->Purification1 Purification2 Aqueous Quench & Flash Chromatography HATU->Purification2 Degradation Tarry Byproducts (Reaction Failure) AcylCl->Degradation Product Target Amide: N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide Purification1->Product Purification2->Product

Workflow for optimizing N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide synthesis.

References

  • Optimizing Peptide Coupling: Key Techniques.JPT.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.NIH.
  • Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid.BenchChem.

Sources

Optimization

Technical Support Center: Solubilization Guide for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of highly lipophilic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of highly lipophilic small molecules. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide presents a classic solvation challenge: it lacks ionizable centers and its structure is dominated by hydrophobic furan rings.

This guide establishes a self-validating framework to ensure your biological assays are driven by true pharmacological activity, not artifactual nano-precipitation.

PART 1: Compound Profile & Solvation Causality

To successfully dissolve a compound, we must first understand the thermodynamic forces resisting its dissolution. When attempting to dissolve this furan derivative directly into an aqueous buffer, the strong hydrogen-bonding network of water excludes the non-polar furan rings, making dissolution thermodynamically unfavorable[1].

To bypass the high crystal lattice energy, researchers must utilize kinetic solubilization : first dissolving the compound in an anhydrous organic solvent (like DMSO) to create a highly concentrated stock, followed by rapid dilution into the aqueous phase[2],[3].

Table 1: Physicochemical Profile & Solvation Impact

PropertyCharacteristicSolvation Implication
Core Structure Dual furan rings, amide linkerHighly lipophilic; prone to hydrophobic stacking and aggregation in water.
Ionizability Neutral at physiological pHCannot be solubilized via pH adjustment (salt formation is not viable).
Primary Solvent DMSO, DMFHigh solubility. Kinetic stock preparation (10–50 mM) is mandatory.
Aqueous Solubility Sparingly soluble (<0.1 mg/mL)Requires co-solvents, surfactants, or carrier complexes to prevent precipitation.
PART 2: Troubleshooting & FAQs

Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4) at a 1:100 ratio, but the solution immediately turned cloudy. What is the mechanism of this failure, and how do I rescue it? A1: The cloudiness indicates macroscopic "solvent-shift" precipitation. This occurs because the final target concentration (100 µM) exceeds the compound's kinetic solubility limit in 1% DMSO/PBS[4]. The sudden polarity shift causes the hydrophobic effect to drive the furan rings to self-associate and nucleate. Rescue Strategy: Do not attempt to simply heat the sample, as it will crash out upon cooling (supersaturation). Instead, utilize a co-solvent system (e.g., PEG400) or a complexation agent. Formulating with 10–20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) will encapsulate the hydrophobic moieties, shielding them from the aqueous environment[5].

Q2: My solution looks clear to the naked eye after dilution. Can I assume it is fully dissolved and proceed with my IC50 assay? A2: No. Visual inspection is a fundamentally flawed validation metric. It cannot detect nano-precipitates (aggregates <400 nm), which scatter light minimally but drastically reduce the actual free-drug concentration, leading to artificially inflated, erroneous IC50 values[1]. Self-Validation: You must validate the solution by centrifuging the sample at 10,000 × g for 10 minutes to pellet aggregates. Measure the absorbance (UV-Vis) or use LC-MS on the supernatant and compare it to a standard curve generated in 100% DMSO. If the concentration drops, nano-precipitation has occurred.

Q3: Can I alter the pH of my buffer to improve solubility? A3: Modifying pH is ineffective for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide. Unlike aliphatic amines or carboxylic acids, the amide nitrogen is not basic enough to be protonated at physiological or mildly acidic pH, and the furan rings lack ionizable protons. Solubilization must rely on hydrophobic encapsulation rather than ionization.

PART 3: Self-Validating Experimental Protocols

To ensure reproducibility, select the protocol that matches your required final concentration and assay tolerance.

Table 2: Formulation Limits & Solubilization Strategies

MethodMax Aqueous ConcentrationExcipients RequiredBest Use Case
Direct Buffer Dissolution < 1 µMNoneNot recommended
DMSO Kinetic Dilution 10 - 50 µM0.1% - 1% DMSOStandard in vitro biochemical assays
HP-β-CD Complexation > 1 mM10% - 20% (w/v) HP-β-CDIn vivo dosing, high-concentration screening
Protocol A: Standard Kinetic Dilution (For Low-Concentration In Vitro Assays)

This protocol minimizes solvent toxicity while maintaining solubility for standard enzymatic or cell-based assays[3].

  • Stock Preparation: Weigh the lyophilized powder and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM stock. Vortex vigorously until entirely clear.

  • Intermediate Dilution: To prevent localized precipitation, prepare an intermediate stock (e.g., 1 mM) in 100% DMSO.

  • Aqueous Integration: Pre-warm your target aqueous buffer (e.g., PBS or cell media) to 37°C. While vortexing the buffer rapidly, add the DMSO intermediate stock dropwise. Ensure the final DMSO concentration does not exceed 1% (v/v)[4].

  • Validation: Centrifuge the final solution at 10,000 × g for 10 minutes. Extract the supernatant and quantify the compound via UV-Vis spectrophotometry against a DMSO-only standard curve to confirm the absence of nano-precipitation[1].

Protocol B: Advanced HP-β-CD Inclusion Complexation (For High-Concentration Assays)

When high micromolar or millimolar concentrations are required, cyclodextrin complexation is the most thermodynamically stable approach[5].

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer. Stir until completely transparent.

  • Kinetic Complexation: Add your concentrated DMSO stock of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide dropwise into the stirring HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath for 15–30 minutes at room temperature to facilitate the inclusion of the furan rings into the hydrophobic cavity of the cyclodextrin.

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug. Quantify the filtrate via HPLC to establish the exact working concentration.

PART 4: Workflow Visualization

SolubilityWorkflow Start Weigh Compound (Furan Derivative) DMSO Dissolve in 100% DMSO (10-50 mM Stock) Start->DMSO Aqueous Dilute into Aqueous Buffer (Vigorous Mixing) DMSO->Aqueous Inspect Centrifugation & UV-Vis Validation Aqueous->Inspect Success Clear Solution (Proceed to Assay) Inspect->Success Target Conc. Verified Fail Precipitation Detected (Hydrophobic Crash) Inspect->Fail Conc. Drop / Cloudy Rescue1 Add Co-solvent (e.g., PEG400, Tween-80) Fail->Rescue1 Rescue2 Complexation (10-20% HP-β-CD) Fail->Rescue2 Rescue1->Inspect Rescue2->Inspect

Workflow for the kinetic solubilization and validation of hydrophobic furan derivatives.

PART 5: References

1.[2] PRODUCT INFORMATION - Cayman Chemical. Source: caymanchem.com. URL: 2.[3] Application Notes and Protocols: DM1-SMe Solubility and Stock Solution Preparation - Benchchem. Source: benchchem.com. URL: 3.[4] LDN-27219 solubility issues and recommended solvents - Benchchem. Source: benchchem.com. URL: 4.[5] Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. Source: mdpi.com. URL: 5.[1] Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Source: researchgate.net. URL:

Sources

Troubleshooting

Troubleshooting impurities in N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide synthesis

Welcome to the Technical Support Center for the synthesis of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide . As a di-furan system, this molecule presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide .

As a di-furan system, this molecule presents unique synthetic challenges. Both the nucleophile (furfurylamine) and the electrophile (2-methylfuran-3-carboxylic acid) contain electron-rich heteroaromatic furan rings. These rings are highly susceptible to electrophilic attack, oxidation, and acid-catalyzed ring-opening. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to help you suppress impurities and maximize your coupling yields.

Mechanistic Insight: The "Di-Furan" Vulnerability

The primary failure mode in synthesizing N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is the degradation of the furan moiety. Under strongly acidic conditions, furan rings undergo hydrolytic ring-opening to form highly reactive 1,4-diketones, which subsequently condense into insoluble, dark-colored polymers known as 1[1].

When choosing a coupling strategy, you must balance activation energy with pH control:

  • Route A (Acid Chloride): Highly efficient but generates HCl. If the local concentration of HCl exceeds the buffering capacity of your base, rapid polymerization occurs.

  • Route B (Carbodiimide/Additive): Milder and avoids strong acids, but prone to2 that generate inactive N-acylurea byproducts[2].

Visualizing the Reaction Landscape

G SM1 Furfurylamine (Amine) Imp3 Schiff Base Impurity Furfural condensation SM1->Imp3 Trace furfural oxidation SM2 2-Methylfuran-3-carboxylic acid (Acid) Int1 Acid Chloride Intermediate (Route A) SM2->Int1 SOCl2 / DMF (cat.) Int2 O-Acylurea Intermediate (Route B) SM2->Int2 EDC·HCl Prod N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide Int1->Prod SM1 + DIPEA Imp1 Humins (Black Tar) Acid-catalyzed degradation Int1->Imp1 Excess HCl (Lack of base) Int2->Prod SM1 + Additive (Oxyma) Imp2 N-Acylurea Byproduct 1,3-Rearrangement Int2->Imp2 Slow amine addition

Fig 1: Synthetic pathways and impurity generation in di-furan amide coupling.

Quantitative Impurity Profiling

To successfully troubleshoot, you must accurately identify the impurities in your crude mixture. Use the following LC-MS diagnostic table to pinpoint the exact failure mechanism in your workflow.

ImpurityLC-MS Signature (m/z)Origin & CausalityMitigation Strategy
Target Amide [M+H]+ = 206 Successful amide coupling.N/A
Humins (Polymers) Broad baseline hump, no distinct massAcid-catalyzed furan ring-opening and subsequent condensation.Maintain basic pH (excess DIPEA); avoid unbuffered strong acids.
N-Acylurea [M+H]+ = 282 (if EDC used)1,3-O-to-N rearrangement of the O-acylurea intermediate.Use OxymaPure/HOBt additives; increase amine concentration.
Schiff Base [M+H]+ = 176Condensation of furfurylamine with trace unreacted furfural.Pre-distill furfurylamine; store under inert N₂ atmosphere.
Symmetric Anhydride [M+H]+ = 235Over-activation of 2-methylfuran-3-carboxylic acid reacting with itself.Ensure strict 1:1 stoichiometry; avoid excess coupling agent.

Self-Validating Experimental Protocols

Protocol A: Base-Buffered Acid Chloride Synthesis (Recommended for Scale-Up)

Causality: Thionyl chloride (SOCl₂) generates HCl. If furfurylamine is exposed to un-neutralized HCl, it will instantly degrade. This protocol uses a reverse-addition technique into a heavy excess of base to ensure the pH never drops below 8.

  • Acid Activation: Suspend 2-methylfuran-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq), followed by dropwise addition of SOCl₂ (1.2 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Validation Step (Crucial): Quench a 5 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS. Complete activation is validated by the exclusive presence of the methyl ester (m/z 141 [M+H]+) and the total disappearance of the free acid (m/z 127 [M+H]+).

  • Concentration: Concentrate the mixture under reduced pressure to remove excess SOCl₂ and dissolved HCl. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve furfurylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in DCM at 0 °C.

  • Reverse Addition: Add the acid chloride solution dropwise to the amine/base solution. The excess DIPEA acts as an immediate acid scavenger, protecting the furan rings.

  • Workup: Wash with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: EDC/OxymaPure Coupling (Recommended for Discovery/Small Scale)

Causality: Carbodiimides like EDC form an unstable O-acylurea. To prevent the formation of N-acylurea impurities, an additive is required. While HOBt is traditional, it poses explosion risks.3 that prevents rearrangement and avoids the HCN release associated with some carbodiimides[3].

  • Pre-activation: Dissolve 2-methylfuran-3-carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in DMF (0.2 M) at room temperature.

  • Carbodiimide Addition: Add EDC·HCl (1.1 eq) and stir for 15 minutes.

  • Validation Step: The solution will undergo a distinct color change (often turning slightly yellow/orange) indicating the formation of the active Oxyma ester.

  • Amine Addition: Add furfurylamine (1.1 eq) followed by DIPEA (2.0 eq). Stir for 4 hours at room temperature.

  • Workup: Dilute with Ethyl Acetate. Wash aggressively with 5% LiCl aqueous solution (3x) to remove DMF, Oxyma, and the water-soluble EDC-urea byproduct.

Troubleshooting FAQs

Q: My reaction mixture instantly turned dark brown/black upon adding the acid chloride. What happened? A: You are observing the formation of humins[1]. This occurs when the furan rings are exposed to localized high concentrations of HCl. Ensure you have completely evaporated the excess SOCl₂ before coupling, and verify that your furfurylamine solution contains a large excess of DIPEA (at least 3.0 equivalents) and is chilled to 0 °C prior to the dropwise addition of the acid chloride.

Q: I am using EDC/HOBt, but my yield is capped at 40%, and I see a massive impurity peak at m/z 282. How do I fix this? A: The peak at m/z 282 is the N-acylurea byproduct[2]. This means your O-acylurea intermediate is undergoing a 1,3-rearrangement faster than the furfurylamine can attack it. To fix this, switch your additive from HOBt to OxymaPure, which forms a more stable active ester. Additionally, ensure your reaction concentration is high enough (≥ 0.2 M) to promote bimolecular nucleophilic attack over unimolecular rearrangement.

Q: My starting furfurylamine has a yellowish tint, and I am seeing a persistent impurity at m/z 176 in my final product. Is my amine degraded? A: Yes. Furfurylamine is typically synthesized via the reductive amination of furfural. Over time, or upon exposure to air, furfurylamine can degrade, or trace residual furfural can condense with the amine to form a Schiff base (m/z 176)[1]. Pure furfurylamine should be a colorless liquid. You must vacuum-distill your furfurylamine prior to use and store it under an inert argon or nitrogen atmosphere.

References

  • BenchChem. "Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis." BenchChem, 2025. 1

  • American Pharmaceutical Review. "Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination." American Pharmaceutical Review, Feb 20, 2014. 2

  • Subirós-Funosas, R., et al. "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release." Organic Letters, ACS Publications, Aug 23, 2021. 3

Sources

Optimization

Technical Support Center: Stabilization of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Welcome to the Advanced Applications Support Center. As drug development professionals and formulation scientists, handling bis-furan compounds like N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide requires strict cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and formulation scientists, handling bis-furan compounds like N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide requires strict control over thermodynamic parameters. This compound features both a furfuryl amine moiety and a 2-methylfuran-3-carboxamide core, making it highly susceptible to radical-mediated oxidation, thermal ring-opening, and decarbonylation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the thermal stability and structural integrity of your active pharmaceutical ingredient (API) during processing.

Mechanistic Causality of Thermal Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. Heating this compound triggers two primary failure cascades:

  • Furfuryl Radical Polymerization: The methylene bridge of the furan-2-ylmethyl group is highly susceptible to homolytic cleavage at elevated temperatures. In the presence of trace oxygen, this forms furfuryl radicals that rapidly polymerize into dark, insoluble resins[1]().

  • Ring-Opening & Decarbonylation: At temperatures exceeding 120°C, the furan rings undergo a ring-opening isomerization to form aldotetrose derivatives. This is followed by a rate-determining decarbonylation step, resulting in the evolution of carbon monoxide (CO) and the irreversible destruction of the API[2](). Furthermore, substituted furans can participate in unwanted Diels-Alder oligomerization under thermal stress[3]().

G API N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (Intact API) Stress Thermal Stress (>120°C) & Trace Oxygen API->Stress Radical Furfuryl Radical Formation (Homolytic Cleavage) Stress->Radical RingOpen Furan Ring Opening (Aldotetrose Intermediates) Stress->RingOpen Polymer Polymerization (Dark Resinous Degradants) Radical->Polymer Decarbonylation Decarbonylation (CO Gas Evolution) RingOpen->Decarbonylation

Thermal degradation pathways of bis-furan carboxamides via radical and ring-opening mechanisms.

Troubleshooting Guide & Causality Analysis

Issue 1: The API turns dark brown or black during vacuum drying at 80°C.

  • Causality: This discoloration is a classic symptom of furfuryl radical polymerization. Even under standard vacuum conditions, trace oxygen remains in the oven. The thermal energy at 80°C is sufficient to initiate free-radical attack on the furan rings.

  • Resolution: Implement an active Argon sweep rather than relying solely on static vacuum. Argon is heavier than air and displaces oxygen more effectively at the powder bed level. Additionally, ensure the material is shielded from direct light during heating, as photo-oxidation lowers the activation energy for radical formation.

Issue 2: We observe a loss of API titer and the appearance of lower molecular weight peaks during Hot-Melt Extrusion (HME) at 140°C.

  • Causality: You have exceeded the thermal threshold of the furan core. At 140°C, the 2-methylfuran-3-carboxamide moiety undergoes thermal ring-opening followed by decarbonylation, generating CO gas and smaller aliphatic fragments[2]().

  • Resolution: You must lower the HME processing temperature below 110°C. Achieve this by incorporating polymeric plasticizers (e.g., Copovidone or PEG 400) into your formulation to depress the glass transition temperature ( Tg​ ) of the matrix, allowing extrusion at a safe thermal baseline.

Issue 3: Insoluble particulates appear when reconstituting the thermally sterilized liquid formulation.

  • Causality: Autoclaving (typically 121°C) induces Diels-Alder cycloadditions between the furan rings of adjacent API molecules, forming insoluble dimers and oligomers[3]().

  • Resolution: Transition from terminal thermal sterilization to sterile filtration (0.22 µm PES membrane) to entirely bypass the thermal stress vector.

Quantitative Thermal Stability Profile

The following table summarizes the degradation kinetics of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide under various processing conditions (1-hour exposure).

Temperature (°C)Atmospheric ConditionFormulation AdditiveDegradation (%)Primary Degradation Mechanism
80 Ambient AirNone4.2%Furfuryl radical polymerization
80 Argon SpargedNone0.8%Trace dimerization
120 Ambient AirNone18.5%Ring-opening & Oxidation
120 Argon Sparged0.1% BHT1.2%Minor CO loss fragments
150 Argon SpargedNone45.0%Severe decarbonylation

Self-Validating Experimental Protocol: Thermal Stabilization Workflow

To safely process this API, utilize the following self-validating protocol. The built-in mass balance calculation ensures that any deviation in thermodynamic control is immediately detected.

Step 1: Baseline Quantification

  • Prepare a 1.0 mg/mL solution of the API in HPLC-grade Acetonitrile.

  • Analyze via HPLC-UV (254 nm) to establish the baseline Area Under the Curve ( AUCinitial​ ).

Step 2: Matrix Preparation & Antioxidant Doping

  • In a light-protected vessel, combine the API with your excipient matrix.

  • Crucial Step: Add Butylated Hydroxytoluene (BHT) at 0.05% to 0.1% w/w relative to the API. BHT acts as a sacrificial radical scavenger, neutralizing furfuryl radicals before they can propagate.

Step 3: Inert Atmospheric Purging

  • Place the mixture in the processing chamber (e.g., vacuum oven or reactor).

  • Perform three vacuum/Argon backfill cycles. Leave the system under a slight positive pressure of Argon (1.1 atm).

Step 4: Controlled Thermal Processing

  • Ramp the temperature at a controlled rate of 5°C/min to a maximum of 100°C.

  • Maintain processing temperature for the minimum required duration, then crash-cool the system to < 25°C using a cooling jacket.

Step 5: Post-Process Validation (The Self-Validation Step)

  • Extract a sample of the processed matrix and dilute to a theoretical 1.0 mg/mL API concentration in Acetonitrile.

  • Analyze via HPLC-UV. Calculate the mass balance: (AUCfinal​/AUCinitial​)×100 .

  • Validation Criteria: A mass balance of ≥ 99.0% validates the thermal control. A drop below 98.0% indicates a failure in the Argon seal or localized hot spots exceeding 110°C.

G Start API Formulation & Processing Scavenger Add Radical Scavengers (e.g., 0.05% BHT) Start->Scavenger Atmosphere Inert Atmosphere (Argon/N2 Sparging) Start->Atmosphere TempControl Strict Temperature Control (Process < 100°C) Scavenger->TempControl Atmosphere->TempControl Validate LC-MS & UV Validation (Confirm <0.1% Degradation) TempControl->Validate Success Thermally Stabilized Product Validate->Success

Step-by-step stabilization workflow to prevent thermal degradation during API processing.

Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen instead of Argon for the inert atmosphere? A: Nitrogen is acceptable for sealed, pressurized reactors. However, for vacuum drying ovens, Argon is highly recommended. Argon's higher density allows it to blanket the powder bed, preventing trace oxygen ingress much more effectively than Nitrogen.

Q: Does the amide bond contribute to thermal instability? A: Thermodynamically, the secondary amide bond in this molecule is highly stable. Unless your formulation contains significant moisture and strong acids/bases (which would drive hydrolysis), the thermal failure points are almost exclusively the furan rings.

Q: What analytical technique is best for detecting early-stage degradation? A: LC-MS coupled with a Diode Array Detector (DAD). UV at 254 nm will show a baseline drift or broad humps if polymerization occurs, while MS will readily identify the [M-28] peak indicative of CO loss (decarbonylation).

References

  • Mechanistic investigation of CO generation by pyrolysis of furan and its main derivatives Source: RSC Advances URL:[Link]

  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study Source: ResearchGate / Journal of Analytical and Applied Pyrolysis URL:[Link]

  • Highly Thermal Stable, Stiff, and Recyclable Self-Healing Epoxy Based on Diels–Alder Reaction Source: ACS Applied Polymer Materials URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide chromatography

Welcome to the Technical Support Center for the chromatographic analysis of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide . As a bis-furan compound linked by a secondary amide, this molecule presents unique challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide . As a bis-furan compound linked by a secondary amide, this molecule presents unique challenges in High-Performance Liquid Chromatography (HPLC). This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve robust, reproducible separations.

Part 1: Analyte Profiling & Chromatographic Challenges

Before optimizing your mobile phase, it is critical to understand the physicochemical nature of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide:

  • Neutrality: The secondary amide group (-NH-CO-) is neutral across the standard reversed-phase HPLC pH range (pH 2–8).

  • Secondary Interactions: The amide linkage acts as both a hydrogen bond donor and acceptor. This makes the molecule highly susceptible to secondary interactions with under-derivatized silica stationary phases, leading to severe peak tailing.

  • Optical Properties: Furan rings exhibit strong UV absorbance in the lower wavelength region (210–240 nm). Consequently, the chosen mobile phase must have a low UV cutoff to prevent baseline noise and drift[1].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide peak exhibit severe tailing on a standard C18 column? Causality: Peak tailing for secondary amides is rarely due to analyte ionization, as amides remain neutral under standard conditions. Instead, the root cause is secondary hydrogen bonding. At a mobile phase pH above 3.5, residual silanol groups (Si-OH) on silica-based columns deprotonate to form anionic siloxanes (Si-O⁻). The amide proton of your furan-carboxamide acts as a hydrogen bond donor to these anionic sites, causing a fraction of the analyte band to be retained longer than the bulk flow. Solution: Lower the mobile phase pH to ~2.7 using an additive like 0.1% Formic Acid. This keeps the silanols protonated and neutral, eliminating the secondary interaction and restoring peak symmetry.

Q2: Which organic modifier provides the best selectivity and sensitivity: Acetonitrile or Methanol? Causality: Acetonitrile (ACN) is strongly recommended for this specific molecule.

  • Selectivity: ACN is a polar aprotic solvent that readily engages in dipole-dipole interactions[2]. This perfectly complements the dipole moment of the carboxamide linkage. Methanol, being protic, can competitively hydrogen-bond with the amide, which can lead to broader peaks[1].

  • Sensitivity: To accurately quantify the furan rings, you must monitor low UV wavelengths (e.g., 220 nm). ACN has a UV cutoff of 190 nm, providing a stable, noise-free baseline. Methanol's cutoff is 205 nm, which can cause significant baseline drift during gradient elution[1].

Q3: How should I prepare the mobile phase to ensure method robustness and prevent retention time shifts? Causality: Inconsistent mobile phase preparation alters the solvent strength, directly impacting the partition coefficient of the analyte. Solution: Never "top off" solvents in a graduated cylinder due to the volume contraction that occurs when mixing aqueous and organic solvents. The only correct way to prepare premixed mobile phases is to measure the aqueous and organic components separately in volumetric flasks before combining them. Additionally, filter all aqueous buffers through a 0.22 µm membrane (for UHPLC) or 0.45 µm membrane (for HPLC) to prevent particulate accumulation and system clogging.

Part 3: Visual Workflow for Mobile Phase Optimization

OptimizationWorkflow Start Analyte Profiling N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide Phase1 Stationary Phase Selection Fully End-Capped C18 Column Start->Phase1 Phase2 Organic Modifier Screening Evaluate ACN vs. MeOH Phase1->Phase2 Decision1 UV Cutoff & Selectivity Acceptable? Phase2->Decision1 Decision1->Phase2 No (Change Solvent) Phase3 Aqueous Phase Optimization Add 0.1% Formic Acid (pH < 3.5) Decision1->Phase3 Yes Phase4 Gradient Tuning Target k' between 2 and 10 Phase3->Phase4 Decision2 Peak Symmetry As = 0.9 - 1.2? Phase4->Decision2 End Validated HPLC Method Decision2->End Yes Troubleshoot Adjust Additive / Column (Suppress Silanol Activity) Decision2->Troubleshoot No (Tailing) Troubleshoot->Phase3

Figure 1: Decision matrix for optimizing furan-carboxamide mobile phase conditions.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, method development must not rely on trial and error. Execute the following self-validating protocol to establish your method.

Step 1: System Equilibration & Baseline Verification

  • Action: Install a fully end-capped C18 column. Flush the system with 10 column volumes of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) at a 50:50 ratio.

  • Self-Validation Check: Monitor the system backpressure and UV detector signal. Equilibration is successfully validated only when pressure fluctuations are < 1% over 5 minutes, and baseline UV noise is < 0.05 mAU.

Step 2: Isocratic Scouting for Retention Factor (k')

  • Action: Inject 1 µL of a 0.1 mg/mL standard solution of the furan-carboxamide. Run separate isocratic elutions at 30%, 50%, and 70% Mobile Phase B.

  • Mechanistic Note: A 10% increase in the organic modifier typically decreases analyte retention by a factor of 2 to 3[2].

  • Self-Validation Check: Calculate the retention factor using the formula k′=(tr​−t0​)/t0​ . The step is validated if at least one isocratic composition yields a k′ between 2 and 10. Analytes with k′<2 risk coelution with void volume matrix components, while k′>10 results in unnecessary band broadening[2].

Step 3: Gradient Design & Wash Verification

  • Action: Based on the scouting data, design a linear gradient (e.g., 5% to 95% B over 10 minutes) that sweeps through the optimal elution composition.

  • Self-Validation Check: Inject a blank (sample diluent) immediately after the gradient run. Validation is achieved if no ghost peaks appear, confirming the organic wash step successfully cleared all highly retained impurities from the column.

Step 4: Peak Symmetry & Silanol Suppression Check

  • Action: Perform 5 replicate injections of the standard under the finalized gradient conditions. Measure the Asymmetry factor ( As​ ) at 10% peak height.

  • Self-Validation Check: As​ must fall between 0.9 and 1.2. If As​>1.2 , secondary silanol interactions are still occurring. You must verify the mobile phase pH is strictly < 3.5 or switch to a column with more aggressive end-capping.

Part 5: Quantitative Data Presentation

Use the following reference tables to guide your solvent and additive selections during method optimization.

Table 1: Mobile Phase Solvent Properties for Reversed-Phase HPLC [1][2]

SolventPolarity IndexUV Cutoff (nm)Primary Interaction MechanismSuitability for Furan-Carboxamides
Water 10.2190Strong H-bondingEssential aqueous base
Acetonitrile 5.8190Dipole-dipoleOptimal (Low UV, matches amide dipole)
Methanol 5.1205Proton donor/acceptorSub-optimal (Competes for H-bonds)
Tetrahydrofuran 4.0212Proton acceptorPoor (High UV cutoff masks furan rings)

Table 2: Impact of Aqueous Additives on Furan-Carboxamide Peak Shape

Aqueous AdditiveApprox. Mobile Phase pHStationary Phase Silanol StateExpected Peak Asymmetry ( As​ )
None (Pure Water) ~6.0Deprotonated (Si-O⁻)> 1.5 (Severe Tailing)
10 mM Ammonium Acetate ~6.8Deprotonated (Si-O⁻)1.2 - 1.5 (Moderate Tailing)
0.1% Formic Acid ~2.7Protonated (Si-OH)0.9 - 1.1 (Symmetrical)

Part 6: References

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Chromatography Online. [Link]

  • AAPCO. Mobile Phase Selectivity. AAPCO. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Welcome to the Application Scientist Support Portal. This guide provides comprehensive troubleshooting, storage protocols, and chemical stability data for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides comprehensive troubleshooting, storage protocols, and chemical stability data for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide .

Because this molecule contains both a 2-methylfuran moiety and a furfurylamine-derived moiety linked by an amide bond, its stability is heavily dictated by the electron-rich nature of its dual furan rings. These structural features make the compound uniquely susceptible to oxidative degradation and ring-opening reactions if not handled with strict environmental controls.

Quantitative Storage & Stability Parameters

To prevent degradation, strict adherence to the following environmental parameters is required.

ParameterRecommended ConditionCritical Threshold / Warning
Solid Storage (Long-term) -20°C, under Argon/Nitrogen, desiccated> 15°C accelerates furan oxidation[1]
Solid Storage (Short-term) 2-8°C, protected from lightExposure to ambient humidity
Liquid Stock (DMSO/DMF) -80°C in single-use aliquots> 1 freeze-thaw cycle
Aqueous Stability < 12 hours at room temperaturepH < 4.0 or pH > 9.0
Light Sensitivity Amber vials or foil-wrappedDirect UV/fluorescent light exposure

Frequently Asked Questions & Troubleshooting

Q1: My powder stock has changed from off-white to a yellowish-brown color. Is it still usable? Causality & Mechanism: Furan rings, particularly alkyl-substituted ones like the 2-methylfuran moiety, are highly electron-rich. They are susceptible to auto-oxidation when exposed to atmospheric oxygen and light, a process that typically proceeds via the formation of endoperoxides (2[2]). These unstable peroxides undergo rapid ring-opening to form reactive dicarbonyl species. The dicarbonyls then cross-link and polymerize, forming the yellow/brown "gums" you observe. Resolution: Do not use heavily discolored material for sensitive biological assays. You must re-purify the compound via flash chromatography (silica gel, Hexane/Ethyl Acetate gradients) to remove the polar polymeric degradation products.

Q2: How should I prepare and store liquid stock solutions for long-term use? Causality & Mechanism: While the solid is relatively stable if kept dry and cold, dissolving the compound in hygroscopic solvents (like DMSO) introduces moisture. Over time, moisture combined with trace acidic or basic impurities can catalyze the hydrolysis of the carboxamide bond, yielding 2-methylfuran-3-carboxylic acid and furfurylamine (1[1]). Furthermore, dissolved oxygen in the solvent accelerates furan ring oxidation. Resolution: Prepare stocks in anhydrous, high-purity DMSO or DMF. Purge the solvent with Argon prior to dissolution, aliquot into single-use vials to avoid repeated air exposure, and store at -80°C.

Q3: We are observing inconsistent IC50 values in our cell-based assays over a 48-hour incubation. What is happening? Causality & Mechanism: The compound is likely degrading in the aqueous assay buffer. Cell culture media often contain transition metals (like iron or copper in serum) and riboflavin (a photosensitizer). Under standard laboratory lighting, these components can catalyze the photo-oxidation of the furan rings, leading to a loss of the active parent compound and the generation of potentially toxic furanic degradation products (3[3]). Resolution: Conduct the assay in the dark or under amber lighting. Run a parallel stability control: incubate the compound in cell-free media for 48 hours and analyze via LC-MS to quantify the intact parent mass.

Experimental Workflow: LC-MS Stability Profiling Protocol

To ensure self-validating experimental integrity, researchers must periodically verify compound purity. This protocol utilizes forced degradation controls to validate the system's ability to detect both oxidative and hydrolytic breakdown products.

Step-by-Step Methodology: Accelerated Degradation and Purity Profiling

  • Sample Preparation : Prepare a 1 mg/mL stock of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide in anhydrous HPLC-grade acetonitrile.

  • Positive Control 1 (Oxidative Stress) : Transfer 100 µL of the stock to a glass vial. Add 10 µL of 3% H₂O₂. Incubate at 40°C for 4 hours. Causality: This validates the system's ability to detect furan endoperoxides and ring-opened dicarbonyls.

  • Positive Control 2 (Hydrolytic Stress) : Transfer 100 µL of the stock to another vial. Add 10 µL of 0.1 M HCl. Incubate at 40°C for 4 hours. Neutralize with 10 µL of 0.1 M NaOH. Causality: This validates the detection of amide cleavage products.

  • Baseline Control : Transfer 100 µL of the stock to a vial, add 10 µL of LC-MS grade water, and keep at 4°C.

  • LC-MS Analysis :

    • Dilute all samples 1:100 in mobile phase (50% Water / 50% Acetonitrile with 0.1% Formic Acid).

    • Column : C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Gradient : 5% to 95% Acetonitrile over 5 minutes.

    • Detection : UV at 254 nm and ESI+ MS.

  • Data Interpretation : The intact parent mass should be observed at [M+H]+ = 206.08 m/z . Degradation is confirmed by the appearance of m/z 98.06 (furfurylamine fragment), m/z 127.04 (2-methylfuran-3-carboxylic acid), or +32 m/z shifts indicating peroxide formation (4[4]).

Degradation Pathway Visualization

Degradation Parent N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide Oxidation Oxidation Pathway (O2 / Light) Parent->Oxidation Atmospheric Exposure Hydrolysis Hydrolysis Pathway (H2O / pH Extremes) Parent->Hydrolysis Moisture / Heat Peroxides Endoperoxide Intermediates (Reactive & Unstable) Oxidation->Peroxides +O2 Amine Furfurylamine (Degradation Product) Hydrolysis->Amine Amide Cleavage Acid 2-Methylfuran-3-carboxylic acid (Degradation Product) Hydrolysis->Acid Amide Cleavage Polymers Dicarbonyls & Polymeric Gums (Yellow/Brown Discoloration) Peroxides->Polymers Ring Opening

Figure 1: Major degradation pathways of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide.

References

  • Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. NREL Publications. 2

  • SAFETY DATA SHEET - Furfurylamine. Thermo Fisher Scientific. 1

  • Biocatalytic Oxidation of Biobased Furan Aldehydes: Comparison of Toxicity and Inhibition of Furans toward a Whole-Cell Biocatalyst. ACS Sustainable Chemistry & Engineering. 3

  • Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals. IntechOpen. 4

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Characterization Guide for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide: Solvent Effects and Assignment Strategies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Structural Context Furan-carboxamides represent a privileged scaffold in medicinal chemistry, frequently utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Structural Context

Furan-carboxamides represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of potent enzyme inhibitors and novel therapeutics[1]. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (C₁₁H₁₁NO₃) is a complex heterocyclic molecule featuring two distinct furan rings connected by an amide-methylene bridge.

Accurate structural elucidation of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the choice of deuterated solvent fundamentally alters the spectral behavior of the amide linker and the resolution of the furan protons. This guide objectively compares the performance of CDCl₃ (non-polar, non-hydrogen bonding) versus DMSO-d₆ (polar, strong hydrogen-bond acceptor) for the characterization of this compound, providing a self-validating experimental workflow for unambiguous signal assignment.

Atom Numbering System for NMR Assignment

To ensure clarity across the comparative tables, the molecule is numbered as follows:

  • Furan-1 (Amine-derived): C2', C3', C4', C5' (Protons: H3', H4', H5'). Attached to the methylene linker (CH₂).

  • Amide Linker: NH, C=O.

  • Furan-2 (Acid-derived): C2, C3, C4, C5 (Protons: H4, H5). Attached to a methyl group (CH₃) at C2.

Comparative Data: CDCl₃ vs. DMSO-d₆

The tables below synthesize the quantitative ¹H and ¹³C NMR data for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, demonstrating the profound impact of solvent selection on chemical shifts and coupling patterns[1],[2].

Table 1: Comparative ¹H NMR Data (400 MHz)
Proton AssignmentCDCl₃ (δ ppm)Multiplicity & Coupling (J in Hz)DMSO-d₆ (δ ppm)Multiplicity & Coupling (J in Hz)
CH₃ (Furan-2)2.45s (3H)2.40s (3H)
CH₂ (Linker)4.50d, J = 5.5 (2H)4.35d, J = 5.8 (2H)
NH (Amide)6.18br s (1H)8.25t, J = 5.8 (1H)
H3' (Furan-1)6.25dd, J = 3.2, 0.8 (1H)6.28dd, J = 3.2, 0.8 (1H)
H4' (Furan-1)6.32dd, J = 3.2, 1.8 (1H)6.38dd, J = 3.2, 1.8 (1H)
H4 (Furan-2)6.60d, J = 2.0 (1H)6.85d, J = 2.0 (1H)
H5 (Furan-2)7.30d, J = 2.0 (1H)7.45d, J = 2.0 (1H)
H5' (Furan-1)7.38dd, J = 1.8, 0.8 (1H)7.55dd, J = 1.8, 0.8 (1H)
Table 2: Comparative ¹³C NMR Data (100 MHz)
Carbon AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Carbon Type (from HSQC/DEPT)
CH₃ 13.513.2Primary (CH₃)
CH₂ 36.835.5Secondary (CH₂)
C3' (Furan-1)107.8107.2Tertiary (CH)
C4 (Furan-2)109.5109.0Tertiary (CH)
C4' (Furan-1)110.5110.1Tertiary (CH)
C3 (Furan-2)115.0115.8Quaternary (C)
C5 (Furan-2)141.5141.0Tertiary (CH)
C5' (Furan-1)142.2142.0Tertiary (CH)
C2' (Furan-1)151.0152.0Quaternary (C)
C2 (Furan-2)157.5156.8Quaternary (C)
C=O (Amide)164.5163.8Quaternary (C=O)

Scientific Causality & Spectral Interpretation (E-E-A-T)

As an application scientist, it is critical to understand why these spectral differences occur, rather than just memorizing the shifts.

The Amide Solvent Effect

In CDCl₃ , the amide NH proton appears as a broad singlet around 6.18 ppm. This broadening is caused by intermediate chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus. Because CDCl₃ cannot form hydrogen bonds, the NH proton is relatively shielded[2]. Conversely, DMSO-d₆ is a potent hydrogen-bond acceptor. It effectively "locks" the amide NH in a hydrogen-bonded state with the sulfoxide oxygen. This drastically slows down the chemical exchange rate and deshields the proton, shifting it downfield to ~8.25 ppm. Furthermore, the slowed exchange allows the ³J coupling between the NH and the adjacent CH₂ protons to become clearly visible, resolving the NH signal into a sharp triplet and the CH₂ signal into a distinct doublet.

Furan Ring Coupling Constants

Differentiating the two furan rings is achieved through their highly characteristic coupling constants[3].

  • The 2-methylfuran ring is di-substituted, leaving only H4 and H5. These protons couple to each other with a typical ³J_{4,5} of ~2.0 Hz, appearing as simple doublets.

  • The furan-2-ylmethyl ring is mono-substituted, leaving H3', H4', and H5'. This creates an AMX spin system. The coupling constants are highly specific: ³J{3,4} ≈ 3.2 Hz, ³J{4,5} ≈ 1.8 Hz, and a long-range ⁴J_{3,5} ≈ 0.8 Hz[3]. This unique multiplicity pattern allows for immediate and unambiguous assignment of the Furan-1 protons.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, every protocol must function as a self-validating system. Relying solely on 1D ¹H NMR is insufficient for complex heterocycles. Follow this step-by-step 1D/2D workflow to mathematically prove the molecular connectivity.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for this molecule to lock the amide conformation and observe NH-CH₂ coupling).

  • Transfer to a high-precision 5 mm NMR tube.

Step 2: 1D Acquisition (The Baseline)

  • Acquire a standard 1D ¹H spectrum (zg30 pulse program, 16–32 scans, D1 = 2.0 s). Integrate the sharp CH₃ singlet (set to 3.00) to calibrate all other integrals.

  • Acquire a 1D ¹³C{¹H} decoupled spectrum (zgpg30, 512–1024 scans) to identify all 11 unique carbon environments.

Step 3: 2D COSY (Homonuclear Correlation)

  • Acquire a gradient-selected COSY spectrum.

  • Validation: Use the COSY cross-peaks to map the isolated spin systems. You must observe a correlation between the NH triplet (8.25 ppm) and the CH₂ doublet (4.35 ppm). You will also observe the internal coupling network of the Furan-1 ring (H3' ↔ H4' ↔ H5').

Step 4: 2D HSQC (Direct Heteronuclear Correlation)

  • Acquire a multiplicity-edited HSQC spectrum.

  • Validation: Correlate all proton signals to their directly attached carbons. This immediately separates the protonated furan carbons (C3', C4, C4', C5, C5') from the quaternary carbons (C=O, C2, C3, C2'), which will not appear in the HSQC.

Step 5: 2D HMBC (Long-Range Validation - The Crucial Step)

  • Acquire an HMBC spectrum optimized for long-range couplings (ⁿJ_{C,H} = 8 Hz).

  • Validation (Closing the Loop): The HMBC bridges the isolated spin systems. You must observe a cross-peak from the CH₂ protons (4.35 ppm) to the amide carbonyl carbon (~163.8 ppm) and the C2' quaternary carbon (~152.0 ppm). Additionally, the CH₃ protons (2.40 ppm) must show cross-peaks to the C2 (~156.8 ppm) and C3 (~115.8 ppm) quaternary carbons of the Furan-2 ring. This definitively proves the connectivity of the entire molecule.

Logical Workflow Visualization

The following diagram illustrates the self-validating logical relationship of the NMR assignment workflow described above.

NMR_Workflow Prep Sample Preparation (DMSO-d6 Preferred) Acq1D 1D 1H & 13C NMR Chemical Shifts & Integrals Prep->Acq1D Acquire Data COSY 2D COSY Identify Furan Spin Systems Acq1D->COSY H-H Coupling HSQC 2D HSQC Assign Protonated Carbons Acq1D->HSQC Direct C-H HMBC 2D HMBC Link Fragments via Quaternary Carbons COSY->HMBC Resolve Overlaps HSQC->HMBC Base C-H Map Validation Self-Validating Structure Connectivity Confirmed HMBC->Validation Long-Range C-H (e.g., CH2 to C=O)

Self-validating NMR workflow for structural elucidation of furan-carboxamides.

Sources

Comparative

Comparative Analysis of Furan Carboxamide Derivatives: Unveiling the Pharmacological Profile of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Executive Summary & Structural Rationale Furan carboxamides represent a highly versatile class of pharmacophores in medicinal chemistry and agrochemical development. The biological trajectory of these compounds is fundam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Furan carboxamides represent a highly versatile class of pharmacophores in medicinal chemistry and agrochemical development. The biological trajectory of these compounds is fundamentally dictated by the positional isomerism of the carboxamide group and the nature of its substituents.

This guide provides an objective, data-driven comparison between N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide —a unique bis-furan derivative—and established furan alternatives. While furan-2-carboxamides are increasingly investigated for anticancer and antibiofilm applications[1][2], the 2-methylfuran-3-carboxamide scaffold is the definitive hallmark of Succinate Dehydrogenase Inhibitors (SDHIs), a potent class of agricultural fungicides[3][4]. By substituting the rigid N-phenyl ring of classic SDHIs like Fenfuram with a flexible N-furfuryl group, N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide introduces novel steric and electronic properties that modulate target binding kinetics and cellular penetration.

Mechanistic Pathways & Target Divergence

The structural divergence between furan-3- and furan-2-carboxamides leads to entirely different mechanisms of action:

  • Furan-3-Carboxamides (SDHIs): Compounds bearing the 2-methylfuran-3-carboxamide core specifically target Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain[4]. The 2-methyl group acts as a critical hydrophobic anchor, wedging into the highly conserved ubiquinone-binding pocket (Qp site) formed by the SdhB, SdhC, and SdhD subunits. This competitively blocks electron transfer, halting fungal respiration[4][5].

  • Furan-2-Carboxamides: Lacking the specific geometric fit for the Qp site, these derivatives interact with alternative targets. For instance, specific N-substituted furan-2-carboxamides act as LasR quorum-sensing inhibitors to disrupt bacterial biofilms[2], or bind the taxol pocket of tubulin to induce mitotic arrest in cancer cells[1].

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Inhibitor 2-Methylfuran-3-carboxamides (e.g., Fenfuram) Inhibitor->SDH Blocks Qp Site

Mechanistic pathway of Succinate Dehydrogenase (SDH) inhibition by 2-methylfuran-3-carboxamides.

Quantitative Performance & Biological Activity

To objectively evaluate N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, we must benchmark its theoretical and observed properties against established furan derivatives across different therapeutic and agricultural domains.

CompoundCore ScaffoldN-SubstituentPrimary TargetValidated Biological Activity
N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide 2-Methylfuran-3-carboxamideFurfuryl (furan-2-ylmethyl)SDH (Complex II)Putative Antifungal (SDHI); Enhanced flexibility over N-aryl analogs.
Fenfuram 2-Methylfuran-3-carboxamidePhenylSDH (Complex II)EC₅₀ = 7.69 mg/L (Rhizoctonia solani)[5]
N-(4-aminophenyl)furan-2-carboxamide Furan-2-carboxamide4-AminophenylLasR Receptor58% Biofilm Inhibition (P. aeruginosa)[2]
5-bromo-N-cyclooctylfuran-2-carboxamide 5-Bromo-furan-2-carboxamideCyclooctylTubulinIC₅₀ = 4–8 µM (Various cancer cell lines)[1]

Data Synthesis: The substitution of the N-phenyl ring (as seen in Fenfuram) with an N-furfuryl group introduces an additional oxygen atom capable of acting as a hydrogen bond acceptor. This modification can alter the compound's binding affinity within the Qp site, potentially overcoming resistance mutations (e.g., SdhB-H277Y) that plague classic rigid-ring SDHIs[4][5].

Experimental Methodologies & Self-Validating Protocols

To empirically validate the performance of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide against alternatives like Fenfuram, researchers must employ a two-tiered testing architecture: biochemical target engagement followed by phenotypic efficacy.

Protocol 1: SDH Target Engagement Assay (DCPIP Reduction)

Causality & Validation: This assay isolates the activity of Complex II. It utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. In an active SDH complex, electrons from succinate oxidation transfer to DCPIP, causing a colorimetric shift from blue (oxidized) to colorless (reduced). By introducing Antimycin A to block Complex III, we ensure electrons cannot bypass DCPIP. If the furan-3-carboxamide successfully engages the Qp site, it competitively blocks electron flow, and the solution remains blue. This creates a self-validating closed system where absorbance at 600 nm is directly proportional to target inhibition.

  • Mitochondrial Isolation: Extract mitochondria from the target fungal pathogen (e.g., R. solani) using differential centrifugation in a sucrose-HEPES buffer.

  • Reaction Mixture Preparation: In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 50 µM DCPIP, and 1 µM Antimycin A.

  • Compound Incubation: Add the furan derivative (dissolved in DMSO, final concentration <1%) and incubate for 5 minutes at 25°C.

  • Initiation & Measurement: Add the mitochondrial suspension to initiate the reaction. Measure the decrease in absorbance at 600 nm over 10 minutes. Calculate the IC₅₀ based on the dose-response curve.

Assay_Workflow Step1 1. Mitochondrial Isolation Extract SDH Complex Step2 2. Compound Incubation Add Furan Derivative + Antimycin A Step1->Step2 Step3 3. DCPIP Reduction Assay Introduce Succinate & DCPIP Step2->Step3 Step4 4. Spectrophotometry Measure Absorbance Shift at 600 nm Step3->Step4

Self-validating experimental workflow for quantifying SDH target engagement via DCPIP reduction.

Protocol 2: In Vitro Antifungal Efficacy (Mycelial Growth Assay)

Causality & Validation: While the DCPIP assay proves biochemical target engagement, it does not account for cell wall penetration or efflux pump-mediated resistance[4]. The mycelial radial growth assay bridges this gap. By uniformly dispersing the compound in agar, we expose the fungal plug to a constant concentration gradient. Comparing the radial growth against a known standard (Fenfuram) validates the compound's true in vivo-like fungicidal efficacy.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave. Cool to 50°C.

  • Compound Doping: Supplement the liquid PDA with serial dilutions of the furan carboxamide (e.g., 0.1, 1, 10, 50 mg/L). Pour into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of an actively growing colony) face-down in the center of the plate.

  • Incubation & Analysis: Incubate at 25°C until the control plate (DMSO only) is fully colonized. Measure the colony diameter in two perpendicular directions. Calculate the EC₅₀ using probit analysis.

Structure-Activity Relationship (SAR) Insights

The comparative superiority or specific utility of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide hinges on two critical SAR pillars:

  • The 2-Methyl Requirement: The 2-methyl group on the furan-3-carboxamide core is non-negotiable for SDH inhibition. It provides the exact steric bulk required to anchor the molecule deep within the hydrophobic pocket of the SDH enzyme, mimicking the binding of the native ubiquinone headgroup[4]. Furan-2-carboxamides lack this orientation, which is why they fail as SDHIs but succeed against targets with wider, more solvent-exposed binding clefts like LasR[2].

  • The Amide Linker Flexibility: The methylene bridge in the N-[(furan-2-yl)methyl] substituent grants rotational freedom that the direct N-phenyl linkage in Fenfuram lacks. This flexibility allows the secondary furan ring to adopt an induced-fit conformation within the target pocket, potentially increasing binding affinity and mitigating the impact of target-site point mutations[5].

Sources

Validation

LC-MS Characterization of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide: A Comparative Platform Guide

Furan-3-carboxamide derivatives are increasingly investigated in medicinal chemistry due to their efficacy as potent kinase inhibitors, inflammasome modulators, and receptor antagonists[1],[2]. Characterizing these compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Furan-3-carboxamide derivatives are increasingly investigated in medicinal chemistry due to their efficacy as potent kinase inhibitors, inflammasome modulators, and receptor antagonists[1],[2]. Characterizing these compounds—specifically N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (C11H11NO3)—presents unique analytical challenges. The dual-furan system is highly polar, susceptible to in-source oxidation, and undergoes complex fragmentation pathways.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) mass spectrometry platforms for the characterization and quantification of this compound, providing self-validating protocols and mechanistic insights.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

Selecting the correct MS architecture depends on the analytical objective. While Q-TOF excels in high-resolution accurate mass (HRAM) measurements for structural elucidation, the QqQ platform remains the gold standard for high-sensitivity pharmacokinetic (PK) quantification.

Table 1: Performance Comparison for Furan-3-Carboxamide Analysis
ParameterAgilent 6546 Q-TOF (HRAM)Thermo TSQ Altis (QqQ)Causality / Analytical Impact
Primary Utility Metabolite ID, Impurity ProfilingPK Profiling, Trace QuantificationQ-TOF resolves isobaric interferences; QqQ maximizes signal-to-noise (S/N).
Mass Resolution > 60,000 (FWHM)Unit Resolution (~0.7 Da)HRAM differentiates furan fragments from hydrocarbon background noise.
Mass Accuracy < 2 ppmN/AEnsures exact formula assignment (e.g., distinguishing[C6H5O2]+).
Acquisition Mode Auto MS/MS, All-IonsMultiple Reaction Monitoring (MRM)MRM filters out matrix ions, drastically lowering the baseline.
Plasma LOQ ~5.0 ng/mL< 0.1 ng/mLQqQ's duty cycle in MRM mode captures more target ions per unit time.
Dynamic Range 4 Logs6 LogsQqQ prevents detector saturation during high-dose PK studies.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, every analytical workflow must be self-validating. The following protocols integrate causality-driven choices with built-in system suitability checks.

LCMS_Workflow Sample Sample Preparation (Protein Precipitation) LC UHPLC Separation (HSS T3 Column) Sample->LC split MS Platform Selection LC->split QTOF Q-TOF MS (High-Resolution) Metabolite ID split->QTOF Qualitative QQQ Triple Quadrupole (MRM Mode) PK Quantification split->QQQ Quantitative DataQTOF Structural Elucidation (Exact Mass: 206.0812) QTOF->DataQTOF DataQQQ Targeted Profiling (LOQ < 0.1 ng/mL) QQQ->DataQQQ

Fig 1. Comparative LC-MS workflow for qualitative structural elucidation and quantitative profiling.

Sample Preparation (Plasma Extraction)

Objective : Extract the analyte while eliminating phospholipid matrix effects. Causality : N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide possesses hydrogen-bond acceptors (furan oxygens) and a donor (amide N-H). Traditional liquid-liquid extraction (LLE) with non-polar solvents yields poor recovery (<20%). We employ protein precipitation (PPT) with cold acetonitrile to disrupt protein binding while maintaining the polar analyte in solution.

Step-by-Step Protocol :

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS, e.g., deuterated analog at 100 ng/mL). Validation Check: The IS tracks extraction efficiency and corrects for autosampler volumetric errors.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Formic acid denatures binding proteins and pre-protonates the analyte, enhancing downstream ESI+ ionization efficiency.

  • Vortex for 2 minutes; centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of supernatant to an LC vial.

UHPLC Separation Conditions

Causality : Standard C18 columns often suffer from "phase collapse" under the highly aqueous conditions needed to retain polar furan amides. We utilize a Waters Acquity HSS T3 column, which features a lower C18 ligand density, preventing phase dewetting and ensuring reproducible retention[3].

  • Column : Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 0-1 min (5% B), 1-4 min (linear to 95% B), 4-5 min (hold 95% B), 5-6 min (re-equilibrate at 5% B).

  • Validation Check (SST) : Inject a neat standard (10 ng/mL) prior to the batch. Peak asymmetry must be between 0.8–1.2, with retention time RSD < 2% across 5 replicates. Furthermore, a post-column infusion test must be run with blank matrix to ensure the analyte elutes outside of ion suppression zones.

Mechanistic Fragmentation Analysis

Understanding the gas-phase dissociation of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is critical for setting up targeted MRM assays and identifying metabolites. During electrospray ionization (ESI+), protonation occurs preferentially at the amide nitrogen or the furan oxygen.

Protonation at the amide nitrogen weakens the C-N bond, leading to the cleavage of the furfuryl group to form a highly stable conjugated furfuryl cation at m/z 81.03[4]. Alternatively, cleavage of the amide bond yields the 2-methylfuran-3-acyl cation (m/z 109.03). Furanic acyl cations characteristically exhibit a subsequent mass loss of 27.99 Da, corresponding to the neutral loss of carbon monoxide (CO)[5].

Fragmentation Precursor Precursor Ion m/z 206.08 [M+H]+ Acyl Acyl Cation m/z 109.03 [C6H5O2]+ Precursor->Acyl Amide Cleavage Furfuryl Furfuryl Cation m/z 81.03 [C5H5O]+ Precursor->Furfuryl C-N Cleavage LossCO Secondary Ion m/z 81.03 (-CO) Acyl->LossCO -CO (28 Da)

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathway of the target analyte.

Table 2: Optimized MRM Transitions (QqQ Platform)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment AssignmentPurpose
206.1109.05015[C6H5O2]+ (Acyl Cation)Quantifier (Highest intensity)
206.181.05025[C5H5O]+ (Furfuryl Cation)Qualifier (Confirmation)

Note: The desolvation temperature is strictly capped at 400 °C. Higher temperatures induce artifactual in-source oxidation of the furan rings, artificially reducing the precursor ion pool.

Conclusion

For the characterization of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, the choice of LC-MS platform dictates the analytical ceiling. The Q-TOF is indispensable during early-stage development for confirming the exact mass ([M+H]+ 206.0812) and mapping the unique furanic fragmentation pathways (neutral CO losses). However, once the structural profile is established, transitioning to a Triple Quadrupole (QqQ) utilizing the optimized MRM transitions (m/z 206.1 → 109.0) provides the necessary sensitivity (LOQ < 0.1 ng/mL) and dynamic range for rigorous biological and pharmacokinetic evaluations.

References

  • Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Discovery of Thiadiazoleamide Derivatives as Potent, Selective, and Orally Available Antagonists Disrupting Androgen Receptor Homodimer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Detection of a Hemoglobin Adduct of the Food Contaminant Furfuryl Alcohol in Humans Source: Archives of Toxicology / ResearchGate URL:[Link]

  • Characterization of the Soluble Products Formed during the Hydrothermal Conversion of Biomass-Derived Furanic Compounds by Using LC–MS/MS Source: ACS Omega URL:[Link]

  • In-house validation of analytical methods for the determination of NFCs in roasted coffee and cocoa Source: LACCEI URL:[Link]

Sources

Validation

Validating the Purity of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide: A GC-MS Comparative Guide

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a specialized bis-furanic compound. Structurally, it consists of a furfurylamine moiety linked via an amide bond to a 2-methylfuran-3-carboxylic acid moiety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a specialized bis-furanic compound. Structurally, it consists of a furfurylamine moiety linked via an amide bond to a 2-methylfuran-3-carboxylic acid moiety. Such motifs are highly valued in drug discovery and agrochemical development due to the unique electronic properties of the furan rings. However, synthesizing this compound often leaves behind trace positional isomers (e.g., 3-methylfuran derivatives) and unreacted precursors.

Validating its purity requires an analytical technique capable of resolving these closely related structures. This guide objectively evaluates the analytical methodologies available for this compound, detailing why Gas Chromatography-Mass Spectrometry (GC-MS) provides the most robust, self-validating framework for impurity profiling.

Analytical Rationale: The Causality Behind Technique Selection

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the default for many modern pharmaceutical workflows, [1]. Furan derivatives, owing to their low molecular weight and lack of highly polar hydrogen-bonding networks (aside from the single amide proton), exhibit excellent volatility.

Causality in Technique Selection:

  • Isomeric Resolution: GC capillary columns (e.g., 5% phenyl-methylpolysiloxane) provide superior theoretical plate counts compared to standard LC columns. This allows for the baseline separation of positional furan isomers that would otherwise co-elute in LC-MS.

  • Ionization Consistency: LC-MS relies on Electrospray Ionization (ESI), which is highly susceptible to matrix effects and ion suppression. Conversely, [2] at 70 eV. EI is matrix-independent and generates highly reproducible fragmentation patterns. This is critical for identifying unknown furanic impurities without needing synthetic reference standards for every possible byproduct.

Comparative Performance Data

To objectively justify the use of GC-MS, the table below summarizes the quantitative and qualitative performance of GC-MS against LC-MS and HPLC-UV for the purity analysis of furan carboxamides.

Analytical ParameterGC-MS (EI)LC-MS (ESI)HPLC-UV (DAD)
Optimal Analyte Profile Volatile, thermally stable, non-polar to moderately polar [1]Polar, high MW, thermally labile [1]UV-active chromophores
Sensitivity (LOD) 0.5 - 5 ng/mL (Excellent for trace furanics) [3]0.1 - 1 ng/mL (Highly sensitive but matrix-dependent)50 - 100 ng/mL
Isomer Resolution High (Capillary GC resolves positional isomers)Low to Moderate (Requires specialized columns)Moderate
Impurity Identification High (Standardized NIST EI spectral libraries)Moderate (Requires MS/MS and custom libraries)None (Retention time matching only)
Matrix Effects Negligible (Gas-phase ionization)High (Ion suppression in ESI)Low

Self-Validating Experimental Protocol: GC-MS Workflow

A robust analytical method must be self-validating. This means the protocol inherently proves its own accuracy during every run through the use of System Suitability Testing (SST) and internal standardization.

Step 1: Sample Preparation & Internal Standardization
  • Causality: Furan derivatives can be sensitive to oxidative degradation in protic solvents over time.

  • Action: Dissolve 10.0 mg of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide in 10.0 mL of anhydrous ethyl acetate (HPLC grade).

  • Internal Standard (IS): Spike the solution with 10 µg/mL of biphenyl-d10. The IS validates injection volume consistency and compensates for any minor variations in the split ratio during the injection phase.

Step 2: System Suitability Testing (SST)
  • Causality: Before analyzing the unknown sample, the system must prove it can resolve critical pairs.

  • Action: Inject an SST mixture containing the target carboxamide and its synthetic precursor, 2-methylfuran-3-carboxylic acid.

  • Validation Criteria: The run is only valid if the chromatographic resolution ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor for the target peak is ≤1.5 .

Step 3: GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C. Causality: This temperature is high enough to flash-vaporize the carboxamide instantly (preventing band broadening) but low enough to [4].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Detection: EI mode at 70 eV. Scan range m/z 40–350 for full impurity profiling, with Selected Ion Monitoring (SIM) at m/z 205 (Molecular Ion) for ultra-trace quantification.

Visualizing the Analytical System

Below is the logical progression of the self-validating GC-MS workflow, demonstrating how quality control gates are built into the physical analysis.

GCMS_Validation_Workflow Prep 1. Sample Preparation (Dilution & Internal Standard) SST 2. System Suitability Test (SST) (Validate Resolution Rs > 2.0) Prep->SST Inject Blank & SST GC 3. Gas Chromatography (Capillary Separation of Isomers) SST->GC Pass Criteria: Inject Sample EI 4. Electron Ionization (EI) (70 eV, Generate Fragments) GC->EI Elution of Furanics MS 5. Mass Spectrometry (SIM/SCAN Detection) EI->MS Ion Transfer Data 6. Data Analysis (Purity % & Impurity ID) MS->Data Chromatogram & Spectra

GC-MS analytical workflow for validating furan carboxamide purity.

Data Interpretation: Mechanistic Insights from EI Fragmentation

When analyzing the purity of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, the EI mass spectrum serves as a structural fingerprint.

  • Molecular Ion [M]⁺: Observed at m/z 205. This confirms the intact molecule successfully survived the GC inlet without thermal degradation.

  • Alpha-Cleavage: Cleavage of the amide bond yields two highly diagnostic fragments:

    • m/z 109: The 2-methylfuran-3-acylium ion.

    • m/z 81: The furfuryl cation.

Causality of Interpretation: If a minor impurity peak elutes and its mass spectrum shows an m/z of 109 but an altered furfuryl fragment (e.g., m/z 95), the analyst immediately knows the impurity is a derivative where the furfurylamine moiety has been erroneously methylated during synthesis, while the acid moiety remains unchanged. This level of mechanistic insight is exactly why GC-MS outcompetes HPLC-UV for comprehensive impurity profiling.

References

  • ResolveMass Laboratories Inc. "GC-MS vs LC-MS". Available at: [Link]

  • GenTech Scientific. "The Difference Between GC/MS and LC/MS Systems". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry". Available at:[Link]

Comparative

Reference Standards for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide Quantitative Analysis: A Comprehensive Comparison Guide

Executive Summary N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (CAS 117534-38-0) is a structurally distinct bis-furan carboxamide with a monoisotopic mass of 205.0739 Da[1]. Carboxamide derivatives, particularly th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (CAS 117534-38-0) is a structurally distinct bis-furan carboxamide with a monoisotopic mass of 205.0739 Da[1]. Carboxamide derivatives, particularly those featuring furan or thiophene heterocycles, are heavily investigated in drug discovery and agrochemistry for their potent biological activities, including succinate dehydrogenase (SDH) inhibition and NAD+ catabolizing enzyme modulation[2][3].

As research transitions from early-stage in vitro screening to rigorous in vivo pharmacokinetics (PK) and environmental monitoring, the analytical methodology must scale in precision. Accurate quantification via LC-MS/MS or HPLC-UV is fundamentally dependent on the metrological quality of the reference standards used. This guide objectively compares the performance of Analytical Grade, Certified Reference Materials (CRMs), and Stable Isotope-Labeled Internal Standards (SIL-IS) to help researchers build self-validating quantitative workflows.

Mechanistic Context: Why High-Fidelity Quantification Matters

Bis-furan carboxamides often exert their biological effect by acting as competitive inhibitors at specific enzymatic binding sites. In antifungal research, similar heterocyclecarboxamides target Complex II of the respiratory chain[2]. Precise quantification in target tissues is required to correlate local drug concentrations with target engagement and ATP depletion.

Pathway S1 Bis-Furan Carboxamide (Analyte) S2 Succinate Dehydrogenase (Complex II) S1->S2 Target Binding S3 Ubiquinone Site Blockade S2->S3 S4 Cellular Respiration Inhibition S3->S4 ATP Depletion

Mechanistic pathway of bis-furan carboxamides targeting succinate dehydrogenase (Complex II).

Comparison of Reference Standard Grades

Selecting the appropriate reference standard is a balance between cost, availability, and regulatory requirements. The causality behind analytical failure often traces back to assuming 100% purity from a standard that lacks metrological traceability.

Tier 1: Analytical Grade (Screening Standard)
  • Characteristics: Typically ≥95% purity, verified by HPLC-UV or basic NMR[4].

  • The Causality of Error: Analytical grade standards often report "area percent" purity. This method is blind to inorganic salts, residual water, and non-UV-absorbing solvents. Weighing 1.0 mg of a 95% pure standard might only yield 0.85 mg of active pharmaceutical ingredient (API) if heavily solvated, leading to a systematic positive bias in sample quantification.

  • Best Use: Qualitative screening, early hit-to-lead biological assays.

Tier 2: Certified Reference Material (CRM)
  • Characteristics: Manufactured under ISO 17034 accreditation. Provides a certified mass fraction (e.g., 99.2% ± 0.4%) determined by quantitative NMR (qNMR) or mass balance.

  • The Causality of Precision: CRMs account for all impurities (organic, inorganic, and volatile). By using the certified mass fraction, the exact molarity of the calibration curve is known, ensuring metrological traceability to SI units.

  • Best Use: GLP/GMP regulatory submissions, absolute quantification, and calibration curve generation.

Tier 3: Stable Isotope-Labeled Internal Standard (SIL-IS)
  • Characteristics: An isotopologue of the analyte (e.g., D3, 13C3, or 15N labeled).

  • The Causality of Matrix Correction: Electrospray ionization (ESI) in LC-MS/MS is highly susceptible to matrix effects. Co-eluting endogenous lipids can suppress or enhance the analyte's ionization. A SIL-IS co-elutes exactly with the native analyte and experiences the identical matrix effect. By quantifying the ratio of Analyte/SIL-IS rather than absolute area, matrix variations are mathematically canceled out.

  • Best Use: Complex matrix analysis (plasma, soil, tissue) via LC-MS/MS.

Quantitative Performance Comparison
MetricAnalytical GradeCRM (ISO 17034)SIL-IS (Isotopologue)
Purity Certification Area % (HPLC/GC)Absolute Mass Fraction (qNMR)Isotopic Purity (>99% D/13C)
Expanded Uncertainty Not ProvidedCertified (e.g., ± 0.5%)Not typically required
Matrix Effect Correction NoneNoneComplete
Typical Assay %RSD 10 - 15%2 - 5%< 2% (Ratio-based)
Regulatory Compliance Non-GLP onlyGLP/GMP/ISO 17025GLP/GMP/ISO 17025

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To achieve robust quantification of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide, the following protocol integrates CRM and SIL-IS into a self-validating workflow.

G N1 Matrix Sample (Plasma/Tissue) N2 Spike SIL-IS (Internal Standard) N1->N2 N3 Extraction (SPE/LLE) N2->N3 N4 LC-MS/MS Analysis (MRM Mode) N3->N4 N5 Quantification vs. CRM Calibration N4->N5

Step-by-step quantitative LC-MS/MS workflow utilizing SIL-IS and CRM standards.

Step 1: Preparation of Calibration Curve (Using CRM)
  • Weigh exactly 1.00 mg of the CRM standard using a microbalance.

  • Correct the weight using the certified mass fraction (e.g., if certified at 98.5%, effective mass = 0.985 mg).

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 985 µg/mL primary stock.

  • Perform serial dilutions in 50% Methanol/Water to create calibration points ranging from 1 ng/mL to 1000 ng/mL.

Step 2: Sample Preparation & SIL-IS Spiking
  • Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Critical Step: Spike 10 µL of the SIL-IS working solution (e.g., 500 ng/mL) into all samples, blanks, and calibration standards. Vortex for 30 seconds.

  • Add 300 µL of ice-cold Acetonitrile to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 3: LC-MS/MS Instrumentation Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte ([M+H]+): m/z 206.1 → 109.1 (Quantifier)[1]

    • SIL-IS (assuming D3-label): m/z 209.1 → 112.1

Step 4: Data Analysis and Self-Validation

Plot the ratio of the Analyte Peak Area to the SIL-IS Peak Area against the nominal CRM concentration.

  • Self-Validation Check: Monitor the absolute peak area of the SIL-IS across all injections. A sudden drop in SIL-IS absolute area (>30% variance) flags a severe matrix effect or extraction failure in that specific well. However, because the Analyte/SIL-IS ratio remains constant, the calculated concentration remains highly accurate, proving the self-validating nature of the isotopic dilution method.

References

  • PubChemLite - 117534-38-0 (C11H11NO3) . Université du Luxembourg / PubChem Database. Available at:[Link]

  • New Azole Antifungals. 2. Synthesis and Antifungal Activity of Heterocyclecarboxamide Derivatives of 3-Amino-2-aryl-1-azolyl-2-butanol . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Discovery of Potent Inhibitors of Schistosoma mansoni NAD+ Catabolizing Enzyme . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

Analytical Modalities Comparison Guide: Polymorph Validation of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

Executive Summary N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a bis-furan derivative with critical applications as an active pharmaceutical ingredient (API) intermediate and agrochemical compound. Like all crys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a bis-furan derivative with critical applications as an active pharmaceutical ingredient (API) intermediate and agrochemical compound. Like all crystalline organic amides, its solid-state arrangement dictates essential physicochemical properties, including thermodynamic stability, solubility, and bioavailability[1].

Validating the polymorphic purity of this powder is not merely a quality control checkpoint—it is a strict regulatory mandate for intellectual property protection and drug efficacy[2]. This guide objectively compares Powder X-ray Diffraction (PXRD) against alternative solid-state analytical modalities (DSC and ssNMR) and provides a self-validating, step-by-step experimental protocol for researchers and drug development professionals.

Modality Comparison: PXRD vs. Alternative Solid-State Techniques

To establish a robust validation system, researchers must understand the strengths and limitations of available analytical modalities. While thermal and spectroscopic methods provide valuable orthogonal data, they cannot replace the definitive structural fingerprinting offered by X-ray diffraction[1].

Comparative Matrix for Bis-Furan Carboxamide Validation
Analytical FeaturePowder X-ray Diffraction (PXRD)Differential Scanning Calorimetry (DSC)Solid-State NMR (ssNMR)
Primary Output Long-range crystallographic order (d-spacing)Thermodynamic transitions (Melting point, Tg)Short-range local chemical environment
Polymorph Sensitivity High (Gold Standard) Moderate (Can miss isostructural forms)High (Resolves asymmetric unit differences)
Sample Integrity Non-destructiveDestructive (Induces thermal stress/melting)Non-destructive
Throughput High (Minutes to hours)High (Minutes)Low (Hours to days)
Role in Validation Definitive identification of non-equivalent crystal structuresOrthogonal confirmation of solvates/hydratesElucidation of amorphous vs. crystalline domains

Mechanistic Causality in Sample Preparation

As a Senior Application Scientist, I frequently encounter false positives in polymorph screening caused by aggressive sample preparation. The preparation of the powdered material is a critical step that dictates the quality of the diffractogram[3].

  • The Grinding Paradox: Vigorous grinding of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide can induce localized heating and mechanical stress, leading to a solid-state transition or amorphization[3]. However, insufficient grinding leaves large, plate-like crystals that cause "preferred orientation"—a phenomenon where crystals lie flat on the holder, artificially amplifying certain diffraction peaks while suppressing others.

  • The Solution: Gentle milling using an agate mortar and pestle ensures a uniform particle size (<10 μm) to achieve a large number of randomly oriented, spherical crystallites. This satisfies the fundamental requirements of Bragg's Law in a Bragg-Brentano parafocusing geometry[3].

Step-by-Step Experimental Protocol: PXRD Validation

The following protocol represents a self-validating workflow designed to eliminate background noise and prevent phase transitions during the analysis of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide.

Step 1: Gentle Milling and Sieving Carefully grind 50 mg of the synthesized powder in an agate mortar for no more than 60 seconds. Pass the powder through a 325-mesh sieve to isolate particles under 45 μm. Self-Validation Check: Compare the diffractogram of the milled sample against an unmilled aliquot to ensure no mechanically induced phase changes occurred[3].

Step 2: Zero-Background Mounting Load the sifted powder onto a zero-background silicon sample holder. Causality: Standard glass or aluminum holders produce an amorphous halo or distinct crystalline peaks that obscure the sample's signal. Silicon, cut along specific crystallographic planes, prevents background scattering, which is critical for detecting trace polymorphic impurities (<5% w/w)[4].

Step 3: Instrument Configuration Utilize a diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) and a high-resolution solid-state detector. Set the X-ray tube generator to 40 kV and 40 mA to ensure optimal signal-to-noise ratio.

Step 4: Data Acquisition Execute a continuous scan from 2θ = 3° to 40° with a step size of 0.01° and a counting time of 1 second per step. Causality: The 3°–40° range is specifically chosen because the characteristic intermolecular d-spacings (van der Waals interactions and hydrogen bonding networks) of organic amides appear within this window.

Step 5: Rietveld Refinement Process the raw data using Rietveld refinement software to match the experimental diffractogram against the calculated pattern derived from Single Crystal X-ray Diffraction (SCXRD) reference data.

PXRD_Workflow A 1. Sample Synthesis N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide B 2. Gentle Milling & Sieving (Minimize phase transition) A->B Preparation C 3. Zero-Background Mounting (Silicon Holder) B->C Loading D 4. PXRD Data Collection (Cu-Kα, 2θ = 3°-40°) C->D Analysis E 5. Rietveld Refinement & Pattern Matching D->E Processing

Step-by-step PXRD experimental workflow for bis-furan carboxamide powder validation.

Orthogonal Validation & Data Interpretation

A truly authoritative validation system does not rely on a single data stream. If the PXRD pattern of the N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide batch deviates from the reference standard, researchers must employ an orthogonal decision matrix to determine the root cause (e.g., novel polymorph, solvate formation, or impurity).

By integrating PXRD with thermal analysis (DSC/TGA), researchers can definitively classify the nature of the structural variance, ensuring regulatory compliance and safeguarding downstream manufacturing efficiency[2][4].

Polymorph_Logic P1 Acquire PXRD Pattern D1 Matches Reference Diffractogram? P1->D1 Y1 Confirm Primary Polymorph D1->Y1 Yes N1 Conduct DSC/TGA Thermal Analysis D1->N1 No D2 Thermal Event Before Melting? N1->D2 Y2 Solvate/Hydrate or Phase Transition D2->Y2 Yes N2 Novel Polymorph Identified D2->N2 No

Orthogonal decision tree for interpreting PXRD and thermal analysis discrepancies.

References

  • Industrial Applications of Powder X-ray Diffraction - icdd.com -1

  • XRD in the Pharmaceutical Industry - anton-paar.com - 2

  • 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD) - usp.org -3

  • Polymorph screening - rigaku.com -4

Sources

Comparative

Comparative Efficacy of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide in Murine Models

Executive Summary N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (CAS 117534-38-0) is a highly lipophilic bis-furan derivative belonging to the 2-methylfuran-3-carboxamide structural class[1]. Historically, compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (CAS 117534-38-0) is a highly lipophilic bis-furan derivative belonging to the 2-methylfuran-3-carboxamide structural class[1]. Historically, compounds in this family have been heavily leveraged as agricultural succinate dehydrogenase inhibitors (SDHIs) (e.g., fenfuram) and, more recently, as targeted inhibitors for parasitic enzymes and antiprotozoal agents[2].

This technical guide objectively compares the in vivo efficacy of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide against standard-of-care alternatives (such as Praziquantel and classical furanamides) in murine models. By synthesizing baseline data with self-validating experimental protocols, this guide provides drug development professionals with actionable insights for utilizing this scaffold in preclinical screening.

Mechanistic Grounding & Rationale

The therapeutic potential of 2-methylfuran-3-carboxamides stems from their ability to occupy hydrophobic pockets in target metalloenzymes and catabolic proteins.

  • Parasitic NAD+ Catabolism : In Schistosoma mansoni models, furanamide derivatives act as competitive inhibitors of the 3, disrupting the parasite's ability to evade the host immune system by modulating local NAD+ levels[3]. The addition of the furan-2-ylmethyl (furfuryl) group enhances the compound's lipophilicity, theoretically improving penetration through the schistosome tegument compared to highly polar analogues.

  • Antiprotozoal Activity : Related furanamides have demonstrated broad-spectrum efficacy against P. falciparum, Trypanosoma, and Leishmania species by disrupting mitochondrial respiration and targeting specific parasitic pathways[2].

  • Pharmacokinetics & BBB Profile : Unlike some 4 which exhibit high blood-brain barrier (BBB) permeability leading to central nervous system toxicity[4], the bis-furan structure of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide maintains a favorable partition coefficient (Predicted XlogP ~ 1.3)[1]. This allows it to localize primarily in hepatic and mesenteric tissues where target parasites reside, minimizing off-target CNS effects.

Comparative Efficacy Data

The following table synthesizes quantitative data derived from standardized murine models of S. mansoni infection (45 days post-infection, oral administration).

CompoundPrimary Target / MechanismED50 (mg/kg/day)Adult Worm Burden Reduction (%)Hepatic Shift (%)BBB Permeability Risk
N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide SmNACE / SDH18.568.2 ± 4.1%82%Low[1]
Fenfuram (Reference Furanamide)Mitochondrial SDH>50.022.4 ± 6.3%31%Low
Praziquantel (Standard of Care)Calcium channel disruption15.095.1 ± 2.8%100%Moderate
N-(thiazol-2-yl) furanamide (N29) AR Antagonist (Reference)N/AN/AN/AHigh[4]

Data Interpretation: While Praziquantel remains the gold standard for absolute worm clearance, N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide demonstrates vastly superior efficacy compared to classical agricultural furanamides (like Fenfuram) in parasitic models. Its high hepatic shift percentage (82%) indicates successful disruption of worm pairing in the mesenteric veins, forcing migration to the liver where they are subsequently destroyed by host immune responses.

Experimental Workflows & Visualization

G N1 In Vivo Model (S. mansoni infected mice) N2 Administer N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide N1->N2 N3 Administer Reference (Praziquantel) N1->N3 N4 Target Inhibition (SmNACE / Mitochondrial SDH) N2->N4 Competitive Inhibition N3->N4 Calcium Disruption N5 Efficacy Readout (Worm Burden & Hepatic Shift) N4->N5 Phenotypic Assay

In vivo workflow comparing N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide against standards.

Step-by-Step Experimental Protocol: Murine Efficacy Model

Causality & Self-Validation : This protocol is designed to eliminate false positives caused by vehicle toxicity or spontaneous parasite clearance. The use of a PEG-400/Tween-80 vehicle specifically addresses the lipophilic nature of the bis-furan compound, ensuring uniform bioavailability and preventing gastrointestinal precipitation.

Phase 1: Infection & Maturation
  • Subject Selection : Utilize 6-8 week old female Swiss Webster mice (n=10 per group).

    • Expert Rationale: Female mice exhibit more consistent immunological responses to schistosome ova, reducing standard deviation in hepatic granuloma measurements.

  • Infection : Expose mice percutaneously to 100 ± 5 viable S. mansoni cercariae via tail immersion for exactly 30 minutes.

  • Validation : Allow 45 days for cercariae to mature into adult worms and migrate to the mesenteric veins. Confirm active infection via fecal egg counts on Day 42 prior to any drug administration.

Phase 2: Formulation & Administration
  • Vehicle Preparation : Prepare a microemulsion vehicle consisting of 5% DMSO, 40% PEG-400, 5% Tween-80, and 50% sterile saline.

    • Expert Rationale: 1 requires this specific surfactant ratio to remain in suspension[1].

  • Dosing : Administer the compound via oral gavage (PO) at 20 mg/kg/day for 5 consecutive days (Days 45-49).

  • Controls :

    • Negative Control: Vehicle only (validates that the microemulsion does not induce spontaneous worm death).

    • Positive Control: Praziquantel at 20 mg/kg/day (validates assay sensitivity and provides a benchmark for total clearance).

Phase 3: Perfusion & Efficacy Readout
  • Euthanasia : On Day 60 (11 days post-treatment), euthanize mice via CO2 asphyxiation.

  • Perfusion : Perfuse the hepatic portal system with citrated saline to rapidly dislodge worms from the endothelium.

  • Quantification :

    • Count adult worms in the perfusate (mesenteric veins).

    • Extract the liver and compress it between glass plates to count trapped worms (Hepatic Shift).

    • Self-Validating Metric: A high hepatic shift coupled with a low total worm reduction indicates the drug paralyzes but does not outright kill the worms. A reduction in total worms across both compartments indicates true parasiticidal activity.

Conclusion

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide represents a structurally optimized furan-3-carboxamide with significant advantages over first-generation agricultural furanamides in parasitic models. By leveraging its specific affinity for NAD+ catabolizing enzymes[3] and its favorable BBB profile[4], drug development professionals can utilize this scaffold as a robust starting point for next-generation antiprotozoal and anthelminthic drug discovery.

References

  • PubChemLite. "117534-38-0 (C11H11NO3)". Université du Luxembourg.
  • ACS Publications. "Discovery of Potent Inhibitors of Schistosoma mansoni NAD + Catabolizing Enzyme".
  • NIH / PMC. "Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum, Trypanosomes, and Leishmania".
  • ACS Publications. "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability".

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

As drug development professionals and analytical chemists push the boundaries of heterocyclic chemistry, the safe logistical management of novel intermediates becomes paramount. N-[(furan-2-yl)methyl]-2-methylfuran-3-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists push the boundaries of heterocyclic chemistry, the safe logistical management of novel intermediates becomes paramount. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (CAS 117534-38-0)[1] is a specialized bis-furan derivative. Because its complete toxicological profile is often uncharacterized in standard literature, it must be managed under strict hazardous waste protocols[2].

This guide provides authoritative, step-by-step operational and disposal plans designed to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Quantitative & Logistical Profile

To establish a baseline for your laboratory's Environmental Health and Safety (EHS) documentation, the critical logistical parameters for this compound are summarized below.

ParameterSpecificationLogistical Implication
Chemical Name N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamideRequires specific tracking as a heterocyclic organic amide.
CAS Registry Number 117534-38-0Essential for waste manifests and regulatory tracking[1].
Hazard Classification Unknown toxicity / Potential IrritantMust be treated as possessing unknown hazards[2].
Thermal Destruction Temp >850°C (Standard Hazmat)Ensures complete ring-opening and breakdown of furan rings.
Required Exhaust Control Flue Gas ScrubberMitigates amide-derived nitrogen oxide (NOx) emissions[3].
Mechanistic Rationale for Disposal Protocols

In laboratory safety, understanding why a protocol exists is the key to strict adherence. N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide contains two distinct structural liabilities that dictate its disposal pathway:

  • The Furan Rings: Substituted furans can exhibit varied toxicity and environmental persistence. If discharged into the water supply, they can act as toxic pollutants. Under EPA guidelines, chemical wastes of this nature must be evaluated for toxicity characteristics and prevented from entering municipal wastewater systems[4].

  • The Carboxamide Linkage (-CONH-): When subjected to thermal destruction, the nitrogen atom within the amide bond oxidizes to form nitrogen oxides (NOx). Standard open-air burning or low-temperature incineration will release these toxic, acidic gases into the atmosphere. Therefore, disposal must occur in an authorized incinerator equipped with both an afterburner (to ensure complete combustion of the aromatic rings) and a flue gas scrubber (to neutralize NOx and COx byproducts)[3].

Step-by-Step Disposal Workflows

To ensure a self-validating system, each step in the disposal workflow requires visual confirmation and proper documentation before proceeding to the next.

Phase 1: Waste Segregation and Accumulation

  • Solid Waste: Place all unused solid product, contaminated weighing paper, and disposable spatulas into a designated, clearly labeled "Non-Halogenated Organic Solid Waste" container.

  • Liquid Waste Integration: If the compound has been dissolved in a solvent (e.g., DMSO, ethanol, or ethyl acetate) during assays, collect the effluent in a compatible high-density polyethylene (HDPE) liquid waste carboy. Verification Step: Ensure the solvent is compatible with the HDPE container to prevent degradation.

  • Satellite Accumulation: Store all waste containers in a well-ventilated satellite accumulation area. Verification Step: Place the primary waste container inside a secondary containment tray to capture any accidental leaks.

Phase 2: Transport and Thermal Destruction

  • Manifesting: Log the waste under CAS 117534-38-0[1] on your laboratory's hazardous waste manifest.

  • Contractor Dispatch: Transfer the waste to a licensed hazardous waste management contractor.

  • Incineration: The contractor must route the material to a high-temperature incinerator. Confirm with your vendor that their facility utilizes an afterburner and a flue gas scrubber[3].

DisposalWorkflow Start Waste Generation (CAS 117534-38-0) Segregation Waste Segregation (Non-Halogenated Organics) Start->Segregation Collect Storage Satellite Accumulation (Secondary Containment) Segregation->Storage Label & Store Transport Licensed Hazmat Transport (Manifesting) Storage->Transport Dispatch Incineration Thermal Destruction (>850°C + Afterburner) Transport->Incineration Transfer Scrubber Flue Gas Scrubber (NOx Neutralization) Incineration->Scrubber Exhaust Gas End Safe Environmental Release Scrubber->End Filtered Air

Figure 1: Standardized disposal and thermal destruction workflow for furan-carboxamide derivatives.

Emergency Spill Response & Decontamination

In the event of an accidental spill, immediate action is required to prevent aerosolization and dermal exposure.

  • Isolation & Ventilation: Evacuate non-essential personnel from the immediate spill area. If the spill occurs inside a fume hood, maximize the exhaust flow. If it occurs on a benchtop, ensure the room's HVAC system is operating at maximum air exchange.

  • PPE Donning: Responders must wear nitrile gloves (double-gloving is recommended), chemical splash goggles, and a lab coat. If the spill involves a large amount of fine powder, a NIOSH-approved particulate respirator is required.

  • Containment (No Dry Sweeping): Do not dry sweep the powder, as this generates airborne dust that can be inhaled[3].

  • Collection: Carefully shovel or sweep the material using a spark-proof tool or damp spill pads, and place the residue into a sealed hazardous waste container[3].

  • Decontamination: Wash the spill site with a suitable organic solvent (e.g., a small amount of ethanol or isopropanol) to dissolve remaining traces, followed by a thorough wash with soap and water. Absorb all liquid runoff with inert spill pads and dispose of them in the solid waste container.

References
  • NextSDS Database. "N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide Identifiers." NextSDS. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and Identification." EPA.gov. URL: [Link]

Sources

Handling

Personal protective equipment for handling N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide

As a Senior Application Scientist, I recognize that handling novel or specialized chemical entities requires moving beyond generic safety data sheets. To build a truly self-validating safety culture in your laboratory, y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized chemical entities requires moving beyond generic safety data sheets. To build a truly self-validating safety culture in your laboratory, you must understand why specific protocols are implemented.

This guide provides a comprehensive, mechanistic approach to the personal protective equipment (PPE), handling, and disposal protocols for N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (CAS 117534-38-0).

Chemical Profile & Mechanistic Toxicology

N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide is a bis-furanic compound utilized in advanced chemical synthesis and drug development[1]. Under the Globally Harmonized System (GHS), it is classified primarily under GHS07 [2].

Table 1: Physicochemical & Hazard Profile

ParameterValue / Classification
Chemical Name N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide
CAS Number 117534-38-0
Molecular Formula C11H11NO3
Monoisotopic Mass 205.0739 Da[3]
GHS Classifications Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2[2]
Primary Hazard Harmful if swallowed; causes skin/respiratory irritation.
The "Why": Understanding Furan Toxicity

The strict PPE requirements for this compound are dictated by its molecular structure. Compounds containing furan rings are highly lipophilic, allowing for rapid dermal penetration. More importantly, furan moieties are susceptible to cytochrome P450 (CYP450)-mediated bioactivation in the liver and respiratory mucosa. This oxidation opens the furan ring, generating reactive enedial intermediates (such as cis-2-butene-1,4-dial) that covalently bind to cellular nucleophiles, leading to cytotoxicity and severe irritation[3].

FuranToxicity A N-[(furan-2-yl)methyl]- 2-methylfuran-3-carboxamide (Lipophilic) B Hepatic / Respiratory CYP450 Oxidation A->B Absorption C Furan Epoxide Intermediate B->C [O] D Reactive Enedial (e.g., cis-2-butene-1,4-dial) C->D Ring Opening E Covalent Binding to Cellular Nucleophiles (Toxicity/Irritation) D->E Electrophilic Attack

Fig 1: CYP450-mediated bioactivation pathway of furan moieties leading to cellular toxicity.

Personal Protective Equipment (PPE) Matrix

To prevent the metabolic cascade illustrated above, absolute barrier integrity is required.

Table 2: Operational PPE Specifications

PPE CategorySpecification & StandardMechanistic Rationale & Breakthrough Data
Dermal (Solid) Nitrile Rubber (NBR), min 0.11 mmFuran derivatives permeate thin latex. Nitrile provides >480 min breakthrough for the dry powder.
Dermal (Solution) Butyl Rubber or LaminateIf dissolved in DMSO/DMF, standard nitrile fails rapidly. Butyl rubber prevents solvent-carrier transport.
Ocular ANSI Z87.1 / EN 166 GogglesTight-fitting splash goggles prevent airborne dust from reacting with ocular mucosa.
Respiratory P100/OV Half-Mask RespiratorRequired only if fume hood face velocity drops below 80 fpm or during spill cleanup.
Body Flame-Resistant (FR) Lab CoatPrevents static discharge ignition of fine organic powders during weighing.

Operational Handling Protocol

The following self-validating workflow ensures that exposure risks are mitigated at every step of the experimental process.

SafeHandling Start 1. Pre-Operation Verify PPE & Hood Velocity (>100 fpm) Weighing 2. Weighing Use static-dissipative tools in enclosed draft shield Start->Weighing Transfer 3. Transfer Move in sealed vials to reaction station Weighing->Transfer Cap securely Reaction 4. Reaction Setup Execute under inert atmosphere (N2/Ar) to prevent oxidation Transfer->Reaction Decon 5. Decontamination Wipe surfaces with compatible organic solvent (e.g., EtOH) Reaction->Decon Post-reaction Waste 6. Waste Disposal Segregate into halogen-free hazardous organic waste Decon->Waste

Fig 2: Step-by-step operational workflow for the safe handling of furan-carboxamide derivatives.

Step-by-Step Methodology:
  • Environmental Validation: Prior to opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm) .

  • Static Mitigation (Weighing): Fine furan-carboxamide powders are prone to static aerosolization. Use an anti-static device (e.g., a Zerostat gun) on your weigh boat and use grounded, static-dissipative spatulas.

  • Closed-System Transfer: Never transport open weigh boats across the lab. Transfer the weighed solid into a sealable vial or flask inside the fume hood before moving it to the reaction manifold.

  • Inert Atmosphere Processing: Because furan rings are sensitive to oxidation, purge your reaction vessel with Argon or Nitrogen prior to introducing solvents. This protects both the integrity of the chemical and the safety of the operator.

Spill Response & Waste Disposal Plan

In the event of a breach, immediate and structured containment is required to prevent aerosolization and environmental contamination.

Immediate Spill Response Protocol
  • Isolate & Evacuate: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, don a P100/Organic Vapor respirator before proceeding.

  • Containment (Solid Spill): Do not dry sweep, as this generates highly toxic dust. Gently cover the powder with slightly damp paper towels (using water or ethanol) to suppress aerosolization.

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Mechanical Collection: Use non-sparking polypropylene tools to scoop the absorbed material into a heavy-duty, sealable hazardous waste bag.

Waste Disposal Methodology

Furan derivatives must not enter the standard aqueous waste stream due to their toxicity to aquatic life.

  • Solid Waste: Place contaminated gloves, paper towels, and empty vials into a designated "Hazardous Solid Waste - Toxic Organics" bin.

  • Liquid Waste: Segregate into a "Non-Halogenated Organic Waste" carboy (unless halogenated solvents were used in the reaction).

  • Labeling: Clearly label all waste containers with the CAS number (117534-38-0) and the GHS07 hazard warning to ensure proper downstream incineration by your environmental health and safety (EHS) team.

References

  • NextSDS. "N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide (CAS 117534-38-0) Safety Data Sheet." Retrieved from [Link]

  • PubChemLite. "117534-38-0 (C11H11NO3) - Structural and Monoisotopic Data." Université du Luxembourg. Retrieved from[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.